Dehydro Nisoldipine
Beschreibung
BenchChem offers high-quality Dehydro Nisoldipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydro Nisoldipine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPLNDGLOCZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439109 | |
| Record name | Dehydro Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103026-83-1 | |
| Record name | Dehydro nisoldipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydro Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO NISOLDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Dehydro Nisoldipine: A Technical Guide to the Aromatization of a 1,4-Dihydropyridine Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dehydro Nisoldipine, the primary oxidative metabolite and degradation product of the antihypertensive drug Nisoldipine. The conversion of the 1,4-dihydropyridine core of Nisoldipine to the corresponding pyridine structure represents a critical transformation in understanding its metabolic fate and stability. This document elucidates the chemical principles underlying this oxidation, presents detailed experimental methodologies, and discusses the analytical techniques required for the characterization of the resulting product. The content is designed to equip researchers in medicinal chemistry, drug metabolism, and pharmaceutical analysis with the necessary knowledge to synthesize, purify, and identify Dehydro Nisoldipine.
Introduction: Nisoldipine and the Significance of its Aromatized Metabolite
Nisoldipine is a potent second-generation calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class of compounds.[1] It is clinically used in the management of hypertension and chronic stable angina pectoris.[1][2] The therapeutic effect of Nisoldipine is derived from its ability to inhibit the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3]
The chemical stability of the 1,4-dihydropyridine ring is a crucial factor in the pharmacology of Nisoldipine. This ring system is susceptible to oxidation, leading to the formation of its pyridine analogue, Dehydro Nisoldipine.[4] This aromatization is a key metabolic pathway in vivo, primarily mediated by cytochrome P450 enzymes in the liver, and can also occur as a degradation process, particularly upon exposure to light.[4][5] The oxidation of the dihydropyridine ring to a pyridine ring results in a complete loss of the calcium channel blocking activity.[4] Therefore, the synthesis and characterization of Dehydro Nisoldipine are of significant interest for several reasons:
-
Metabolite Identification: As a primary metabolite, pure Dehydro Nisoldipine serves as an essential reference standard for pharmacokinetic and drug metabolism studies.
-
Stability Studies: Understanding the kinetics and mechanisms of Nisoldipine's degradation to Dehydro Nisoldipine is vital for the formulation and storage of the pharmaceutical product.
-
Impurity Profiling: Dehydro Nisoldipine is a potential impurity in Nisoldipine drug substance and drug products, necessitating its synthesis for use as a qualified impurity standard in analytical method development and validation.
This guide will focus on the chemical synthesis of Dehydro Nisoldipine from Nisoldipine, providing a detailed examination of the underlying reaction, experimental protocols, and characterization methods.
The Chemistry of Transformation: Oxidation of the 1,4-Dihydropyridine Ring
The core chemical transformation in the synthesis of Dehydro Nisoldipine is the oxidation of the 1,4-dihydropyridine ring of Nisoldipine to a pyridine ring. This reaction, often referred to as dehydrogenation or aromatization, involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic system.
The general mechanism for the oxidation of Hantzsch 1,4-dihydropyridines, the class to which Nisoldipine belongs, has been extensively studied. The reaction typically proceeds via a multi-step process that can be initiated by various oxidizing agents. The proposed mechanisms often involve either a single-step hydride transfer, a two-step electron transfer-hydrogen atom abstraction, or a three-step electron transfer-proton transfer-electron transfer sequence. The specific pathway is dependent on the oxidant and the reaction conditions employed.
A variety of reagents have been successfully used for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives. The choice of the oxidizing agent is critical and is often guided by factors such as yield, reaction conditions, and ease of product purification. Some of the commonly employed oxidizing systems include:
-
Nitric Acid: A strong oxidizing agent that can effectively aromatize the dihydropyridine ring.
-
Calcium Hypochlorite (Bleaching Powder): A cost-effective and readily available oxidant.
-
Hydrogen Peroxide with a Metal Catalyst (e.g., Copper(II) Chloride): A greener and milder oxidation system.
-
Sodium Nitrite in Acetic Acid: A practical and efficient method for this transformation.
-
Electrogenerated Superoxide: A method that offers a high degree of control over the oxidation process.[5]
For the purpose of this guide, we will focus on a robust and widely applicable method utilizing a common laboratory oxidizing agent.
Experimental Section: Synthesis, Purification, and Characterization
This section provides a detailed, step-by-step methodology for the synthesis of Dehydro Nisoldipine from Nisoldipine.
Synthesis of Dehydro Nisoldipine
The following protocol is a representative procedure for the oxidation of Nisoldipine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Reaction Scheme:
Figure 1: General reaction scheme for the oxidation of Nisoldipine to Dehydro Nisoldipine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Nisoldipine | ≥98% | Commercially Available |
| Acetic Acid, Glacial | ACS Grade | Standard Chemical Supplier |
| Sodium Nitrite | ACS Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier |
| Silica Gel for Column Chromatography | 60-120 mesh | Standard Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |
| Hexanes | HPLC Grade | Standard Chemical Supplier |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nisoldipine (1.0 g, 2.57 mmol) in glacial acetic acid (20 mL).
-
Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add sodium nitrite (0.355 g, 5.14 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v). The disappearance of the Nisoldipine spot and the appearance of a new, more polar spot (Dehydro Nisoldipine) indicates the progression of the reaction.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (100 mL). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of Dehydro Nisoldipine
The crude product is purified by column chromatography on silica gel.
Chromatography Protocol:
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30% ethyl acetate).
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure Dehydro Nisoldipine and concentrate under reduced pressure to yield the final product as a solid.
Characterization of Dehydro Nisoldipine
The identity and purity of the synthesized Dehydro Nisoldipine should be confirmed by various spectroscopic and analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the N-H proton signal (typically around 9-10 ppm in Nisoldipine). The proton at C4 of the dihydropyridine ring will also be absent. Aromatic protons will show characteristic shifts. |
| ¹³C NMR | Aromatic carbon signals will be observed for the pyridine ring, and the C4 signal of the dihydropyridine ring will be absent. |
| IR Spectroscopy | The N-H stretching vibration (around 3300-3400 cm⁻¹) present in Nisoldipine will be absent. The C=C and C=N stretching vibrations of the pyridine ring will be observed. |
| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the molecular weight of Dehydro Nisoldipine (C₂₀H₂₂N₂O₆, MW: 386.40 g/mol ). This is a decrease of 2 amu compared to Nisoldipine (MW: 388.42 g/mol ).[2] |
| High-Performance Liquid Chromatography (HPLC) | A single peak with a purity of >98% should be observed under appropriate chromatographic conditions. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of Dehydro Nisoldipine.
Figure 2: Workflow for the synthesis and purification of Dehydro Nisoldipine.
Conclusion
This technical guide has detailed a robust and reproducible methodology for the synthesis of Dehydro Nisoldipine from its parent drug, Nisoldipine. The aromatization of the 1,4-dihydropyridine ring is a fundamental transformation in the study of Nisoldipine's metabolism and stability. By providing a clear experimental protocol, purification strategy, and characterization guidelines, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The availability of a well-characterized standard of Dehydro Nisoldipine is crucial for advancing our understanding of the disposition and degradation of Nisoldipine, ultimately contributing to the development of safer and more effective medicines.
References
- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.
- Attia, A. K., Saber, R. A., & Abdulla, S. A. (2011). Electrochemical Determination of Antihypertensive Drug Nisoldipine in Bulk and Tablet Dosage Form Using Carbon Paste Electrode. Journal of Pharmacy Research, 4(7), 2362-2365.
- Cayman Chemical. (2022).
- International Journal of Scientific Development and Research. (2024).
-
Medscape. Sular (nisoldipine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link].
- Nunes, L. A., et al. (2023).
- Patel, V., et al. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Advances in Pharmacology and Pharmacy, 1(1), 18-25.
-
PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link].
- Squella, J. A., et al. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 853-862.
-
Wikipedia. (n.d.). Nisoldipine. Retrieved from [Link].
- Zhang, T., et al. (2014). Structures and characterization of m-nisoldipine polymorphs.
- Z-L, F., et al. (2002). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. British Journal of Clinical Pharmacology, 53(4), 381-388.
- Zúñiga, G., et al. (2005). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Chilean Chemical Society, 50(3).
- Zúñiga-Bustos, G., et al. (2005). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO.
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydro Nisoldipine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
An In-depth Exploration of a Key Nisoldipine Derivative
This technical guide provides a comprehensive overview of Dehydro Nisoldipine, a principal metabolite and photodegradation product of the calcium channel blocker, Nisoldipine. This document delves into its chemical and physical properties, formation, analytical methodologies for its detection and quantification, and its significance in the context of Nisoldipine's pharmacology and stability.
Core Chemical and Physical Properties
Dehydro Nisoldipine, systematically named 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(2-methylpropyl) ester, is a pyridine derivative formed from the oxidation of the dihydropyridine ring of Nisoldipine.
| Property | Value | Source |
| CAS Number | 103026-83-1 | [1][2] |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [1] |
| Molecular Weight | 386.4 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in methanol and DMSO.[1] Nisoldipine, the parent compound, is practically insoluble in water but soluble in ethanol.[3][4] | |
| Melting Point | Not available. The melting point of the parent compound, Nisoldipine, is approximately 151-152°C.[5] | [1] |
The Genesis of Dehydro Nisoldipine: Metabolism and Degradation
Dehydro Nisoldipine emerges from two primary pathways: metabolic conversion within the body and photodegradation upon exposure to light.
Metabolic Pathway
Nisoldipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] The aromatization of the dihydropyridine ring to a pyridine ring is a key metabolic step, resulting in the formation of Dehydro Nisoldipine. This process is a common metabolic fate for dihydropyridine-class calcium channel blockers.[7] While Dehydro Nisoldipine is a major metabolite, its pharmacological activity is considered to be significantly less than that of the parent compound, Nisoldipine. The oxidation of the dihydropyridine ring generally leads to a loss of calcium channel blocking activity.[8]
Caption: Metabolic conversion of Nisoldipine to Dehydro Nisoldipine.
Photodegradation
Nisoldipine is known to be sensitive to light.[9] Exposure to daylight and, more significantly, ultraviolet (UV) light can induce the oxidation of the dihydropyridine ring, leading to the formation of Dehydro Nisoldipine.[10] Specifically, under daylight, the formation of a nitrosophenylpyridine derivative is observed, while UV light exposure leads to the formation of the nitrophenylpyridine derivative, which is Dehydro Nisoldipine.[10][11] This photosensitivity underscores the importance of protecting Nisoldipine formulations from light to maintain their therapeutic efficacy and minimize the formation of this degradation product.
Caption: Photodegradation pathways of Nisoldipine.
Analytical Methodologies for Detection and Quantification
The presence of Dehydro Nisoldipine as a metabolite and degradation product necessitates robust analytical methods for its separation and quantification in both biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the simultaneous determination of Nisoldipine and its degradation products, including Dehydro Nisoldipine.
Exemplary HPLC Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[12]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water (e.g., 80:20 v/v).[12] Isocratic elution is often sufficient.
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[12]
-
Detection: UV detection at a wavelength of approximately 240 nm allows for the sensitive detection of both Nisoldipine and Dehydro Nisoldipine.[12]
-
Retention Time: Under these conditions, Nisoldipine typically elutes at around 4.4 minutes.[12] The retention time of Dehydro Nisoldipine would be different, allowing for their separation.
Method Validation: A robust HPLC method for impurity profiling should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a viable alternative for the separation and quantification of Nisoldipine and its impurities.
Exemplary HPTLC Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[9]
-
Mobile Phase: A suitable mobile phase for achieving good separation is a mixture of cyclohexane, ethyl acetate, and toluene (e.g., 7.5:7.5:10 v/v/v).[9]
-
Detection: Densitometric analysis is performed at a wavelength of 280 nm.[9]
-
Validation: The method should be validated for parameters such as linearity, recovery, and limits of detection and determination.[9]
Synthesis of Dehydro Nisoldipine
While primarily formed through degradation or metabolism, Dehydro Nisoldipine can be synthesized for use as a reference standard in analytical methods. The Hantzsch pyridine synthesis, a classic method for preparing pyridine derivatives, can be adapted for this purpose.[2][14]
General Synthetic Approach (Hantzsch Pyridine Synthesis):
The synthesis involves a multi-component reaction between an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate and isobutyl acetoacetate), and a source of ammonia (e.g., ammonium acetate). The initial product is a dihydropyridine, which is then oxidized to the final pyridine derivative, Dehydro Nisoldipine.
Caption: General scheme for the Hantzsch synthesis of Dehydro Nisoldipine.
Pharmacological Significance
The conversion of Nisoldipine to Dehydro Nisoldipine represents a detoxification pathway, as the aromatization of the dihydropyridine ring leads to a significant loss of the pharmacological activity associated with the parent drug.[8] Dihydropyridine calcium channel blockers like Nisoldipine exert their therapeutic effect by binding to L-type calcium channels and inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5][6] The structural change from a dihydropyridine to a pyridine ring in Dehydro Nisoldipine alters the molecule's conformation and its ability to bind effectively to the calcium channel, rendering it largely inactive as a calcium channel blocker.
Conclusion
Dehydro Nisoldipine is a critical molecule to consider in the development, manufacturing, and clinical use of Nisoldipine. As a primary metabolite and photodegradation product, its formation can impact the stability and efficacy of Nisoldipine formulations. A thorough understanding of its properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and effectiveness of Nisoldipine as a therapeutic agent. The use of validated stability-indicating analytical methods to monitor and control the levels of Dehydro Nisoldipine in pharmaceutical products is a key aspect of quality control.
References
-
Allmpus. (n.d.). Nisoldipine Dehydro Impurity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]
- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.
- Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1(004).
- De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018).
- Mitchell, J., Frishman, W., & Heiman, M. (1993). Nisoldipine: A New Dihydropyridine Calcium-Channel Blocker. The Journal of Clinical Pharmacology, 33(1), 46–52.
-
Patsnap. (n.d.). What is Nisoldipine used for? Synapse. Retrieved from [Link]
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Retrieved from [Link]
-
De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Retrieved from [Link]
- Vogt, A., & Kreuzer, H. (1983). Actions of nisoldipine in cardiovascular disease. Arzneimittel-Forschung, 33(6A), 877–879.
-
Allmpus. (n.d.). Nisoldipine Dehydro Impurity. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- Marinkovic, V. D., Agbaba, D., Karljikovic-Rajic, K., Vladimirov, S., & Nedeljkovic, J. M. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929–935.
-
U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]
- Vardhan, V., Reddy, V., & Nayak, S. (2014). Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form. International Journal of Current Research, 6(11), 9734-9739.
- Li, H., Liu, Y., Zhang, R., Guo, R., & Liu, C. (2015). Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 36-43.
-
Drugs.com. (2024, May 29). Nisoldipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- Vogt, A., & Kreuzer, H. (1983). Hemodynamic effects of nisoldipine in chronic congestive heart failure. Arzneimittel-Forschung, 33(6), 877–879.
-
De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. MDPI. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nisoldipine-impurities. Retrieved from [Link]
- Al-Aani, H., & Al-Zoubi, A. (2019). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Scientia Pharmaceutica, 87(3), 20.
- Chen, H., Luo, J., Jing, L. L., & Jiang, R. (2009). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3020.
- Khan, K. M., Patel, J. B., & Schaefer, T. J. (2025). Nifedipine. In StatPearls.
- Gupta, S., Sharma, S., & Minocha, N. (2016). Nisoldipine: A review of its pharmacology, pharmacokinetics, and therapeutic efficacy in hypertension management. Current Hypertension Reports, 18(7), 49.
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
- Aslanidis, P., Hatzidimitriou, A. G., & Psomas, G. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganica Chimica Acta, 492, 138-146.
- Rahman, N., & Hoda, M. N. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381–392.
-
PrepChem. (n.d.). Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. Retrieved from [Link]
- Tasiopoulos, A. J., Hatzidimitriou, A. G., & Perlepes, S. P. (2016). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 18(30), 5655–5668.
- Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1436–1445.
Sources
- 1. [Hypotensive properties of nisoldipine. Comparative study in essential, renal and renovascular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is Nisoldipine used for? [synapse.patsnap.com]
- 6. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form | International Journal of Current Research [journalcra.com]
- 13. researchgate.net [researchgate.net]
- 14. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Nisoldipine to Dehydro Nisoldipine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of nisoldipine, focusing on its primary dehydrogenation pathway to dehydro nisoldipine. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower robust and reliable experimental design and data interpretation.
Introduction: The Significance of Nisoldipine Metabolism
Nisoldipine, a second-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2] The bioavailability of nisoldipine is low, primarily due to significant presystemic metabolism in the gut and liver.[2] A principal metabolic transformation is the oxidation of the dihydropyridine ring to its pyridine derivative, dehydro nisoldipine.[3] Understanding the enzymatic machinery and kinetics of this conversion is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and ensuring the development of safe and effective therapeutic regimens.
This guide will delve into the core mechanisms of nisoldipine dehydrogenation, provide detailed protocols for its characterization using human liver microsomes and recombinant enzyme systems, and discuss the analytical methodologies required for accurate quantification.
The Core Directive: Unraveling the Dehydrogenation Pathway
The biotransformation of nisoldipine to dehydro nisoldipine is a critical detoxification and clearance pathway. This section elucidates the key enzymatic players and the biochemical mechanism governing this metabolic switch.
The Central Role of Cytochrome P450 3A4 (CYP3A4)
The conversion of nisoldipine to its dehydro metabolite is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[1] Specifically, CYP3A4 has been identified as the primary isoform responsible for this dehydrogenation reaction.[1][2][3][4] The involvement of CYP3A4 is a crucial piece of information for predicting potential drug-drug interactions, as many other therapeutic agents are also substrates, inhibitors, or inducers of this enzyme.[2] While CYP3A4 is the major contributor, some studies suggest a minor role for other isoforms like CYP2C19.
The enzymatic conversion of nisoldipine to dehydro nisoldipine can be visualized as follows:
Mechanistic Insights and Causality
Experimental Protocol: A Self-Validating In Vitro System
This section provides a detailed, step-by-step methodology for conducting an in vitro metabolism study of nisoldipine using human liver microsomes (HLM). This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.
Materials and Reagents
-
Test Compound: Nisoldipine (stock solution in a suitable organic solvent, e.g., methanol or DMSO, at a concentration of 10 mM).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (20 mM).
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).
-
Positive Control Substrate: A known CYP3A4 substrate, such as testosterone or midazolam.
-
Specific CYP3A4 Inhibitor: Ketoconazole or Troleandomycin (TAO) for chemical inhibition confirmation.[6]
-
Termination Reagent: Acetonitrile (ice-cold) or other suitable organic solvent.[7]
-
Internal Standard (for LC-MS/MS): A structurally similar compound not present in the incubation mixture (e.g., another dihydropyridine derivative).
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolism assay:
Step-by-Step Methodology
-
Preparation:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare working solutions of nisoldipine in the incubation buffer. The final concentration of the organic solvent should be low (typically <1% v/v) to avoid inhibiting enzymatic activity.[6]
-
Prepare the NADPH regenerating system or NADPH solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes (final concentration of 0.5 mg/mL), potassium phosphate buffer, and the nisoldipine working solution.[6]
-
Include control incubations:
-
Negative Control (No NADPH): Replace the NADPH solution with buffer to demonstrate that the metabolism is NADPH-dependent.
-
Negative Control (Heat-inactivated microsomes): Use microsomes that have been pre-heated to inactivate the enzymes to control for non-enzymatic degradation.
-
Positive Control: Incubate a known CYP3A4 substrate to ensure the enzymatic activity of the microsomes.
-
Inhibitor Control: Pre-incubate the microsomes with a specific CYP3A4 inhibitor (e.g., ketoconazole) before adding nisoldipine to confirm the involvement of CYP3A4.
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the analyte and metabolite, to a new tube or a 96-well plate for analysis.
-
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of nisoldipine and dehydro nisoldipine due to the complexity of the biological matrix.
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate nisoldipine and its more polar metabolite, dehydro nisoldipine. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both nisoldipine and dehydro nisoldipine are monitored.
Data Presentation and Interpretation
Quantitative Data Summary
While specific Michaelis-Menten constants (Km and Vmax) for the CYP3A4-mediated dehydrogenation of nisoldipine are not prominently available in the peer-reviewed literature, the following table provides a template for how such data, once determined, should be presented. For illustrative purposes, hypothetical values are included.
| Parameter | Value | Units | Significance |
| Km (Michaelis-Menten Constant) | [To be determined experimentally] | µM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax (Maximum Reaction Velocity) | [To be determined experimentally] | pmol/min/mg protein | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Intrinsic Clearance (Vmax/Km) | [Calculated from experimental data] | µL/min/mg protein | A measure of the enzyme's catalytic efficiency at low substrate concentrations. |
Note: The determination of these kinetic parameters requires incubating varying concentrations of nisoldipine and measuring the initial rate of dehydro nisoldipine formation.[8][9]
Interpretation of Results
-
Metabolite Identification: The presence of a peak in the LC-MS/MS chromatogram corresponding to the mass and retention time of a dehydro nisoldipine standard confirms its formation.
-
NADPH-Dependence: A significant reduction in metabolite formation in the absence of NADPH confirms that the reaction is catalyzed by a P450 enzyme.
-
Enzyme Inhibition: A marked decrease in dehydro nisoldipine formation in the presence of a specific CYP3A4 inhibitor (e.g., ketoconazole) provides strong evidence for the involvement of this particular enzyme.
-
Rate of Metabolism: Plotting the disappearance of the parent compound (nisoldipine) and the formation of the metabolite (dehydro nisoldipine) over time allows for the calculation of the metabolic rate.
Conclusion: From In Vitro Data to In Vivo Predictions
The in-depth characterization of the in vitro metabolism of nisoldipine to dehydro nisoldipine provides a robust foundation for understanding its pharmacokinetic behavior. By employing the detailed protocols and analytical methods outlined in this guide, researchers can generate high-quality, reliable data. This information is critical for building predictive models of in vivo clearance, assessing the potential for drug-drug interactions, and ultimately contributing to the safer and more effective use of nisoldipine in the clinic. The principles and methodologies described herein are not only applicable to nisoldipine but can also be adapted for the study of other xenobiotics metabolized by the cytochrome P450 system.
References
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. [Link]
-
Nisoldipine. StatPearls - NCBI Bookshelf. [Link]
-
Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. [Link]
-
Clinical pharmacokinetics of nisoldipine coat-core. PubMed. [Link]
-
Metabolic pathway of nisoldipine. | Download Scientific Diagram. ResearchGate. [Link]
-
A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Mediated Metabolic Reactions of 113 Drugs in Human Liver Microsomes. Ingenta Connect. [Link]
-
Lecture 13 Determination of Km and Vmax. University of Utah. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Enzyme Kinetics of Cytochrome P450-mediated Reactions. PubMed. [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Media...: Ingenta Connect [ingentaconnect.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. courses.washington.edu [courses.washington.edu]
- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
pharmacological activity of Dehydro Nisoldipine
An In-Depth Technical Guide to the Pharmacological Activity of Dehydro Nisoldipine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacological profile of Dehydro Nisoldipine, a primary metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. Nisoldipine is a potent vasodilator used in the management of hypertension.[1][2] Its therapeutic action is derived from its ability to block L-type calcium channels in vascular smooth muscle.[2][3][4] However, Nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, including Dehydro Nisoldipine.[1][5][6][7] This guide elucidates that Dehydro Nisoldipine is the product of aromatization of the dihydropyridine ring and, consistent with the established structure-activity relationships for this class of drugs, is pharmacologically inactive as a calcium channel antagonist. Its significance lies not in therapeutic activity, but as a biomarker for the metabolic fate and pharmacokinetic profiling of the parent compound, Nisoldipine. We will detail the experimental methodologies required to validate this lack of activity and contextualize its role in drug development and clinical pharmacology.
Introduction: The Metabolic Landscape of Nisoldipine
Nisoldipine is a second-generation dihydropyridine calcium channel blocker characterized by its high vascular selectivity and potent antihypertensive effects.[1][4][8] Like other drugs in its class, its efficacy is intrinsically linked to the integrity of its 1,4-dihydropyridine structure, which is essential for binding to and stabilizing the inactive state of voltage-gated L-type calcium channels.[3] The clinical pharmacology of Nisoldipine is dominated by its low systemic bioavailability (~5%), a direct consequence of extensive pre-systemic metabolism in the gut wall and liver.[1][5][8]
The metabolic transformation of Nisoldipine proceeds via two principal pathways orchestrated by CYP3A4:
-
Oxidative Dehydrogenation (Aromatization): The dihydropyridine ring is oxidized to a pyridine ring, forming Dehydro Nisoldipine (also referred to as BAY r 9425).[7] This structural alteration is critical, as it is widely understood to abolish calcium channel blocking activity.
-
Hydroxylation: The isobutyl ester side chain undergoes hydroxylation, producing a metabolite that retains a fraction of the parent drug's activity (~10%).[3]
This guide focuses on Dehydro Nisoldipine, the inactive product of the aromatization pathway. Understanding its pharmacological profile is crucial for distinguishing between active and inactive metabolites and for accurately interpreting the pharmacokinetic data of Nisoldipine, particularly in the context of drug-drug interactions involving CYP3A4 inhibitors or inducers.[6]
Metabolic Pathway Overview
The following diagram illustrates the primary metabolic conversion of Nisoldipine to its inactive pyridine analog, Dehydro Nisoldipine, mediated by CYP3A4.
Caption: Metabolic fate of Nisoldipine via CYP3A4-mediated pathways.
Pharmacodynamic Profile of Dehydro Nisoldipine
Based on established structure-activity relationships for dihydropyridine calcium channel blockers, the aromatization of the central ring is predicted to result in a complete loss of pharmacological activity. The planar pyridine ring of Dehydro Nisoldipine lacks the specific three-dimensional conformation required for effective binding to the L-type calcium channel.
In Vitro Assessment of Vasoactivity
A functional assessment of vasodilation is the primary method to test for calcium channel blocking activity. The isolated aortic ring assay is a robust and standard methodology for this purpose.[9][10]
Experimental Protocol: Isolated Thoracic Aorta Assay
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm width.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Protocol:
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
Induce sustained contraction by adding a high concentration of potassium chloride (KCl, 80 mM) to the bath. This depolarizes the smooth muscle cell membranes, opening voltage-gated L-type calcium channels and causing contraction.
-
Once a stable contractile plateau is reached, add cumulative concentrations of the test compound (Nisoldipine, Dehydro Nisoldipine, or vehicle control) to the bath.
-
Record the relaxation response as a percentage of the maximal KCl-induced contraction.
-
-
Causality and Controls:
-
Rationale: This assay directly measures the functional consequence of calcium channel blockade—vasorelaxation. Using high KCl-induced contraction ensures the response is dependent on extracellular calcium influx through L-type channels.
-
Positive Control: Nisoldipine should produce a dose-dependent relaxation of the aortic ring.
-
Negative Control: Dehydro Nisoldipine is expected to show no significant relaxation at concentrations where Nisoldipine is fully effective.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO) should be tested alone to ensure it has no effect on vascular tone.
-
Direct Measurement of L-type Calcium Channel Current
While functional assays are informative, whole-cell patch-clamp electrophysiology provides direct evidence of ion channel modulation. This technique allows for the precise measurement of calcium currents across the cell membrane.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a stable cell line expressing human L-type calcium channels (e.g., HEK293 cells) or isolated ventricular myocytes.
-
Culture the cells on glass coverslips suitable for microscopy.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing Ba²⁺ (e.g., 10 mM) as the charge carrier to enhance current and block K⁺ channels.
-
Use a glass micropipette (2-5 MΩ resistance) filled with an internal solution to form a high-resistance seal ("giga-seal") with the cell membrane.
-
Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.
-
-
Protocol:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents (ICa,L) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
-
After obtaining a stable baseline recording of ICa,L, perfuse the chamber with known concentrations of the test compounds.
-
Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.
-
-
Causality and Controls:
-
Rationale: This method directly quantifies the flow of ions through L-type calcium channels, providing unambiguous evidence of channel blockade.
-
Positive Control: Nisoldipine will cause a potent, dose-dependent reduction in ICa,L.
-
Negative Control: Dehydro Nisoldipine is expected to have no significant effect on ICa,L.
-
Summary of Pharmacodynamic Properties
The anticipated results from these definitive assays are summarized below.
| Parameter | Nisoldipine (Parent Drug) | Dehydro Nisoldipine (Metabolite) | Rationale |
| Chemical Structure | 1,4-Dihydropyridine | Pyridine (Aromatized) | Aromatization of the central ring is a key metabolic step.[7] |
| Mechanism of Action | L-type Calcium Channel Blocker | Inactive | The dihydropyridine ring is essential for activity.[3] |
| Vasoactivity (IC₅₀) | ~1-10 nM | >10,000 nM (Inactive) | Expected loss of function due to structural change. |
| ICa,L Inhibition (IC₅₀) | ~5-50 nM | >10,000 nM (Inactive) | Direct channel measurement confirms lack of interaction. |
Pharmacokinetic Significance of Dehydro Nisoldipine
While pharmacologically inert, Dehydro Nisoldipine serves as a critical indicator of the parent drug's metabolism.
-
Biomarker of CYP3A4 Activity: The rate of formation of Dehydro Nisoldipine is directly proportional to the metabolic activity of CYP3A4. Its plasma concentration can be used to phenotype patients for CYP3A4 metabolism or to study the impact of co-administered drugs.
-
Drug-Drug Interactions: Co-administration of Nisoldipine with potent CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) will significantly decrease the formation of Dehydro Nisoldipine.[6][7] This leads to a corresponding and often dramatic increase in the plasma concentration of the active parent drug, Nisoldipine, potentially causing excessive vasodilation and hypotension.[6] Conversely, CYP3A4 inducers (e.g., rifampicin) will accelerate the conversion to Dehydro Nisoldipine, reducing the efficacy of Nisoldipine.[5][6]
Workflow for Investigating Drug-Drug Interactions
The following diagram outlines the experimental workflow to assess the impact of a CYP3A4 inhibitor on Nisoldipine metabolism.
Caption: Workflow for a pharmacokinetic drug-drug interaction study.
Conclusion
Dehydro Nisoldipine is a major, yet pharmacologically inactive, metabolite of Nisoldipine. Its formation, a result of CYP3A4-mediated aromatization of the essential dihydropyridine ring, represents a detoxification and elimination pathway for the parent drug. While devoid of therapeutic activity, the quantification of Dehydro Nisoldipine is of significant utility in the field of drug development and clinical pharmacology. It provides a reliable biomarker for assessing CYP3A4-mediated metabolism and is indispensable for characterizing the drug-drug interaction profile of Nisoldipine. Future research involving Nisoldipine should continue to monitor this metabolite to ensure a complete understanding of its pharmacokinetic variability and safety profile.
References
-
Calcium channel blocker - Wikipedia . Wikipedia. [Link]
-
Nisoldipine | C20H24N2O6 | CID 4499 - PubChem . National Center for Biotechnology Information. [Link]
-
Nisoldipine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
-
Nisoldipine: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]
-
Clinical pharmacokinetics of nisoldipine coat-core . PubMed. [Link]
-
What is the mechanism of Nisoldipine? . Patsnap Synapse. [Link]
-
What is Nisoldipine used for? . Patsnap Synapse. [Link]
-
Nisoldipine - Wikipedia . Wikipedia. [Link]
-
Metabolic pathway of nisoldipine . ResearchGate. [Link]
-
Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism . Frontiers Media. [Link]
-
Calcium channel blocking activity: Screening methods for plant derived compounds . PubMed. [Link]
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? . ResearchGate. [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Nisoldipine used for? [synapse.patsnap.com]
- 3. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 5. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nisoldipine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nisoldipine: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dehydro Nisoldipine: A Technical Guide to the Primary Metabolite of Nisoldipine for Drug Development Professionals
This guide provides an in-depth examination of Dehydro Nisoldipine, the principal metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. For researchers and professionals in drug development, understanding the metabolic fate of a parent drug is fundamental to characterizing its pharmacokinetic profile, predicting drug-drug interactions, and ensuring clinical safety and efficacy. This document moves beyond introductory concepts to provide a detailed, field-proven perspective on the formation, quantification, and clinical relevance of Dehydro Nisoldipine.
The Metabolic Transformation: From Dihydropyridine to Pyridine
Nisoldipine, an effective antihypertensive agent, is characterized by its potent vasodilation effects.[1][2][3] However, its clinical application is defined by a significant pharmacological challenge: a very low oral bioavailability, typically around 5%.[1][4][5] This is not due to poor absorption but rather to extensive pre-systemic or "first-pass" metabolism, a rapid and efficient enzymatic conversion that occurs primarily in the gut wall and liver before the drug can reach systemic circulation.[4][5]
The central metabolic event is the oxidation of Nisoldipine's dihydropyridine ring into a pyridine ring, a reaction that yields the inactive metabolite, Dehydro Nisoldipine.[6][7] This dehydrogenation is the primary pathway responsible for the extensive pre-systemic clearance of the parent drug.
The Enzymatic Catalyst: Cytochrome P450 3A4 (CYP3A4)
The enzymatic powerhouse behind this transformation is Cytochrome P450 3A4 (CYP3A4).[1][6][7][8] This isoform is the most abundant CYP enzyme in the human liver and is also expressed at high levels in the enterocytes of the small intestine. Its strategic location in both the gut and liver makes it exceptionally efficient at metabolizing xenobiotics like Nisoldipine during the absorption process. The causality is clear: any orally administered Nisoldipine must first pass through the CYP3A4-rich environments of the intestinal wall and then the liver, where it is overwhelmingly converted to Dehydro Nisoldipine. This enzymatic gauntlet is the direct cause of the parent drug's low systemic exposure.
The metabolic conversion is illustrated below:
Caption: Metabolic pathway of Nisoldipine to Dehydro Nisoldipine via CYP3A4.
Pharmacokinetic Profile and Comparative Activity
The rapid and extensive formation of Dehydro Nisoldipine profoundly shapes the pharmacokinetic (PK) profile of the parent drug. Following oral administration, plasma concentrations of Nisoldipine are low, while Dehydro Nisoldipine is the major circulating entity.
While specific PK values for Dehydro Nisoldipine are not always reported in standard literature, its presence is a defining feature of the drug's disposition. The key takeaway for developers is that measuring the parent drug alone provides an incomplete picture of the administered dose's fate.
Pharmacological Activity: A Tale of Two Molecules
A critical aspect of metabolite analysis is determining its pharmacological activity. In the case of Nisoldipine, the conversion to Dehydro Nisoldipine represents a detoxification or inactivation pathway. The structural change from a dihydropyridine to a pyridine ring results in a near-complete loss of calcium channel blocking activity. While other minor metabolites of Nisoldipine, such as a hydroxylated derivative, may retain a fraction (~10%) of the parent compound's activity, Dehydro Nisoldipine is considered pharmacologically inactive.[8] This distinction is vital for safety and efficacy assessments, as it confirms that the therapeutic effect is derived solely from the small fraction of Nisoldipine that escapes first-pass metabolism.
In Vitro Protocol: Characterizing Metabolism in the Laboratory
To investigate this metabolic pathway under controlled conditions, in vitro systems are indispensable. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and serve as the gold standard for such studies.
Causality in Experimental Design
The following protocol is designed not just to demonstrate metabolism but to validate the specific involvement of CYP3A4. Each component is chosen to create a self-validating system. The inclusion of NADPH is essential, as it is the necessary cofactor for CYP450 enzyme activity; its absence in a control incubation would prevent metabolism. The use of a selective CYP3A4 inhibitor, like Ketoconazole, provides definitive proof; its inclusion should dramatically reduce the formation of Dehydro Nisoldipine, directly implicating the enzyme.
Experimental Protocol: Nisoldipine Metabolism in Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In a 1.5 mL microcentrifuge tube, add 1 M potassium phosphate buffer (pH 7.4) to a final concentration of 100 mM.
-
Add Human Liver Microsomes (pooled, from a reputable supplier) to a final protein concentration of 0.5 mg/mL.
-
Add Nisoldipine (dissolved in a small volume of organic solvent like acetonitrile, final solvent concentration <1%) to a final concentration of 1 µM.
-
For the inhibitor arm, add Ketoconazole to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate/inhibitor to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final NADPH concentration of 1 mM. The regenerating system ensures the cofactor is not depleted during the incubation.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Nifedipine).
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
-
Caption: Workflow for an in vitro Nisoldipine metabolism experiment.
Bioanalytical Protocol: Quantification via LC-MS/MS
Accurate quantification of both Nisoldipine and Dehydro Nisoldipine in biological matrices (plasma, microsomal incubates) is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique due to its superior sensitivity, specificity, and speed.
Causality in Method Design
The choice of LC-MS/MS is deliberate. Chromatography (LC) is required to separate the parent drug from its metabolite and from matrix interferences before detection. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for each analyte, ensuring that the signal is unequivocally from the compound of interest.
Protocol: LC-MS/MS Quantification of Nisoldipine and Dehydro Nisoldipine
-
Chromatographic Separation:
-
LC System: A UHPLC (Ultra-High Performance Liquid Chromatography) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is effective for retaining and separating these relatively non-polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from low (~20%) to high (~95%) Mobile Phase B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion ([M+H]⁺) to product ion transitions must be optimized by infusing pure standards.
-
Hypothetical Nisoldipine Transition: m/z 389.2 → 315.1
-
Hypothetical Dehydro Nisoldipine Transition: m/z 387.2 → 313.1
-
Hypothetical Internal Standard (e.g., Nifedipine): m/z 347.1 → 254.1
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations in the same matrix as the samples (e.g., blank plasma).
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio (Analyte/Internal Standard) against the calibration curve.
-
Summary of Bioanalytical Parameters
| Parameter | Specification | Rationale |
| Technique | UHPLC-MS/MS | Provides optimal sensitivity, specificity, and throughput. |
| Column | Reverse-Phase C18 | Good retention for lipophilic dihydropyridine structures. |
| Ionization | ESI, Positive Mode | Efficiently protonates the nitrogen on the pyridine ring. |
| Detection | Multiple Reaction Monitoring (MRM) | Ensures highly specific quantification, minimizing interferences. |
| Internal Standard | Structurally similar analog | Corrects for variability in sample preparation and instrument response. |
Clinical and Drug Development Implications
A comprehensive understanding of the Nisoldipine-to-Dehydro Nisoldipine pathway is not an academic exercise; it is a prerequisite for safe and effective drug development.
Drug-Drug Interactions (DDIs)
The heavy reliance on CYP3A4 makes Nisoldipine highly susceptible to DDIs. Co-administration with drugs that inhibit or induce this enzyme can lead to clinically significant changes in Nisoldipine exposure.
-
CYP3A4 Inhibitors: Strong inhibitors (e.g., ketoconazole, itraconazole) can block the formation of Dehydro Nisoldipine, causing parent Nisoldipine concentrations to rise dramatically, potentially leading to excessive vasodilation and hypotension.
-
CYP3A4 Inducers: Strong inducers (e.g., rifampin, phenytoin) can increase the amount of CYP3A4 enzyme, accelerating the formation of Dehydro Nisoldipine and causing parent Nisoldipine concentrations to fall below the therapeutic threshold, leading to a loss of efficacy.[4]
The Grapefruit Juice Effect
The interaction between Nisoldipine and grapefruit juice is a classic example of a food-drug interaction mediated by CYP3A4.[6] Compounds in grapefruit juice (furanocoumarins) are potent mechanism-based inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can significantly increase the bioavailability of Nisoldipine by reducing its first-pass metabolism in the gut wall, leading to potentially dangerous increases in drug levels.[6]
Key Development Considerations
| Area | Implication of Dehydro Nisoldipine Formation |
| Clinical Pharmacology | DDI studies with CYP3A4 inhibitors/inducers are mandatory. |
| Patient Dosing | Patients must be advised to avoid grapefruit juice and be aware of potential DDIs. |
| Formulation | Controlled-release formulations are designed to manage the PK variability caused by first-pass metabolism.[4][9] |
| Toxicology | The primary metabolite is inactive, simplifying the safety profile. The focus remains on the toxicity of the parent drug at elevated concentrations. |
Conclusion
Dehydro Nisoldipine is more than a simple metabolite; it is the key to understanding the fundamental disposition, clinical pharmacology, and safety profile of its parent drug, Nisoldipine. Its rapid and extensive formation via CYP3A4 in the gut and liver dictates the low bioavailability of Nisoldipine and creates a high potential for clinically significant drug and food interactions. For drug development professionals, characterizing this pathway is not optional. It is a critical, self-validating step that informs everything from non-clinical safety assessments to the design of pivotal clinical trials and, ultimately, patient labeling and guidance.
References
-
Wikipedia. (n.d.). Calcium channel blocker. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. PubChem. Retrieved January 24, 2026, from [Link]
-
Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 221-236. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of nisoldipine. Retrieved January 24, 2026, from [Link]
-
Patel, J., & Overholser, B. R. (2023). Nisoldipine. StatPearls. Retrieved January 24, 2026, from [Link]
-
Wang, L., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of Pharmaceutical and Biomedical Analysis, 111, 283-291. Retrieved January 24, 2026, from [Link]
-
Drugs.com. (2024). Nisoldipine: Package Insert / Prescribing Information / MOA. Retrieved January 24, 2026, from [Link]
-
Frontiers. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Nisoldipine. Retrieved January 24, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Nisoldipine? Synapse. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Extended Release Tablets. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Solubility and Stability of Dehydro Nisoldipine
This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of Dehydro Nisoldipine, a principal metabolite and primary degradation product of the calcium channel blocker, Nisoldipine. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of drug substances and their related compounds.
Introduction: The Significance of Characterizing Dehydro Nisoldipine
Nisoldipine, a 1,4-dihydropyridine calcium channel blocker, is widely used in the management of hypertension.[1][2] Like other dihydropyridines, Nisoldipine is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to the corresponding pyridine derivative.[3] This pyridine analogue is Dehydro Nisoldipine. The formation of Dehydro Nisoldipine is a critical consideration in the development and manufacturing of Nisoldipine drug products, as it represents a loss of pharmacological activity and the introduction of an impurity that must be monitored and controlled.[4]
A thorough understanding of the solubility and stability of Dehydro Nisoldipine is paramount for several key aspects of drug development:
-
Analytical Method Development: Accurate and robust analytical methods are required to quantify Dehydro Nisoldipine in the presence of the parent drug and other potential degradants. Knowledge of its solubility is essential for preparing standards and selecting appropriate mobile phases.
-
Formulation Development: The solubility characteristics of Dehydro Nisoldipine influence its potential to precipitate in liquid formulations or affect the dissolution of solid dosage forms.
-
Stability-Indicating Assays: A comprehensive stability profile of Dehydro Nisoldipine is necessary to develop stability-indicating methods that can accurately track the degradation of Nisoldipine and ensure the quality and shelf-life of the final drug product.
-
Forced Degradation Studies: Understanding the intrinsic stability of Dehydro Nisoldipine helps to elucidate the complete degradation pathways of Nisoldipine and to identify any further degradation products that may arise from this primary degradant.
This guide will provide detailed protocols and the scientific rationale for determining the solubility and stability of Dehydro Nisoldipine, enabling researchers to generate the critical data needed for regulatory submissions and to ensure the development of safe and effective Nisoldipine-based therapies.
Physicochemical Properties of Dehydro Nisoldipine
Dehydro Nisoldipine is the aromatized pyridine analogue of Nisoldipine. While specific experimental data on its physicochemical properties are not extensively reported in publicly available literature, they can be inferred from its chemical structure and the known properties of Nisoldipine.
| Property | Nisoldipine | Dehydro Nisoldipine (Predicted) | Reference |
| Chemical Name | isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | [1] |
| Molecular Formula | C20H24N2O6 | C20H22N2O6 | [5] |
| Molecular Weight | 388.42 g/mol | 386.40 g/mol | [5] |
| Appearance | Yellow crystalline solid | Expected to be a crystalline solid | [2] |
| General Solubility | Practically insoluble in water; soluble in ethanol, DMSO, and DMF.[2][5] | Expected to have low aqueous solubility, with increased solubility in organic solvents. |
Solubility Profiling of Dehydro Nisoldipine
A comprehensive understanding of the solubility of Dehydro Nisoldipine in various solvent systems is fundamental for analytical method development and for assessing its potential impact on formulation performance.
Experimental Workflow for Solubility Determination
The following diagram outlines a systematic approach to determining the solubility of Dehydro Nisoldipine.
Caption: Workflow for determining the equilibrium solubility of Dehydro Nisoldipine.
Detailed Protocol for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of Dehydro Nisoldipine in various aqueous and organic solvents at different temperatures.
Materials:
-
Dehydro Nisoldipine reference standard
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
Aqueous buffers (pH 2.0, 4.5, 6.8, 9.0)
-
Organic solvents (Methanol, Acetonitrile, Ethanol, HPLC grade)
Methodology:
-
Preparation of Solvent Systems: Prepare aqueous buffers at the desired pH values.
-
Sample Preparation: Add an excess amount of Dehydro Nisoldipine (e.g., 10 mg) to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each solvent system to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours), ensuring that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, carefully withdraw a sample from each vial using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered samples with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.
-
Calculation: Calculate the solubility of Dehydro Nisoldipine in each solvent system at the specified temperature using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Anticipated Solubility Profile
Based on the structure of Dehydro Nisoldipine, the following solubility trends are anticipated:
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffers (pH 2-9) | Low | The molecule is largely non-polar with no readily ionizable groups in this pH range. |
| Methanol | Moderate to High | The polarity of methanol will facilitate interaction with the ester and nitro functional groups. |
| Acetonitrile | Moderate to High | A common solvent for non-polar to moderately polar compounds. |
| Ethanol | Moderate to High | Similar to methanol, its polarity will aid in solubilization.[2] |
| DMSO/DMF | High | These aprotic, highly polar solvents are generally effective at dissolving a wide range of organic molecules.[5] |
Stability Profiling of Dehydro Nisoldipine
A forced degradation study is essential to understand the intrinsic stability of Dehydro Nisoldipine and to identify its degradation products. This information is crucial for the development of a robust stability-indicating analytical method for Nisoldipine and its related substances.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the workflow for conducting a forced degradation study on Dehydro Nisoldipine.
Caption: Workflow for the forced degradation study of Dehydro Nisoldipine.
Detailed Protocol for Forced Degradation Study
Objective: To investigate the degradation of Dehydro Nisoldipine under various stress conditions as per ICH guidelines.
Materials:
-
Dehydro Nisoldipine reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for peak identification
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Dehydro Nisoldipine in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C.
-
Neutral Hydrolysis: Treat the stock solution with water and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid drug and the drug solution to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before dilution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method with a PDA detector.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of Dehydro Nisoldipine.
-
Assess the peak purity of the Dehydro Nisoldipine peak to ensure no co-eluting degradants.
-
-
Degradant Characterization: If significant degradation is observed, use LC-MS to identify the mass of the degradation products and propose their structures.
Anticipated Stability Profile
The pyridine ring of Dehydro Nisoldipine is generally more stable than the dihydropyridine ring of the parent compound, Nisoldipine.
| Stress Condition | Expected Stability of Dehydro Nisoldipine | Rationale |
| Acid Hydrolysis | Potentially susceptible to ester hydrolysis at the C3 and C5 positions, though likely requiring harsh conditions. | Ester linkages can be cleaved under acidic conditions. |
| Base Hydrolysis | Susceptible to ester hydrolysis.[2] | Ester hydrolysis is typically more rapid under basic conditions. |
| Oxidative | Likely to be relatively stable. | The pyridine ring is an aromatic system and less susceptible to oxidation than the dihydropyridine ring. |
| Thermal | Expected to be relatively stable. | The core structure is aromatic and generally thermostable. |
| Photolytic | More stable than Nisoldipine. | The dihydropyridine ring is the primary chromophore responsible for the photosensitivity of Nisoldipine. Its aromatization to a pyridine ring in Dehydro Nisoldipine should increase photostability.[4] |
Conclusion
This technical guide outlines a systematic and scientifically sound approach for the comprehensive evaluation of the solubility and stability of Dehydro Nisoldipine. The provided experimental workflows and detailed protocols are based on established principles of pharmaceutical analysis and ICH guidelines. While specific experimental data for Dehydro Nisoldipine is not extensively available, this guide serves as a robust framework for researchers to generate the necessary data to support analytical method development, formulation design, and regulatory submissions for Nisoldipine-containing drug products. A thorough characterization of Dehydro Nisoldipine is a critical step in ensuring the quality, safety, and efficacy of these important therapeutic agents.
References
-
PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine) Prescribing Information. Retrieved from [Link]
- De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-16.
- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.
- Squella, J. A., & Nunez-Vergara, L. J. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 735-742.
- Heinig, R., & Ahr, G. (1997). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 33(5), 341-353.
- Zanocco, A. L., Lathrop, M. E., & Lissi, E. A. (2000). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 1-7.
- Vishnu Vardhan, D., Venkateshwar Reddy, K., & Srinivas Nayak, A. (2017). Stability indicating rp-hplc method for estimation of nisoldipine in bulk and tablet dosage form. International Journal of Current Research, 9(8), 56453-56459.
- Sutananta, W., & Myrdal, P. B. (1996). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical Sciences, 85(1), 39-42.
- Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1(004).
- Mande, S., Repudi, L., Gandla, K., Gandu, S., & Psalms, G. N. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research, 9(5), 151-168.
- Patel, R. B., Patel, M. R., & Patel, B. G. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. Journal of Pharmaceutical Sciences and Research, 8(5), 324-331.
- El-Gindy, A., Emara, S., & Shaaban, H. (2010). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form.
- Hayase, N., Itagaki, Y., Ogawa, S., Akutsu, S., Inagaki, S., & Abiko, Y. (1994). Newly discovered photodegradation products of nifedipine in hospital prescriptions. Journal of pharmaceutical sciences, 83(4), 532-538.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Mechanism of Action of Dehydro Nisoldipine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: From a Potent Vasodilator to an Inactive Metabolite
Nisoldipine is a second-generation dihydropyridine calcium channel blocker renowned for its potent vasodilatory effects and its use in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic action is derived from its high affinity and selective inhibition of L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells.[4][5] This blockade prevents the influx of calcium ions, leading to smooth muscle relaxation and vasodilation.[5] However, the clinical efficacy and pharmacokinetic profile of nisoldipine are intrinsically linked to its extensive first-pass metabolism, which results in the formation of several metabolites, the most prominent being dehydro nisoldipine.[6]
Dehydro nisoldipine is the pyridine analogue of nisoldipine, formed through the dehydrogenation of the dihydropyridine ring. This metabolic transformation, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall, is a critical determinant of nisoldipine's low bioavailability.[3][7] Crucially, this structural alteration has a profound impact on the molecule's pharmacological activity.
This guide will elucidate that the primary "mechanism of action" of dehydro nisoldipine is, in fact, a story of inactivation. We will explore the biochemical basis for this loss of activity and present the methodologies used to characterize it.
The Metabolic Pathway: Generation of Dehydro Nisoldipine
The biotransformation of nisoldipine to dehydro nisoldipine is a pivotal step in its metabolism. This process is an oxidation reaction that results in the aromatization of the dihydropyridine ring to a pyridine ring.
-
Enzymatic Catalyst: The primary enzyme responsible for this dehydrogenation is Cytochrome P450 3A4 (CYP3A4).[7] This is consistent with the metabolism of many other dihydropyridine calcium channel blockers.
-
Location: This metabolic conversion occurs extensively during the first pass through the gut wall and the liver, which significantly reduces the amount of active nisoldipine reaching systemic circulation.[6]
Caption: Metabolic conversion of nisoldipine to dehydro nisoldipine.
The Core Mechanism: Loss of L-Type Calcium Channel Antagonism
The defining characteristic of dehydro nisoldipine's mechanism of action is its dramatically reduced affinity and efficacy as an L-type calcium channel blocker compared to its parent compound, nisoldipine.
Structural Basis for Inactivity
The planarity and aromaticity of the pyridine ring in dehydro nisoldipine, in contrast to the boat-like conformation of the dihydropyridine ring in nisoldipine, are believed to be the primary reasons for its inability to effectively bind to the L-type calcium channel. The specific three-dimensional structure of the dihydropyridine ring is crucial for its interaction with the receptor site on the channel protein. Aromatization of this ring leads to a complete loss of this essential pharmacophore.
Evidence for Inactivity
While specific quantitative binding data for dehydro nisoldipine is sparse in publicly available literature, the consensus from metabolic studies of dihydropyridines is that the pyridine metabolite is pharmacologically inactive as a calcium channel blocker. One source notes that a hydroxylated derivative of nisoldipine is an active metabolite with about 10% of the activity of the parent compound; however, this is distinct from the dehydrogenated pyridine metabolite.[8] The primary evidence for the inactivity of dehydro nisoldipine comes from broader studies on dihydropyridine metabolism, which consistently show that oxidation of the dihydropyridine ring to a pyridine ring abolishes calcium channel blocking activity.
| Compound | Ring Structure | L-Type Calcium Channel Blocking Activity |
| Nisoldipine | Dihydropyridine | Potent Antagonist |
| Dehydro Nisoldipine | Pyridine | Significantly Reduced to Inactive |
Caption: Comparison of the activity of nisoldipine and dehydro nisoldipine.
Experimental Protocols for Assessing Calcium Channel Blocking Activity
To experimentally verify the lack of L-type calcium channel blocking activity of dehydro nisoldipine, the following established methodologies can be employed.
Radioligand Binding Assays
This in vitro assay quantifies the affinity of a compound for the L-type calcium channel.
Protocol:
-
Membrane Preparation: Isolate cell membranes rich in L-type calcium channels (e.g., from rat ventricular tissue or a suitable cell line).
-
Radioligand: Use a radiolabeled dihydropyridine with high affinity for the channel, such as [³H]nitrendipine or [³H]isradipine.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (dehydro nisoldipine) and the reference compound (nisoldipine).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). A significantly higher IC50 for dehydro nisoldipine compared to nisoldipine would confirm its lower binding affinity.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is Nisoldipine used for? [synapse.patsnap.com]
- 3. Pharmacologic Agents in the Management of Hypertension—Nisoldipine Coat‐Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 8. Nisoldipine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Isolation of Dehydro Nisoldipine
A Senior Application Scientist's Perspective on Navigating the Challenges of Metabolite and Degradant Synthesis, Purification, and Characterization
Foreword: The Unseen Significance of Pharmaceutical Byproducts
In the realm of pharmaceutical sciences, the spotlight often shines brightest on the active pharmaceutical ingredient (API). However, the journey of a drug from conception to clinical application is invariably accompanied by a cast of secondary characters: its metabolites and degradation products. These compounds, while often overlooked, are of paramount importance. They hold the key to understanding a drug's efficacy, its safety profile, and its ultimate fate within the body. Dehydro Nisoldipine, the primary oxidative metabolite and a significant photodegradation product of the calcium channel blocker Nisoldipine, is a quintessential example of such a critical yet often unheralded molecule.
This technical guide provides a comprehensive exploration of the discovery, synthesis, isolation, and characterization of Dehydro Nisoldipine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale and field-tested insights to navigate the complexities of working with such compounds.
The Genesis of Dehydro Nisoldipine: A Tale of Metabolism and Photodegradation
Nisoldipine, a member of the dihydropyridine class of calcium channel blockers, is a potent vasodilator used in the management of hypertension. Its therapeutic action is intrinsically linked to its 1,4-dihydropyridine ring structure. However, this heterocyclic core is also the molecule's Achilles' heel, being susceptible to oxidation.
Metabolic Transformation: The Body's Chemical Fingerprint
Upon administration, Nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[1] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine analogue, Dehydro Nisoldipine.[2][3] This oxidative transformation results in a complete loss of the pharmacological activity associated with the parent drug.[1]
In Vitro Metabolism Workflow:
The generation of Dehydro Nisoldipine for initial discovery and characterization often begins with in vitro metabolism studies using liver microsomes.
Caption: Workflow for the in-vitro generation of Dehydro Nisoldipine.
Photodegradation: An Inherent Instability
The dihydropyridine ring of Nisoldipine is also notoriously sensitive to light. Exposure to daylight or UV radiation can induce the oxidation of the dihydropyridine ring, leading to the formation of Dehydro Nisoldipine.[4][5][6] This photochemical instability necessitates careful handling and storage of Nisoldipine and its formulations.
Strategies for the Isolation and Purification of Dehydro Nisoldipine
The isolation of pure Dehydro Nisoldipine is a critical step for its use as a reference standard in analytical methods and for further toxicological or pharmacological studies. Two primary approaches can be employed: isolation from a degradation mixture or direct chemical synthesis.
Isolation from a Controlled Degradation Reaction
A practical approach to obtaining Dehydro Nisoldipine is through the controlled degradation of the parent drug. Photodegradation is a common method for this purpose.
Protocol for Photodegradation and Initial Extraction:
-
Solution Preparation: Prepare a solution of Nisoldipine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or natural daylight. Monitor the degradation process by analytical HPLC until a significant amount of Dehydro Nisoldipine has been formed.
-
Solvent Evaporation: After sufficient degradation, evaporate the solvent under reduced pressure to obtain the crude mixture of Nisoldipine and its degradation products.
-
Initial Purification (Optional): The crude mixture can be subjected to flash column chromatography on silica gel using a solvent system such as a gradient of ethyl acetate in hexane to enrich the fraction containing Dehydro Nisoldipine.
Preparative High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purification
For obtaining highly pure Dehydro Nisoldipine, preparative HPLC is the method of choice. The key to a successful separation is the development of a robust method that provides good resolution between Nisoldipine and Dehydro Nisoldipine.
Preparative HPLC Workflow:
Caption: Workflow for the purification of Dehydro Nisoldipine by preparative HPLC.
Table 1: Illustrative Preparative HPLC Parameters
| Parameter | Value | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) | C18 provides good retention and selectivity for the separation of the relatively nonpolar Nisoldipine and its slightly more polar metabolite. |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) | A gradient elution is often necessary to achieve good separation and reasonable run times. |
| Flow Rate | 20 mL/min | The flow rate is scaled up from analytical methods to accommodate the larger column dimensions. |
| Detection | UV at 237 nm | Both Nisoldipine and Dehydro Nisoldipine have strong UV absorbance at this wavelength. |
| Injection Volume | 1-5 mL (depending on concentration) | Larger volumes of a concentrated solution of the crude mixture are injected to maximize yield. |
De Novo Synthesis of Dehydro Nisoldipine: A Direct Approach
While isolation from degradation provides a viable route, direct chemical synthesis offers a more controlled and potentially higher-yielding method for producing Dehydro Nisoldipine. The Hantzsch pyridine synthesis is a classic and versatile method for the preparation of pyridine derivatives and can be adapted for this purpose.[7][8][9]
Hantzsch Pyridine Synthesis for Dehydro Nisoldipine:
The synthesis involves a one-pot condensation of three key components:
-
2-Nitrobenzaldehyde
-
Isobutyl acetoacetate (2 equivalents)
-
Ammonia or an ammonia source (e.g., ammonium acetate)
The reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized in situ or in a subsequent step to the final pyridine product, Dehydro Nisoldipine.
Proposed Synthetic Scheme:
Caption: Synthetic pathway for Dehydro Nisoldipine via Hantzsch pyridine synthesis.
Spectroscopic Characterization: Confirming the Molecular Identity
Once isolated, the definitive identification of Dehydro Nisoldipine requires a suite of spectroscopic techniques to confirm its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Table 2: Expected Mass Spectrometry Data for Dehydro Nisoldipine
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI+ | 387.15 | Loss of isobutene from the ester side chain, cleavage of the ester groups, fragmentation of the pyridine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed structure of the molecule. The key difference in the NMR spectra of Nisoldipine and Dehydro Nisoldipine is the absence of the signals corresponding to the C4 proton and the N-H proton of the dihydropyridine ring in the latter.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Dehydro Nisoldipine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring C2, C6 -CH₃ | ~2.5 | ~20 |
| Pyridine Ring C3, C5 | - | ~125 |
| Pyridine Ring C4 | - | ~140 |
| 2-Nitrophenyl Ring | 7.5 - 8.0 | 124 - 150 |
| Isobutyl Ester -OCH₂ | ~3.8 | ~72 |
| Isobutyl Ester -CH | ~2.0 | ~28 |
| Isobutyl Ester -CH₃ | ~0.9 | ~19 |
| Methyl Ester -OCH₃ | ~3.6 | ~52 |
| Ester Carbonyls | - | ~167 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Conclusion and Future Perspectives
The discovery, isolation, and characterization of Dehydro Nisoldipine are not merely academic exercises; they are essential components of ensuring the safety and efficacy of Nisoldipine as a therapeutic agent. A thorough understanding of this key metabolite and degradant allows for the development of more stable drug formulations, the establishment of accurate analytical methods for quality control, and a deeper insight into the metabolic fate of the parent drug.
As analytical techniques continue to advance, so too will our ability to detect and characterize such compounds at ever-lower concentrations. The principles and methodologies outlined in this guide provide a robust framework for researchers in the pharmaceutical industry to confidently tackle the challenges associated with the study of drug metabolites and degradation products, ultimately contributing to the development of safer and more effective medicines.
References
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch synthesis: a comprehensive review of its multicomponent variants. RSC Advances, 4(96), 54282–54299. [Link]
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
Wikipedia. Nisoldipine. [Link]
-
Squella, J. A., & Nunez-Vergara, L. J. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of pharmaceutical and biomedical analysis, 17(4-5), 735–742. [Link]
-
Stankovic, A. G., & Jovanovic, T. S. (1998). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. Journal of pharmaceutical and biomedical analysis, 18(4-5), 819–823. [Link]
-
Zhu, Y., Zhang, Q., Dai, Y., & Li, Y. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of separation science, 38(12), 2147–2155. [Link]
-
Ragno, G., Vetuschi, C., & Gianandrea, A. (2002). Comparative evaluation of analytical methods for simultaneous determination of nisoldipine and its photodegradation products. Analytical letters, 35(1), 129–141. [Link]
-
Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (2000). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of pharmaceutical and biomedical analysis, 22(5), 887–891. [Link]
-
Frishman, W. H., & Sica, D. (2011). Nisoldipine: a review of its pharmacology and clinical efficacy in the management of hypertension. Journal of clinical pharmacology, 51(1), 5–19. [Link]
-
ResearchGate. Uniformity Content of nisoldipine in tablet and capsules by... | Download Table. [Link]
-
ResearchGate. Synthesis and degradation of nisoldipine and its derivatives. [Link]
-
ResearchGate. Metabolic pathway of nisoldipine. | Download Scientific Diagram. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C19H22N2O6 | CID 424770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Dehydro Nisoldipine: A Technical Guide to its Identity, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Nisoldipine is recognized primarily as the principal metabolite and degradation product of Nisoldipine, a second-generation dihydropyridine calcium channel blocker.[1] Nisoldipine is utilized clinically for the management of hypertension and chronic stable angina pectoris.[2][3][4] The therapeutic efficacy of Nisoldipine stems from its potent vasodilatory effects, achieved through the blockade of L-type calcium channels in vascular smooth muscle.[5][6][7] This guide provides a comprehensive technical overview of Dehydro Nisoldipine, focusing on its chemical properties, formation from the parent compound, and the current understanding of its pharmacological activity and potential, or lack thereof, for therapeutic applications.
Chemical Identity and Formation
Dehydro Nisoldipine is formed from Nisoldipine through the oxidation of its 1,4-dihydropyridine ring to a pyridine ring. This conversion is a key step in the metabolism of Nisoldipine and can also occur through photodegradation.[1][8]
Chemical Structure
-
Nisoldipine: (RS)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Dehydro Nisoldipine: Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
The critical structural difference is the aromatization of the dihydropyridine ring, which has profound implications for the molecule's pharmacological activity.
Table 1: Chemical Properties of Nisoldipine and Dehydro Nisoldipine
| Property | Nisoldipine | Dehydro Nisoldipine |
| Molecular Formula | C20H24N2O6 | C20H22N2O6 |
| Molecular Weight | 388.42 g/mol | 386.41 g/mol |
| Key Structural Feature | 1,4-Dihydropyridine Ring | Pyridine Ring |
Mechanism of Action: The Impact of Dehydrogenation
The therapeutic effect of Nisoldipine as a calcium channel blocker is intrinsically linked to the three-dimensional structure of its dihydropyridine ring. This specific conformation allows it to bind to and inhibit L-type calcium channels, preventing the influx of calcium ions into vascular smooth muscle cells and thereby causing vasodilation.[6][9]
The conversion of the dihydropyridine ring in Nisoldipine to the aromatic pyridine ring in Dehydro Nisoldipine results in a significant alteration of the molecule's stereochemistry. Scientific literature indicates that this structural change leads to a complete loss of pharmacological activity as a calcium channel blocker.[1]
The planarity of the pyridine ring in Dehydro Nisoldipine is believed to prevent the molecule from effectively binding to the dihydropyridine receptor on the L-type calcium channel.
Diagram 1: Proposed Mechanism of Action and Inactivation
Caption: Conversion of Nisoldipine to Dehydro Nisoldipine leads to loss of binding to the L-type calcium channel and pharmacological inactivation.
Potential Therapeutic Applications: A Critical Assessment
Based on the available scientific evidence, the potential for Dehydro Nisoldipine to have therapeutic applications as a calcium channel blocker is considered negligible. The structural change to a pyridine derivative abrogates its activity at the target of its parent compound.
It is important to note that a patent for a compound referred to as "meta-nisoldipine" claims therapeutic benefits in cardiovascular diseases and describes a synthetic method. However, the scientific validity of these claims has not been established in peer-reviewed literature, and the precise structural identity of "meta-nisoldipine" in relation to Dehydro Nisoldipine is not definitively confirmed in publicly accessible scientific databases.
Therefore, any consideration of Dehydro Nisoldipine for therapeutic use would require extensive de novo investigation into potential novel mechanisms of action, entirely independent of calcium channel blockade. Currently, there is no published research to support such alternative therapeutic avenues.
Experimental Protocols
For researchers investigating the metabolism and activity of Nisoldipine and its derivatives, the following experimental workflows are fundamental.
In Vitro Metabolism of Nisoldipine
This protocol outlines a general procedure for studying the conversion of Nisoldipine to Dehydro Nisoldipine using liver microsomes.
Objective: To determine the metabolic stability of Nisoldipine and identify the formation of Dehydro Nisoldipine.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Nisoldipine stock solution (in a suitable organic solvent like DMSO)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Nisoldipine solution. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately add ice-cold acetonitrile to each aliquot to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining Nisoldipine and the formation of Dehydro Nisoldipine.
Diagram 2: Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for assessing the in vitro metabolism of Nisoldipine to Dehydro Nisoldipine.
Conclusion
Dehydro Nisoldipine is the pharmacologically inactive pyridine metabolite of the potent calcium channel blocker, Nisoldipine. The structural transformation from a 1,4-dihydropyridine to a pyridine ring is the definitive cause of this loss of activity. While the parent compound, Nisoldipine, has well-established therapeutic applications in cardiovascular medicine, there is currently no robust scientific evidence to support any therapeutic use for Dehydro Nisoldipine. Future research into any potential biological activity of this metabolite would need to explore mechanisms entirely unrelated to calcium channel modulation.
References
-
StatPearls. (2024). Nisoldipine. StatPearls Publishing. Retrieved from [Link]
-
PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2024). Nisoldipine. National Library of Medicine. Retrieved from [Link]
- Mitchell, J., Frishman, W., & Heiman, M. (1993). Nisoldipine: A New Dihydropyridine Calcium-Channel Blocker. Journal of Clinical Pharmacology, 33(1), 46–52.
-
Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Nisoldipine used for? Retrieved from [Link]
- Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 191–208.
-
Wikipedia. (n.d.). Nisoldipine. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nisoldipine: a new dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Nisoldipine used for? [synapse.patsnap.com]
- 4. Nisoldipine - Wikipedia [en.wikipedia.org]
- 5. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Dehydro Nisoldipine and its Role in Drug Metabolism
This guide provides a comprehensive technical overview of Dehydro Nisoldipine, the principal pyridine metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of Dehydro Nisoldipine's formation, its pharmacological relevance, and the experimental methodologies crucial for its study.
Introduction: The Clinical Significance of Nisoldipine
Nisoldipine is a second-generation dihydropyridine calcium channel blocker utilized for the management of hypertension and chronic stable angina.[1][2] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Nisoldipine is administered as an extended-release formulation to ensure consistent plasma concentrations.[3]
Despite its efficacy, Nisoldipine exhibits low oral bioavailability, approximately 5%, due to extensive first-pass metabolism in the gut wall and liver.[1][4] This metabolic process is a critical determinant of its pharmacokinetic profile and is central to understanding the formation and role of its metabolites, most notably Dehydro Nisoldipine.
The Metabolic Transformation: Formation of Dehydro Nisoldipine
The primary metabolic pathway for Nisoldipine is the oxidation of its dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Nisoldipine.[5] This transformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][6]
Biochemical Mechanism
The conversion of Nisoldipine to Dehydro Nisoldipine is a dehydrogenation reaction. The CYP3A4 enzyme facilitates the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of an aromatic pyridine ring. This process results in a complete loss of the pharmacological activity characteristic of dihydropyridine calcium channel blockers.[5]
Chemical Structures:
-
Nisoldipine: 3-isobutyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate[4]
-
Dehydro Nisoldipine (deduced): 3-isobutyl-5-methyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate[5]
The structural change from a dihydropyridine to a pyridine moiety is the key determinant in the loss of activity.
Caption: Metabolic conversion of Nisoldipine to Dehydro Nisoldipine.
Pharmacological and Clinical Significance of Dehydro Nisoldipine
A critical aspect of drug metabolism studies is to determine the activity and potential toxicity of metabolites. For dihydropyridine calcium channel blockers, the oxidation to their pyridine derivatives is generally associated with a loss of pharmacological effect.
Pharmacological Inactivity
The conversion of the dihydropyridine ring to a pyridine ring in Dehydro Nisoldipine results in a molecule that no longer effectively binds to L-type calcium channels.[5] Consequently, Dehydro Nisoldipine is considered a pharmacologically inactive metabolite in the context of calcium channel blockade.
Pharmacokinetics and Elimination
Nisoldipine is extensively metabolized, and its metabolites are primarily excreted via the kidneys.[1] While specific pharmacokinetic data for Dehydro Nisoldipine is not extensively reported, it is understood to be a major circulating metabolite. Further research is warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicity Profile
Currently, there is no evidence to suggest that Dehydro Nisoldipine possesses significant toxicity. Nisoldipine therapy is generally well-tolerated, with a low incidence of serum enzyme elevations and has not been linked to clinically apparent acute liver injury.[7] This suggests that its major metabolites, including Dehydro Nisoldipine, are also likely to have a favorable safety profile.
Experimental Protocols for the Study of Dehydro Nisoldipine
For researchers in drug metabolism and pharmacology, the in vitro generation and analysis of metabolites are crucial. Below are detailed, field-proven protocols for studying the formation of Dehydro Nisoldipine.
In Vitro Generation of Dehydro Nisoldipine using Human Liver Microsomes
This protocol describes a self-validating system for the enzymatic synthesis of Dehydro Nisoldipine.
Objective: To generate Dehydro Nisoldipine from Nisoldipine using a CYP3A4-rich enzyme source.
Materials:
-
Nisoldipine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.2-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Nisoldipine (e.g., from a stock solution in DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to detect and quantify Nisoldipine and the formed Dehydro Nisoldipine.
Caption: In vitro workflow for Dehydro Nisoldipine generation.
Analytical Quantification of Nisoldipine and Dehydro Nisoldipine
Objective: To develop a robust method for the simultaneous quantification of the parent drug and its metabolite.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and specificity.
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good separation of lipophilic compounds like Nisoldipine and its metabolite. |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol (both with 0.1% formic acid) | Allows for efficient elution and separation of analytes with different polarities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides good ionization efficiency for these nitrogen-containing compounds. |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Nisoldipine and Dehydro Nisoldipine | Ensures high selectivity and accurate quantification through Multiple Reaction Monitoring (MRM). |
Self-Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, and stability to ensure trustworthy data.
Drug-Drug Interaction Potential
Given that Nisoldipine is a substrate of CYP3A4, there is a significant potential for drug-drug interactions.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can significantly increase Nisoldipine plasma concentrations, potentially leading to adverse effects.[2]
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can decrease Nisoldipine's bioavailability and therapeutic efficacy.[2]
Understanding the metabolism of Nisoldipine to Dehydro Nisoldipine is crucial for predicting and managing these clinically relevant interactions.
Conclusion and Future Directions
Dehydro Nisoldipine is the main, pharmacologically inactive metabolite of Nisoldipine, formed via CYP3A4-mediated dehydrogenation. Its formation is a key factor in the low oral bioavailability of the parent drug and is central to understanding potential drug-drug interactions. While its role appears to be that of a benign detoxification product, further detailed characterization of its ADME properties would provide a more complete picture of Nisoldipine's disposition in the body. The experimental and analytical protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolism of Nisoldipine and other dihydropyridine calcium channel blockers.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4499, Nisoldipine. [Link]
-
Patel, J. & Staubes, B. (2023). Nisoldipine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Cleveland Clinic. (2023). Nisoldipine Extended-Release Tablets. [Link]
-
Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(4), 323-337. [Link]
-
Frontiers in Pharmacology. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]
-
ResearchGate. (2004). Synthesis and degradation of nisoldipine and its derivatives. [Link]
-
Wikipedia. (2023). Calcium channel blocker. [Link]
-
Horizon Research Publishing. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]
-
Drugs.com. (2024). Nisoldipine: Package Insert / Prescribing Information / MOA. [Link]
-
ResearchGate. (2002). Metabolic pathway of nisoldipine. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nisoldipine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 7. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Dehydro Nisoldipine in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Nisoldipine, a primary metabolite of the calcium channel blocker Nisoldipine, in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Nisoldipine and its metabolites.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] The efficacy and safety of Nisoldipine are influenced by its metabolism, which primarily occurs in the liver. One of the major metabolites is Dehydro Nisoldipine, formed through the oxidation of the dihydropyridine ring to a pyridine ring.[2] Accurate quantification of this metabolite is crucial for a comprehensive understanding of Nisoldipine's pharmacokinetics and its clinical effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3] This application note presents a detailed, validated LC-MS/MS method for the reliable quantification of Dehydro Nisoldipine in human plasma, addressing the need for a robust analytical tool in clinical and pharmaceutical research. The methodology is based on established principles for the analysis of Nisoldipine and its metabolites, ensuring a scientifically sound and reproducible protocol.[4]
Chemical Structures
| Compound | Chemical Structure |
| Nisoldipine | [5] |
| Dehydro Nisoldipine | A pyridine derivative of Nisoldipine. The 1,4-dihydropyridine ring is oxidized to a pyridine ring. |
Experimental Workflow
Figure 1: A schematic overview of the analytical workflow for the quantification of Dehydro Nisoldipine in human plasma.
Detailed Protocol
Materials and Reagents
-
Dehydro Nisoldipine analytical standard (≥98% purity)
-
Nisoldipine analytical standard (≥98% purity)
-
Nitrendipine (Internal Standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dehydro Nisoldipine, Nisoldipine, and Nitrendipine (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dehydro Nisoldipine and Nisoldipine stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nitrendipine stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for the simultaneous determination of Nisoldipine and its metabolites in plasma.[4]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (100 ng/mL Nitrendipine) and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.1) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
System: A UPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 30 |
| 2.0 | 0.4 | 95 |
| 2.5 | 0.4 | 95 |
| 2.6 | 0.4 | 30 |
| 4.0 | 0.4 | 30 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dehydro Nisoldipine | 387.1 | 328.1 | 100 | 25 |
| Nisoldipine | 389.2 | 329.2 | 100 | 20 |
| Nitrendipine (IS) | 361.1 | 315.1 | 100 | 22 |
Note: The specific collision energies should be optimized for the instrument in use. The fragmentation of dihydropyridine compounds typically involves the loss of the substituent at the C4 position of the pyridine ring.[6]
Method Validation
The analytical method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.
Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Data Analysis
The quantification of Dehydro Nisoldipine is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Dehydro Nisoldipine in the QC and unknown samples is then determined by interpolation from the linear regression of the calibration curve.
Discussion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of Dehydro Nisoldipine in human plasma. The use of a simple and efficient liquid-liquid extraction protocol, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for the reliable determination of this key metabolite. The method is suitable for a wide range of clinical and research applications, contributing to a better understanding of the pharmacokinetics of Nisoldipine.
The choice of Nitrendipine as an internal standard is based on its structural similarity to Nisoldipine and its metabolites, ensuring comparable extraction efficiency and ionization response, which is a common practice in the analysis of dihydropyridine drugs.[4] The chromatographic conditions are optimized to provide good peak shape and resolution within a short run time, making the method amenable to high-throughput analysis.
References
- Kong, D., Li, S., Zhang, X., Gu, J., Liu, M., Meng, Y., Fu, Y., La, X., Xue, G., Zhang, L., & Wang, Q. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry.
- SULAR (nisoldipine) Prescribing Information. U.S.
- Yang, Y., Cruickshank-Quinn, C., Armstrong, M., Mahaffey, S., Reisdorph, R., & Reisdorph, N. (2013). A new sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome.
- Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
- Marques, M. P., Santos, N. A., Coelho, E. B., Bonato, P. S., & Lanchote, V. L. (2001). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics.
- Mahajan, A., Thaker, A., & Mohanraj, K. (2012). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 59-67.
- Mukanova, M. S., Tusipkaliev, E. A., Zhumagaliev, S. Z., Baimbetov, M. N., & Auyezova, V. A. (2020). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, 2.
- Agilent Technologies. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
-
Wikipedia contributors. (2023, December 1). Nisoldipine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4499, Nisoldipine" PubChem, [Link]. Accessed 24 January, 2026.
-
ResearchGate. (n.d.). Chemical structures of the 1,4-dihydropyridine drugs. Retrieved January 24, 2026, from [Link]
-
Metabolomics Workbench. (n.d.). Methods Plasma Sample Preparation. Retrieved January 24, 2026, from [Link]
Sources
- 1. Nisoldipine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
Quantitative Determination of Dehydro Nisoldipine in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive and scientifically robust framework for the quantitative analysis of Dehydro Nisoldipine, the primary active metabolite of the calcium channel blocker Nisoldipine, in human plasma. Leveraging the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this application note details a complete workflow from sample preparation to method validation. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. We delve into the rationale behind methodological choices, ensuring a self-validating and reproducible protocol grounded in established scientific principles and regulatory guidelines.
Introduction: The Rationale for Dehydro Nisoldipine Quantification
Nisoldipine, a dihydropyridine calcium channel blocker, is extensively prescribed for the management of hypertension and angina pectoris.[1] Following administration, Nisoldipine undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This metabolic process predominantly involves the oxidation of the dihydropyridine ring to its pyridine analog, forming Dehydro Nisoldipine. This metabolite is not only a major circulating entity but also exhibits pharmacological activity. Therefore, the accurate quantification of Dehydro Nisoldipine in plasma is paramount for a comprehensive understanding of Nisoldipine's pharmacokinetic profile, its metabolic fate, and for establishing a definitive pharmacokinetic-pharmacodynamic (PK/PD) relationship.
The inherent complexity and low analyte concentrations in biological matrices necessitate a highly selective and sensitive analytical methodology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical applications due to its superior specificity, achieved through Multiple Reaction Monitoring (MRM), and its ability to achieve low limits of quantification.[3] This guide presents a detailed LC-MS/MS method, rigorously designed to meet the stringent requirements of bioanalytical method validation as stipulated by the International Council for Harmonisation (ICH) M10 guidelines.[2][4]
Materials and Reagents
For a successful and reproducible bioanalytical method, the quality of reagents is critical. All solvents and reagents should be of at least HPLC or LC-MS grade.
| Material/Reagent | Supplier (Example) | Grade |
| Dehydro Nisoldipine Reference Standard | Sigma-Aldrich | ≥98% purity |
| Nitrendipine (Internal Standard) | USP | ≥98% purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Merck | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Water, Purified | Milli-Q® system | Type 1 |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Drug-Free |
| 96-well Protein Precipitation Plates | Waters |
Experimental Protocol: From Sample to Analysis
Rationale for Methodological Choices
The selection of an appropriate sample preparation technique is pivotal for removing interfering matrix components and ensuring the accuracy and precision of the assay. For Dehydro Nisoldipine, which is expected to be more polar than its parent compound, two primary methods are considered: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This technique is favored for its simplicity, speed, and high-throughput capability.[5] It involves the addition of an organic solvent, typically acetonitrile, to the plasma sample, which denatures and precipitates the proteins.[6] This method is generally effective for a wide range of analytes and is particularly suitable for polar metabolites.
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase. While potentially more time-consuming, it can lead to lower matrix effects and improved sensitivity.
For this protocol, we will detail the Protein Precipitation method due to its efficiency and suitability for a high-throughput laboratory setting.
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dehydro Nisoldipine and Nitrendipine (Internal Standard, IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Dehydro Nisoldipine primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nitrendipine primary stock solution with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Plasma Sample Preparation Protocol (Protein Precipitation)
The following step-by-step protocol outlines the protein precipitation procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 100 µL of plasma sample (blank, CC, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL Nitrendipine working solution to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each sample. The formic acid helps to improve the peak shape and ionization efficiency.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters must be optimized to ensure the selective and sensitive detection of Dehydro Nisoldipine and the internal standard.
Liquid Chromatography Conditions
The goal of the chromatographic separation is to achieve a good peak shape and resolve the analyte from any potential interferences. A reversed-phase C18 column is a common and effective choice for compounds of this nature.
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible performance. |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Offers high efficiency and good peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 95% B in 3 min, hold for 1 min, return to 20% B in 0.1 min, equilibrate for 0.9 min | A gradient elution allows for the efficient separation of compounds with varying polarities and a short run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Mass Spectrometry Conditions
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. The precursor and product ions for Dehydro Nisoldipine and the internal standard need to be optimized. Based on the structure of Dehydro Nisoldipine (aromatized dihydropyridine ring), the molecular weight is approximately 386.4 g/mol .
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The selection of appropriate MRM transitions is critical for the specificity of the method. Two transitions are typically monitored for each analyte for confirmation. The following are proposed transitions and would require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Proposed |
| Dehydro Nisoldipine | 387.2 | To be determined | To be optimized |
| Nitrendipine (IS) | 361.1 | 315.1 | 15 |
Note: The precursor ion for Dehydro Nisoldipine is the [M+H]+ ion. The product ions and collision energies need to be determined by infusing a standard solution of Dehydro Nisoldipine into the mass spectrometer and performing a product ion scan.
Caption: Logical Flow of the LC-MS/MS Analysis.
Method Validation: Ensuring a Trustworthy Protocol
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. The validation should be conducted in accordance with the ICH M10 guidelines.[2][4]
Key Validation Parameters
| Parameter | Acceptance Criteria (ICH M10) | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. | To ensure the method can differentiate the analyte from other components in the matrix. |
| Calibration Curve | At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | To establish the relationship between instrument response and analyte concentration. |
| Accuracy & Precision | Within-run and between-run accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ). | To demonstrate the closeness of measured values to the true value and the reproducibility of the method. |
| Matrix Effect | To be assessed to ensure that the matrix does not interfere with the ionization of the analyte. | To evaluate the influence of matrix components on the analytical signal. |
| Recovery | To be consistent, precise, and reproducible. | To determine the efficiency of the extraction procedure. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). | To ensure the integrity of the analyte in the biological matrix during sample handling and storage. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable protocol for the quantitative determination of Dehydro Nisoldipine in human plasma. The combination of a straightforward protein precipitation sample preparation with the high selectivity and sensitivity of tandem mass spectrometry offers a high-throughput and accurate analytical solution. Adherence to the outlined validation procedures, grounded in the principles of the ICH M10 guidelines, will ensure the generation of high-quality data suitable for regulatory submissions and pivotal clinical and non-clinical studies.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4499, Nisoldipine" PubChem, [Link].
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
- Zarghi, A., & Foroutan, S. M. (2007). A rapid and sensitive HPLC method for the determination of nisoldipine in human plasma. Journal of the Chinese Chemical Society, 54(6), 1631-1635.
- Zhang, Z., Xu, F., Tian, Y., & Li, H. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma.
- He, K., Lv, C., & Wang, G. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3194–3200.
-
National Center for Biotechnology Information (2024). Nisoldipine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Forensic Toxicology Services, RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Wikipedia. (2024). Nisoldipine. [Link]
-
Zancanaro, F., et al. (2009). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(22), 2096-2102. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norlab.com [norlab.com]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Validated Assay for Dehydro Nisoldipine
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for a Validated Dehydro Nisoldipine Assay
Nisoldipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris.[1] Following administration, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] A principal metabolic pathway is the aromatization of the dihydropyridine ring to form its pyridine analog, Dehydro Nisoldipine. Given that Dehydro Nisoldipine is a major metabolite, a robust and validated bioanalytical method for its quantification in biological matrices, such as human plasma, is critical for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies.
This document provides a detailed guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Dehydro Nisoldipine, adhering to the principles of scientific integrity and regulatory expectations. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable data for pivotal drug development decisions.
Analyte and Methodological Considerations
Dehydro Nisoldipine: Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive assay.
| Property | Value | Source |
| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-(2-Methylpropyl) Ester | [2] |
| Molecular Formula | C20H22N2O6 | [2] |
| Molecular Weight | 386.4 g/mol | [2] |
| Parent Compound | Nisoldipine (MW: 388.4 g/mol ) | [1][3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
The aromatization of the dihydropyridine ring in nisoldipine to the pyridine ring in Dehydro Nisoldipine results in a loss of two hydrogen atoms, leading to a more planar and potentially less lipophilic molecule. This structural change is the cornerstone of achieving chromatographic separation from the parent drug.
Choice of Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for the quantification of small molecule drugs and their metabolites in complex biological matrices. Its advantages include high sensitivity, exceptional selectivity, and a wide dynamic range, making it ideal for detecting the low concentrations of metabolites often present in plasma.[5]
Assay Development and Protocol
The development of a robust bioanalytical assay is a multi-step process, beginning with the careful selection of reagents and optimization of each stage of the analytical workflow.
Materials and Reagents
-
Reference Standards: Dehydro Nisoldipine (purity ≥98%), Internal Standard (IS) (e.g., a stable isotope-labeled Dehydro Nisoldipine or a structurally similar analog), Nisoldipine (for selectivity assessment).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K2EDTA).
-
Sample Preparation Reagents: Appropriate organic solvents for liquid-liquid extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate) or solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode).
Internal Standard (IS) Selection: The Key to Precision
Diagram: Bioanalytical Workflow
Caption: A generalized workflow for the bioanalytical assay of Dehydro Nisoldipine.
Protocol 1: Liquid-Liquid Extraction (LLE) of Dehydro Nisoldipine from Human Plasma
LLE is a classic and effective technique for sample clean-up, particularly for moderately polar to non-polar analytes.
-
Sample Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube (except for double blanks).
-
Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Dehydro Nisoldipine from Human Plasma
SPE can offer cleaner extracts and higher throughput compared to LLE.
-
Sample Pre-treatment: Aliquot 100 µL of plasma and add 10 µL of IS. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
LC-MS/MS Instrumental Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dehydro Nisoldipine: The precursor ion will be the [M+H]+ ion (m/z 387.4). Product ions should be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: Determined similarly.
-
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9]
Diagram: Key Validation Parameters
Caption: Core parameters for bioanalytical method validation.
Validation Experiments and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of the analyte and IS. | No significant interference at the LLOQ level. |
| Linearity | Analyze a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates over at least three separate runs. | The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[10][11] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy and precision criteria as stated above. |
| Recovery | Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at three concentration levels. | Recovery should be consistent and reproducible. |
| Matrix Effect | Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | Evaluate the stability of Dehydro Nisoldipine in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
The detailed protocols and validation guidelines presented in this application note provide a comprehensive framework for establishing a reliable and robust LC-MS/MS assay for the quantification of Dehydro Nisoldipine in human plasma. Adherence to these principles will ensure the generation of high-quality data to support pharmacokinetic assessments and other critical aspects of drug development. The inherent flexibility in the choice of extraction techniques and the adaptability of the LC-MS/MS parameters allow for optimization based on the specific laboratory instrumentation and resources available.
References
-
A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC - NIH. (2023, February 13). Retrieved January 24, 2026, from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC - NIH. (2022, January 21). Retrieved January 24, 2026, from [Link]
-
LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma - Biointerface Research in Applied Chemistry. (2020, May 12). Retrieved January 24, 2026, from [Link]
-
Optimization of an LC-MS Method for the Determination of Artesunate and Dihydroartemisinin Plasma Levels using Liquid-Liquid Extraction - ResearchGate. (2025, August 9). Retrieved January 24, 2026, from [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved January 24, 2026, from [Link]
-
Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma - Shimadzu Scientific Instruments. (n.d.). Retrieved January 24, 2026, from [Link]
-
Nisoldipine | C20H24N2O6 | CID 4499 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - NIH. (2023, August 2). Retrieved January 24, 2026, from [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved January 24, 2026, from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. (2024, November 14). Retrieved January 24, 2026, from [Link]
-
SULAR (nisoldipine) - accessdata.fda.gov. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PubMed. (2023, August 2). Retrieved January 24, 2026, from [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. (2021, February 24). Retrieved January 24, 2026, from [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Retrieved January 24, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved January 24, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis - LabRulez LCMS. (2024, September 17). Retrieved January 24, 2026, from [Link]
-
Bioanalytical method validation: An updated review - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Nisoldipine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS - IJSDR. (n.d.). Retrieved January 24, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Nisoldipine - Wikipedia [en.wikipedia.org]
- 2. Dehydro Nisoldipine CAS#: 103026-83-1 [amp.chemicalbook.com]
- 3. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydro Nisoldipine Reference Standard
Introduction: The Critical Role of a Well-Characterized Reference Standard
Nisoldipine is a potent calcium channel blocker of the 1,4-dihydropyridine class, widely used in the management of hypertension.[1][2] Like other dihydropyridines, nisoldipine is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to form the corresponding pyridine derivative, known as Dehydro Nisoldipine.[3][4] This degradation process results in a complete loss of pharmacological activity.[3] The presence of Dehydro Nisoldipine as an impurity in the active pharmaceutical ingredient (API) or final drug product is a critical quality attribute that must be monitored and controlled.
The availability of a highly purified and well-characterized Dehydro Nisoldipine reference standard is therefore indispensable for the accurate analytical evaluation of nisoldipine. This reference standard is essential for:
-
Method Validation: Establishing the specificity and accuracy of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantitation of Dehydro Nisoldipine as a related substance in nisoldipine samples.
-
Impurity Profiling: Identifying and quantifying Dehydro Nisoldipine during stability studies and in routine quality control of both the drug substance and drug product.
-
Forced Degradation Studies: Serving as a marker to understand the degradation pathways of nisoldipine under various stress conditions.[5]
This document provides a comprehensive guide for the preparation, characterization, and storage of a Dehydro Nisoldipine reference standard, grounded in established scientific principles and regulatory expectations.
Part 1: Preparation of Dehydro Nisoldipine Reference Standard
The preparation of the Dehydro Nisoldipine reference standard involves a controlled degradation of nisoldipine, followed by purification to isolate the degradant. Photodegradation is the most direct and relevant method for this transformation, mimicking a key real-world degradation pathway.[4][6]
Rationale for Photochemical Synthesis
The oxidation of the 1,4-dihydropyridine ring to a pyridine ring is a well-documented photochemical reaction.[3][7] Exposing a solution of nisoldipine to a suitable light source provides the energy to overcome the activation barrier for this oxidation, yielding Dehydro Nisoldipine as the primary product. This approach is favored over chemical oxidation for its cleaner reaction profile and relevance to the actual stability profile of the drug.
Materials and Equipment
| Material/Equipment | Specifications |
| Nisoldipine | High purity (≥99.0%) |
| Methanol | HPLC grade, UV cut-off <210 nm |
| Acetonitrile | HPLC grade |
| Water | Deionized, 18.2 MΩ·cm |
| Preparative HPLC System | With UV-Vis detector |
| Preparative C18 Column | Suitable for gram-scale purification |
| Photoreactor | Equipped with a high-pressure mercury lamp or UV lamps |
| Rotary Evaporator | With vacuum pump and temperature-controlled water bath |
| Analytical Balance | 0.01 mg readability |
| Glassware | Amber-colored, Class A volumetric flasks and pipettes |
| Syringe Filters | 0.22 µm, PTFE or nylon |
Experimental Workflow for Preparation and Purification
Caption: Workflow for Dehydro Nisoldipine Preparation.
Detailed Protocol for Preparation
-
Solution Preparation: Accurately weigh approximately 500 mg of high-purity nisoldipine and dissolve it in 500 mL of HPLC-grade methanol in a 1 L amber volumetric flask. The use of methanol is recommended due to its suitable solvent properties and UV transparency.
-
Photodegradation:
-
Transfer the nisoldipine solution to a quartz vessel suitable for use in a photoreactor.
-
Irradiate the solution with a high-pressure mercury lamp or a bank of UV lamps (e.g., at 350-400 nm).[4] The choice of wavelength can influence the reaction rate and by-product profile.
-
Maintain gentle stirring throughout the irradiation process to ensure uniform light exposure.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 2 hours), withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot appropriately and analyze by analytical HPLC to monitor the conversion of nisoldipine to Dehydro Nisoldipine.
-
Continue irradiation until a significant amount of Dehydro Nisoldipine has been formed, aiming for a balance between yield and the formation of secondary degradants. A conversion of 50-70% is often a practical target.
-
-
Concentration: Once the desired conversion is achieved, transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. The water bath temperature should be kept low (e.g., 30-40°C) to prevent thermal degradation.
Detailed Protocol for Purification
-
Preparative HPLC:
-
Dissolve the concentrated residue in a minimal amount of the mobile phase.
-
Purify the crude Dehydro Nisoldipine using a preparative HPLC system equipped with a C18 column. A gradient elution method is typically required to achieve good separation from residual nisoldipine and any minor impurities. A suitable mobile phase could consist of acetonitrile and water.[3]
-
-
Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 234 nm) and collect the fractions corresponding to the Dehydro Nisoldipine peak.
-
Solvent Removal and Drying:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize or dry the remaining aqueous solution under high vacuum to obtain the purified Dehydro Nisoldipine as a solid.
-
Part 2: Characterization of the Dehydro Nisoldipine Reference Standard
A comprehensive characterization is mandatory to establish the identity, purity, and potency of the prepared reference standard. This process ensures the material is "fit for purpose."
Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| HPLC-UV | Purity assessment and quantification | Chromatographic purity >99.5%. Establishes the primary analytical method for its use. |
| Mass Spectrometry (MS) | Identity confirmation | The measured molecular weight should match the theoretical molecular weight of Dehydro Nisoldipine (C20H22N2O6). |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and identity confirmation | The NMR spectrum should be consistent with the aromatized pyridine structure of Dehydro Nisoldipine, showing the absence of the N-H and C4-H protons characteristic of the dihydropyridine ring. |
| Infrared (IR) Spectroscopy | Identity confirmation | The IR spectrum provides a unique fingerprint of the molecule and confirms the presence of key functional groups. |
| Karl Fischer Titration | Water content determination | To accurately determine the amount of water present in the reference standard, which is crucial for potency calculation. |
| Residual Solvent Analysis (GC) | Quantification of residual solvents | To ensure that residual solvents from the purification process are below acceptable limits. |
Workflow for Reference Standard Characterization
Caption: Characterization and Certification Workflow.
Potency Assignment
The potency of the Dehydro Nisoldipine reference standard should be assigned based on a mass balance approach, considering the purity and content of impurities.
Potency (%) = (100 - % Water - % Residual Solvents - % Non-volatile Residue) x Purity by HPLC (%) / 100
This assigned potency is critical for the accurate preparation of standard solutions used in quantitative analysis.
Part 3: Storage and Stability of the Reference Standard
Proper storage and handling are crucial to maintain the integrity of the Dehydro Nisoldipine reference standard over time.
Recommended Storage Conditions
-
Solid State: The purified solid reference standard should be stored in tightly sealed, amber glass vials to protect it from light and moisture. It is recommended to store the material at -20°C for long-term storage.
-
Solution State: Stock solutions of Dehydro Nisoldipine, typically prepared in methanol or acetonitrile, are prone to degradation and should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept in amber volumetric flasks at 2-8°C and used within 24-48 hours. The stability of solutions should be verified.
Stability Testing Protocol
A stability testing program should be implemented to establish a re-test date for the reference standard. This involves storing aliquots of the standard under defined conditions and testing them at regular intervals.
| Storage Condition | Testing Frequency | Parameters to Test |
| Long-Term: -20°C ± 5°C | 0, 6, 12, 24, 36 months | Appearance, Purity by HPLC, Water Content (Karl Fischer) |
| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months | Appearance, Purity by HPLC, Water Content (Karl Fischer) |
The data from this stability program will be used to define the shelf-life and appropriate storage conditions for the reference standard.
Conclusion
The preparation and maintenance of a high-quality Dehydro Nisoldipine reference standard are fundamental for ensuring the accuracy and reliability of analytical data in the development and quality control of nisoldipine-containing pharmaceuticals. The protocols outlined in this document provide a robust framework for the synthesis, purification, characterization, and storage of this critical analytical standard, adhering to scientific best practices and regulatory expectations.
References
-
ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. Retrieved from [Link]
-
SciSpace. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]
-
IJSDR. (2024, May). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolytic degradation of nitrendipine and nisoldipine. Retrieved from [Link]
-
PubChem. (n.d.). Nisoldipine. Retrieved from [Link]
-
ResearchGate. (2016, November 29). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. Retrieved from [Link]
-
NCBI. (n.d.). Nisoldipine. Retrieved from [Link]
-
PubMed. (n.d.). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]
-
PubMed. (n.d.). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Retrieved from [Link]
-
PubMed. (n.d.). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. Retrieved from [Link]
Sources
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assays to evaluate Dehydro Nisoldipine activity
An Application Guide: Methodologies for Characterizing Dehydro Nisoldipine Activity Using Cell-Based Assays
Abstract
This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the biological activity of Dehydro Nisoldipine. As the primary active metabolite of Nisoldipine, a dihydropyridine calcium channel blocker, understanding its specific effects is crucial for a complete pharmacological profile. We detail the scientific rationale and step-by-step protocols for a suite of assays designed to probe the compound's mechanism of action, focusing on its expected activity as an L-type calcium channel antagonist. The core methodologies covered include functional assessments of intracellular calcium flux and membrane potential, complemented by essential cytotoxicity assays to ensure data integrity. This guide emphasizes experimental design, self-validation through appropriate controls, and robust data interpretation.
Introduction: The Scientific Imperative
Nisoldipine is a well-established dihydropyridine-class calcium channel blocker prescribed for the management of hypertension.[1][2] Its therapeutic effect is achieved by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[3][4] Upon administration, Nisoldipine undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites, with Dehydro Nisoldipine being a significant derivative.[1][5][6]
While the pharmacology of the parent drug, Nisoldipine, is well-documented, a thorough characterization of its metabolites is essential for a complete understanding of its in-vivo activity, duration of action, and potential off-target effects. Cell-based assays provide a powerful, controlled in-vitro environment to dissect the specific molecular interactions and cellular consequences of Dehydro Nisoldipine activity.
This guide presents a logical, multi-faceted approach to this characterization, beginning with primary functional assays that directly measure the compound's effect on its putative target and progressing to secondary assays that assess its impact on overall cell health.
The Target: L-type Calcium Channel Blockade
The primary mechanism of action for dihydropyridine drugs is the blockade of L-type voltage-gated calcium channels (Cav1.2).[2][7] These channels are critical for excitation-contraction coupling in muscle cells. In vascular smooth muscle, membrane depolarization triggers the opening of these channels, allowing an influx of Ca²⁺ down its steep electrochemical gradient. This rise in intracellular Ca²⁺ initiates a signaling cascade that leads to muscle contraction and vasoconstriction.
Dehydro Nisoldipine, as a derivative of Nisoldipine, is hypothesized to retain this inhibitory activity. By binding to the L-type calcium channel, it is expected to stabilize the channel in a closed or inactivated state, thereby preventing or reducing the influx of Ca²⁺ upon depolarization. The cell-based assays described herein are designed to quantify this precise inhibitory effect.
Caption: L-type calcium channel signaling pathway and point of inhibition.
Experimental Strategy: A Multi-Assay Workflow
A robust evaluation of Dehydro Nisoldipine requires a workflow that confirms its primary activity and rules out confounding factors like cytotoxicity. The proposed workflow integrates functional and viability assays.
Caption: General experimental workflow for compound characterization.
Primary Functional Assays: Measuring Channel Inhibition
These assays are designed to directly measure the inhibitory effect of Dehydro Nisoldipine on L-type calcium channel function.
Calcium Imaging Assay
Principle: This assay quantifies changes in intracellular calcium ([Ca²⁺]i) using a fluorescent indicator dye, such as Fluo-4 AM.[8] Fluo-4 AM is a cell-permeant molecule that, once inside the cell, is cleaved by esterases into the active Fluo-4 form. Fluo-4 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[9][10] By first treating cells with Dehydro Nisoldipine and then inducing depolarization (e.g., with a high concentration of potassium chloride, KCl), we can measure the extent to which the compound inhibits the expected influx of calcium.[11]
Recommended Cell Line: A7r5 (rat aortic smooth muscle) or HEK293 cells stably expressing the Cav1.2 channel subunits.
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom microplate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add a final 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of Dehydro Nisoldipine in HBSS. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nisoldipine).
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the microplate in a fluorescence plate reader or imaging system equipped with an automated injector (e.g., FLIPR™, FlexStation).
-
Set the instrument to record fluorescence kinetically (Excitation: ~494 nm, Emission: ~516 nm).
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject a depolarizing stimulus (e.g., a high-KCl buffer to achieve a final concentration of 50-80 mM K⁺) into each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by expressing the response in each treated well as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Membrane Potential Assay
Principle: This assay measures changes in the cell's membrane potential using a voltage-sensitive fluorescent probe.[12] Slow-response probes, such as Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC₄(3)), are lipophilic anions that are excluded from healthy, polarized cells (which have a negative interior).[13] Upon depolarization, the cell interior becomes less negative, allowing the anionic dye to enter and bind to intracellular proteins, resulting in a significant increase in fluorescence. By pre-treating with Dehydro Nisoldipine, we can assess its ability to prevent or reverse depolarization induced by a stimulus.
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black-walled microplate as described for the calcium imaging assay.
-
Compound and Dye Incubation:
-
Prepare serial dilutions of Dehydro Nisoldipine.
-
Prepare a working solution of the membrane potential dye (e.g., DiBAC₄(3)) in a suitable buffer.
-
Remove the culture medium and add 100 µL of buffer containing both the dye and the appropriate concentration of Dehydro Nisoldipine (or controls).
-
Incubate for 30 minutes at 37°C, protected from light, to allow for compound activity and dye equilibration.
-
-
Signal Detection:
-
Measure baseline fluorescence using a plate reader (e.g., Excitation: ~490 nm, Emission: ~516 nm for DiBAC₄(3)).
-
Add a depolarizing agent (e.g., high-KCl buffer) or an L-type calcium channel agonist (e.g., Bay K8644) to the wells.
-
Immediately read the plate again, either kinetically or at a fixed endpoint (e.g., 5-10 minutes post-stimulation).
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data against vehicle and positive controls.
-
Determine the IC₅₀ value as described previously. This assay helps confirm that the compound's effect on calcium influx is mediated by its action on the voltage-gated channel.
-
Supporting Assays: Assessing Cell Health
It is critical to ensure that the observed reduction in calcium influx or membrane potential is due to specific channel blockade and not a result of general cytotoxicity.
MTT Assay (Cell Viability)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, clear-bottom plate and treat with the same concentrations of Dehydro Nisoldipine as used in the functional assays. Incubate for a relevant duration (e.g., 24-48 hours) to assess long-term effects.
-
MTT Incubation:
-
Add 10-20 µL of a 5 mg/mL MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express the absorbance of treated wells as a percentage of the vehicle control wells. A significant decrease in absorbance indicates a reduction in cell viability. The CC₅₀ (50% cytotoxic concentration) can be calculated.
LDH Assay (Cytotoxicity)
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product or a luminescent signal, depending on the kit.[19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include a "Maximum LDH Release" control by treating several wells with a lysis buffer provided in the assay kit.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega LDH-Glo™, Thermo Fisher CyQUANT™).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Add the stop solution (if required by the kit) and measure the absorbance (e.g., at 490 nm) or luminescence.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) The CC₅₀ can be determined from the resulting dose-response curve.
Data Interpretation and Expected Outcomes
The collective data from these assays will provide a detailed pharmacological profile of Dehydro Nisoldipine.
| Assay | Parameter Measured | Expected Outcome for an Active L-type Channel Blocker |
| Calcium Imaging | Intracellular Ca²⁺ Influx | Dose-dependent inhibition of depolarization-induced Ca²⁺ signal (Low IC₅₀). |
| Membrane Potential | Change in Membrane Potential | Dose-dependent prevention of depolarization (Low IC₅₀). |
| MTT Assay | Mitochondrial Activity / Viability | No significant decrease in signal at concentrations near the functional IC₅₀ (High CC₅₀). |
| LDH Assay | Plasma Membrane Integrity | No significant increase in LDH release at concentrations near the functional IC₅₀ (High CC₅₀). |
Ideal Profile: A potent and selective L-type calcium channel blocker will exhibit a low IC₅₀ in the functional assays and a much higher CC₅₀ in the cytotoxicity assays, indicating a wide therapeutic window where the compound is active but not toxic. A selectivity index (CC₅₀ / IC₅₀) greater than 10 is generally considered a good starting point.
Conclusion
The suite of cell-based assays detailed in this application note provides a robust and reliable framework for characterizing the activity of Dehydro Nisoldipine. By integrating direct functional measurements of calcium channel activity with comprehensive assessments of cell health, researchers can confidently determine the compound's potency, mechanism of action, and in-vitro therapeutic window. This structured approach is fundamental to advancing our understanding of drug metabolism and its contribution to overall pharmacological effect.
References
-
StatPearls. (n.d.). Nisoldipine. NCBI Bookshelf. Retrieved from [Link]
-
Drugs.com. (2024). Nisoldipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Wikipedia. (n.d.). Nisoldipine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Nisoldipine used for? Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nisoldipine? Retrieved from [Link]
-
Kazda, S., Garthoff, B., & Knorr, A. (1985). The pharmacology of nisoldipine. Journal of Cardiovascular Pharmacology, 7 Suppl 4, S6-13. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Kirichok, Y., Krapivinsky, G., & Clapham, D. E. (2019). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. Biochemistry (Moscow), 84(Suppl 1), S1-S14. Retrieved from [Link]
-
Liu, B., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Assay and Drug Development Technologies, 2(2), 159-68. Retrieved from [Link]
-
Johnson, C. H., et al. (2020). L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins. Proceedings of the National Academy of Sciences, 117(29), 17349-17360. Retrieved from [Link]
-
van Harten, J., van Brummelen, P., & Breimer, D. D. (1996). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 31(5), 343-56. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Taylor & Francis Online. (2023). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Retrieved from [Link]
-
ACS Publications. (2021). Membrane-Activated Fluorescent Probe for High-Fidelity Imaging of Mitochondrial Membrane Potential. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
-
Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PMC. (2019). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Retrieved from [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
PMC. (2023). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Retrieved from [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Nisoldipine used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 5. Nisoldipine - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. agilent.com [agilent.com]
- 11. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane Potential Indicators | Thermo Fisher Scientific - ID [thermofisher.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Utilizing Dehydro Nisoldipine for Robust Drug-Drug Interaction Screening
Introduction: The Critical Role of CYP3A4 in Drug Metabolism and the Need for Specific Probes
The landscape of drug development is intrinsically linked to understanding and predicting potential drug-drug interactions (DDIs). A significant portion of these interactions arise from the modulation of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Among these, CYP3A4 stands as the most abundant and clinically significant isoform in the human liver and intestine, contributing to the metabolism of over 50% of clinically used drugs.[1] Consequently, the early and accurate assessment of a new chemical entity's (NCE) potential to inhibit or induce CYP3A4 is a cornerstone of preclinical safety assessment and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
Nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension, is a well-characterized substrate of CYP3A4.[1] It undergoes extensive first-pass metabolism, resulting in low bioavailability.[4] A primary metabolic pathway is the dehydrogenation of its dihydropyridine core to form its pyridine metabolite, Dehydro Nisoldipine.[5] This reaction is predominantly catalyzed by CYP3A4, making the formation of Dehydro Nisoldipine a specific and reliable indicator of CYP3A4 enzymatic activity.[5][6] This application note provides a comprehensive guide and detailed protocols for utilizing the conversion of Nisoldipine to Dehydro Nisoldipine as a robust probe reaction for screening NCEs for their potential to inhibit or induce CYP3A4.
Scientific Rationale: Why Dehydro Nisoldipine Formation is an Excellent Endpoint for DDI Screening
The selection of an appropriate probe substrate is critical for the validity and translatability of in vitro DDI studies. The formation of Dehydro Nisoldipine offers several advantages:
-
Specificity: The dehydrogenation of Nisoldipine is highly specific to CYP3A4, minimizing confounding metabolic contributions from other CYP isoforms.[5] This ensures that any observed inhibition or induction can be confidently attributed to an interaction with CYP3A4.
-
Robust Analytical Detection: Both Nisoldipine and Dehydro Nisoldipine can be readily quantified with high sensitivity and specificity using standard analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Established Relevance: As a clinically used drug, the metabolic pathways of Nisoldipine are well-documented, providing a strong foundation for its use as a probe substrate in regulatory submissions.
This application note will detail two key protocols: a CYP3A4 inhibition assay using human liver microsomes and a CYP3A4 induction assay using primary human hepatocytes.
Metabolic Pathway of Nisoldipine to Dehydro Nisoldipine
The following diagram illustrates the CYP3A4-mediated conversion of Nisoldipine to its primary pyridine metabolite, Dehydro Nisoldipine. This reaction serves as the basis for the subsequent screening protocols.
Caption: CYP3A4-catalyzed dehydrogenation of Nisoldipine.
Protocol 1: CYP3A4 Inhibition Screening Using Human Liver Microsomes
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity by measuring the formation of Dehydro Nisoldipine.
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them a standard and cost-effective in vitro system for metabolic inhibition studies.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to maintain a constant supply of NADPH throughout the incubation period, ensuring the reaction proceeds linearly.
-
Incubation Time and Quenching: The incubation time is chosen to be within the linear range of metabolite formation. The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) which precipitates the microsomal proteins and halts enzymatic activity.
Experimental Workflow Diagram
Caption: Workflow for the CYP3A4 inhibition assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound (TC) and Control Inhibitor Stock Solutions: Prepare 100 mM stock solutions of the TC and a known CYP3A4 inhibitor (e.g., Ketoconazole) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the TC and Ketoconazole in DMSO to create a range of concentrations for the IC50 curve (e.g., 8 concentrations from 0.01 µM to 100 µM final assay concentration).
-
Nisoldipine Stock Solution: Prepare a 10 mM stock solution of Nisoldipine in methanol or acetonitrile.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in 100 mM potassium phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add 1 µL of the TC, Ketoconazole, or DMSO (vehicle control) dilutions to the respective wells.
-
Add the diluted HLMs and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[7]
-
Initiate the reaction by adding Nisoldipine (final concentration e.g., 10 µM).
-
Incubate at 37°C for a predetermined linear time (e.g., 10-15 minutes).[7]
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound).
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the amount of Dehydro Nisoldipine formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each TC concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the TC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: Example IC50 Values for CYP3A4 Inhibitors
The following table provides an example of how to present the results of the inhibition assay. The IC50 values for Nisoldipine are from a study where it was acting as an inhibitor of another CYP3A4 substrate's metabolism, but they serve as a reference for its interaction potential.[7][8]
| Compound | Role | IC50 (µM) in HLMs |
| Test Compound X | Investigational Drug | To be determined |
| Ketoconazole | Positive Control Inhibitor | ~0.1 |
| Nisoldipine | Reference Compound | 9.10[7][8][9] |
Protocol 2: CYP3A4 Induction Screening in Primary Human Hepatocytes
This protocol outlines a method to assess the potential of a test compound to induce CYP3A4 expression and activity in cryopreserved human hepatocytes by measuring the formation of Dehydro Nisoldipine.
Causality Behind Experimental Choices:
-
Primary Human Hepatocytes: Cultured primary hepatocytes are considered the "gold standard" for in vitro induction studies as they contain the necessary nuclear receptors (e.g., PXR), transcription factors, and machinery to reflect in vivo induction.
-
Treatment Duration: A 48-72 hour treatment period is typically sufficient to observe maximal induction of CYP enzyme expression.
-
Positive Control: Rifampicin is a well-known potent inducer of CYP3A4 and is used as a positive control to ensure the hepatocyte system is responsive.[10][11]
-
Endpoint Measurement: After the induction period, the cells are incubated with the probe substrate (Nisoldipine) to measure the catalytic activity of the induced CYP3A4 enzyme. This provides a functional measure of induction.
Experimental Workflow Diagram
Caption: Workflow for the CYP3A4 induction assay.
Detailed Step-by-Step Methodology:
-
Hepatocyte Plating and Treatment:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes in collagen-coated 24- or 48-well plates at an appropriate density.
-
Allow the cells to attach and form a monolayer (typically 24 hours).
-
Prepare treatment media containing the test compound at various concentrations, a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).
-
Remove the plating medium and treat the cells with the prepared media.
-
Incubate the cells for 48-72 hours, replacing the media every 24 hours.
-
-
CYP3A4 Activity Measurement:
-
After the treatment period, wash the cell monolayers twice with warm incubation buffer (e.g., Williams' E Medium) to remove any residual test compound or inducer.
-
Add fresh incubation buffer containing Nisoldipine (e.g., 10 µM) to each well.
-
Incubate the plate at 37°C.
-
At the end of the incubation period (e.g., 60 minutes), collect an aliquot of the incubation medium.
-
-
Sample Processing and Analysis:
-
Terminate the enzymatic reaction in the collected aliquots by adding 2 volumes of ice-cold acetonitrile with an internal standard.
-
Process the samples as described in the inhibition protocol (centrifugation to remove any debris).
-
Analyze the supernatant for Dehydro Nisoldipine concentration by LC-MS/MS.
-
It is also recommended to perform a cell viability assay (e.g., MTS or LDH) on the cell plates to ensure that the observed changes in enzyme activity are not due to cytotoxicity.
-
-
Data Analysis:
-
Determine the rate of Dehydro Nisoldipine formation (pmol/min/mg protein or similar units).
-
Calculate the fold induction for each concentration of the test compound by dividing the rate of formation in the treated wells by the rate in the vehicle control wells.
-
Plot the fold induction against the test compound concentration to determine the maximum induction (Emax) and the concentration that produces half-maximal induction (EC50).
-
Data Presentation: Example CYP3A4 Induction Data
The following table illustrates how to present the results from the induction study. The values are representative of a potent inducer like Rifampicin.[10][11]
| Treatment | Concentration (µM) | Dehydro Nisoldipine Formation Rate (pmol/min/mg protein) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 15 | 1.0 |
| Test Compound X | 0.1 | 20 | 1.3 |
| Test Compound X | 1 | 95 | 6.3 |
| Test Compound X | 10 | 250 | 16.7 |
| Test Compound X | 50 | 265 | 17.7 |
| Rifampicin (Positive Control) | 10 | 450 | 30.0 |
Conclusion and Trustworthiness of the Protocols
The protocols described in this application note provide a robust framework for assessing the potential of new chemical entities to cause drug-drug interactions via inhibition or induction of CYP3A4. By utilizing the specific and sensitive probe reaction of Nisoldipine dehydrogenation to Dehydro Nisoldipine, researchers can generate reliable and interpretable data that is crucial for drug safety evaluation. The self-validating nature of these protocols is ensured by the concurrent use of negative (vehicle) and positive controls (known inhibitors and inducers), which confirms the viability and responsiveness of the in vitro systems. Adherence to these detailed methodologies, grounded in established scientific principles and regulatory expectations, will contribute to a comprehensive and trustworthy assessment of a drug candidate's DDI profile.
References
-
Xia, H., Xu, X., Chen, J., Wu, H., Shen, Y., Chen, X., Xu, R., & Wu, W. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology, 15, 1403649. Available from: [Link]
-
Yuan, L., Jia, P., Sun, Y., Zhao, C., Zhi, X., Sheng, N., & Zhang, L. (2014). Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 97, 65–71. Available from: [Link]
-
Shri, R. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Xia, H., Xu, X., Chen, J., Wu, H., Shen, Y., Chen, X., Xu, R., & Wu, W. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [PMC - NIH]. Available from: [Link]
-
ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [ResearchGate]. Available from: [Link]
-
Xia, H., Xu, X., Chen, J., Wu, H., Shen, Y., Chen, X., Xu, R., & Wu, W. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. PubMed. Available from: [Link]
-
Heinig, R., & Ahr, G. (1997). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 33(5), 340–359. Available from: [Link]
-
Yuan, L., Jia, P., Sun, Y., Zhao, C., Zhi, X., Sheng, N., & Zhang, L. (2014). Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Induction of CYP3A4 in cultured human hepatocytes by rifampicin, a reference inducer and by a new NCE, called Y, at different concentrations. [ResearchGate]. Available from: [Link]
-
Buckley, D. B., Wiegand, C. M., Prentiss, P. L., & Fahmi, O. A. (n.d.). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and mRNA Expression Profiles for Six Inducible CYP450 Enzymes. XenoTech. Available from: [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Available from: [Link]
-
Chen, Y., Ferguson, S. S., Negash, K. B., He, L., Unadkat, J. D., & Rettie, A. E. (2014). Induction of influx and efflux transporters and cytochrome P450 3A4 in primary human hepatocytes by rifampin, rifabutin, and rifapentine. Antimicrobial Agents and Chemotherapy, 58(8), 4768–4777. Available from: [Link]
-
Katoh, M., Nakajima, M., Shimada, N., Yamazaki, H., & Yokoi, T. (2001). Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport: Comparison with the Effects on CYP3A4. [ResearchGate]. Available from: [Link]
-
Wulf, R., & Zhao, Y. (2016). Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Indigo Biosciences. Available from: [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Available from: [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 8. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of influx and efflux transporters and cytochrome P450 3A4 in primary human hepatocytes by rifampin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of Dehydro Nisoldipine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Dehydro Nisoldipine. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of Dehydro Nisoldipine. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a validated protocol grounded in established literature.
The synthesis of Dehydro Nisoldipine is fundamentally a two-stage process:
-
Hantzsch Dihydropyridine Synthesis: A multi-component reaction to form the Nisoldipine (a 1,4-dihydropyridine) core. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[1][2]
-
Aromatization (Oxidation): The subsequent oxidation of the 1,4-dihydropyridine ring of Nisoldipine to form the stable, aromatic pyridine ring of Dehydro Nisoldipine.[1][3]
Optimizing the final yield requires careful control over both of these critical stages.
Core Synthesis Pathway
The following diagram illustrates the general synthetic route from the starting materials to the final Dehydro Nisoldipine product.
Sources
overcoming matrix effects in Dehydro Nisoldipine bioanalysis
Welcome to the technical support guide for the bioanalysis of Dehydro Nisoldipine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying Dehydro Nisoldipine in biological matrices, with a specific focus on identifying and overcoming matrix effects. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to develop robust, accurate, and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common introductory questions regarding Dehydro Nisoldipine and the nature of matrix effects in LC-MS/MS bioanalysis.
Q1: What are Nisoldipine and Dehydro Nisoldipine, and why is their accurate bioanalysis critical?
Nisoldipine is a second-generation calcium channel blocker from the dihydropyridine class, prescribed for the treatment of hypertension.[1][2] Following administration, it is extensively metabolized in the body, with its primary pyridine metabolite being Dehydro Nisoldipine.[3] Accurate quantification of this metabolite in biological fluids like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles during drug development.[2][4]
Q2: What exactly is the "matrix effect" in the context of LC-MS/MS bioanalysis?
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[5][6] These endogenous components, such as phospholipids, salts, and proteins, can compete with the analyte of interest (Dehydro Nisoldipine) during the electrospray ionization (ESI) process. This competition can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[5][7]
Q3: What are the primary causes of matrix effects when analyzing plasma samples?
In plasma, the most notorious culprits for causing matrix effects are phospholipids from cell membranes.[8] These molecules have a propensity to co-extract with many analytes and can suppress the ionization of compounds eluting in the same chromatographic window. Other endogenous substances like proteins, salts, and metabolites, or exogenous materials like anticoagulants and dosing vehicles, can also contribute significantly to matrix effects.[5]
Q4: How can I quantitatively assess the matrix effect in my Dehydro Nisoldipine assay?
The most accepted method is the post-extraction addition technique . This involves comparing the peak response of an analyte spiked into a blank, extracted biological matrix to the response of the same analyte in a neat (pure) solvent.
-
Matrix Factor (MF) is calculated as: (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To ensure consistency, this should be tested across multiple sources or lots of the biological matrix.[5][6]
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during method development and validation.
Q1: I'm observing significant ion suppression and poor sensitivity for Dehydro Nisoldipine. What is the likely cause and how can I fix it?
Likely Cause: This is a classic symptom of a strong matrix effect, most likely from co-eluting phospholipids. Your current sample preparation method is likely not providing a clean enough extract.
Troubleshooting Workflow:
-
Confirm the Issue: Use the post-extraction addition method described in the FAQ section to quantify the degree of ion suppression.
-
Improve Chromatography: Modify your LC gradient to better separate Dehydro Nisoldipine from the region where phospholipids typically elute (early in the gradient). Increasing the organic content of the mobile phase more slowly can help resolve these components away from your analyte.
-
Enhance Sample Cleanup: This is the most critical step. If you are using a simple Protein Precipitation (PPT) method, it is highly likely that it is insufficient.[7] You must move to a more rigorous sample preparation technique. The primary options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both are significantly more effective at removing interfering matrix components than PPT.[9][10]
Q2: My assay precision is poor, with high %CV (>15%) on my quality control (QC) samples. Can matrix effects be the cause?
Likely Cause: Absolutely. High variability is often a result of inconsistent matrix effects across different samples or matrix lots. While your internal standard (IS) should compensate for matrix effects, a non-optimal IS or a highly variable matrix can lead to poor precision.[5]
Troubleshooting Workflow:
-
Evaluate Your Internal Standard: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Dehydro Nisoldipine-d4). A SIL-IS co-elutes perfectly and experiences nearly identical matrix effects, providing the best possible correction. If you are using an analog IS, ensure its extraction recovery and ionization behavior are very similar to Dehydro Nisoldipine.
-
Assess Matrix Lot Variability: Perform the matrix effect assessment using at least 6-8 different lots of blank plasma. If you see significant variation in the Matrix Factor between lots, your sample preparation method is not robust enough.
-
Implement a Better Cleanup Method: As with ion suppression, the solution is to achieve a cleaner extract. Solid-Phase Extraction (SPE) is particularly well-suited for producing highly consistent results and is often considered the gold standard for removing matrix interferences.[11][12]
Q3: My current Protein Precipitation (PPT) method is fast and simple, but my results are unreliable. What is the next logical step to improve my method without sacrificing too much throughput?
Likely Cause: PPT is known for its speed but is a non-selective, crude cleanup technique.[7] It removes proteins but leaves behind many other matrix components, especially phospholipids, which are soluble in the organic solvents used for precipitation (like acetonitrile).
Recommended Next Steps:
-
Supported Liquid Extraction (SLE): SLE offers a more effective cleanup than PPT but maintains a simple, high-throughput workflow similar to SPE. It functions like a streamlined LLE without the risk of emulsion formation.[13]
-
Liquid-Liquid Extraction (LLE): LLE provides significantly cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.[9] While it can be more labor-intensive and uses more solvent, it is a proven technique for reducing matrix effects.
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup. Modern SPE products in 96-well plate formats allow for high-throughput processing and automation, making it a viable option for routine analysis.[10][12]
Part 3: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step methodologies for the three primary sample preparation techniques. These should be considered starting points for your method development.
Methodology 1: Protein Precipitation (PPT) - The "Quick and Dirty" Method
-
Principle: A high concentration of organic solvent is used to denature and precipitate plasma proteins. The analyte remains in the supernatant.
-
Pros: Fast, inexpensive, simple workflow.[14]
-
Cons: Non-selective, results in "dirty" extracts with significant matrix effects from residual phospholipids.[7]
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Methodology 2: Liquid-Liquid Extraction (LLE) - The Classic Cleanup
-
Principle: The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.
-
Pros: Significantly cleaner extracts than PPT, effective at removing salts and many polar interferences.[9]
-
Cons: Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.[15]
Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure Dehydro Nisoldipine is in its neutral form. Vortex briefly.
-
Add 1 mL of an appropriate extraction solvent (e.g., Toluene[2] or a mixture like Dichloromethane:n-Pentane[16]).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Methodology 3: Solid-Phase Extraction (SPE) - The Gold Standard
-
Principle: The analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a strong solvent.
-
Pros: Provides the cleanest extracts, high and reproducible recovery, excellent for removing phospholipids, easily automated.[9][12][15]
-
Cons: Higher cost per sample, requires more extensive method development.
Step-by-Step Protocol (using a generic C18 reversed-phase cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and polar interferences.
-
Elute: Elute the Dehydro Nisoldipine and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
Part 4: Data Presentation & Method Comparison
Choosing the right sample preparation method involves a trade-off between cleanliness, throughput, and cost. The table below provides an illustrative comparison of what can be expected from each technique when analyzing Dehydro Nisoldipine.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 90 - 105% | 80 - 95% | > 95% |
| Recovery Precision (%CV) | < 15% | < 10% | < 5% |
| Matrix Effect (Suppression) | High (often > 50%) | Moderate (15 - 30%) | Minimal (< 15%) |
| Matrix Effect Precision (%CV) | > 15% | < 15% | < 10% |
| Extract Cleanliness | Poor | Good | Excellent |
| Throughput | Very High | Moderate | High (with automation) |
| Cost per Sample | Very Low | Low | High |
| Recommendation | Not recommended for regulated bioanalysis due to high matrix effects.[7] | A good balance for many research applications. | Recommended for regulated bioanalysis requiring high accuracy and precision.[11] |
Part 5: Visualizations & Workflows
Diagrams help visualize complex processes and decision-making logic, ensuring clarity and consistency in experimental execution.
Caption: High-level workflow for bioanalytical sample processing.
Caption: Decision tree for troubleshooting matrix effect issues.
References
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(21), 1647-1650. Available from: [Link]
-
Souza, I., & Pereira, G. (2014). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 6(16), 2211-2225. Available from: [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]
-
Hosoya, T., Kawamura, A., Ishida, K., & Koyama, K. (2000). Comparison between cilnidipine and nisoldipine with respect to effects on blood pressure and heart rate in hypertensive patients. Hypertension Research, 23(5), 455-459. Available from: [Link]
-
Tahir, M., & Le, J. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Zapata-Sudo, G., Sudo, R., & Trachez, M. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 729-736. Available from: [Link]
-
Suárez-Kurtz, G., Lanchote, V., & Stolf, A. (2002). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. British Journal of Clinical Pharmacology, 54(5), 474-480. Available from: [Link]
-
Cavalli, R. C., Lanchote, V. L., & Duarte, G. (2015). Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women. Journal of Chromatography B, 990, 143-149. Available from: [Link]
-
Phenomenex Inc. (n.d.). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. LCGC International. Available from: [Link]
-
Lanchote, V. L., Ping, W., & Sudo, G. (2000). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 345-353. Available from: [Link]
-
Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available from: [Link]
-
BioPharm International. (2005). Bioanalytical Methods for Sample Cleanup. BioPharm International, 18(10). Available from: [Link]
-
Krstulović, A. M. (2012). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Chemistry and Chemical Engineering, 31(2), 225-232. Available from: [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. (2014). Validated HPLC Method for the Determination of Nisoldipine. Journal of Chromatographic Science, 52(7), 643-648. Available from: [Link]
-
Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Note. Available from: [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- Ravichandran, V., Shalini, S., Sundram, K., & Harish, R. (2010). Validation of analytical methods–strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22.
-
Phenomenex. (n.d.). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. LCGC International. Available from: [Link]
-
Costa, F. F., & Lanchote, V. L. (2006). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 256-264. Available from: [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. (2014). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Available from: [Link]
-
Rocchetti, M. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 234. Available from: [Link]
-
Studzińska, S., & Buszewski, B. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules, 28(5), 2195. Available from: [Link]
-
Božić, T., Protić, A., & Tumpa, A. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7056. Available from: [Link]
-
Lanchote, V. L., Ping, W., & Sudo, G. (2000). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B, 738(2), 345-353. Available from: [Link]
-
Sricharoen, P., Limsuwanchote, S., & Tiyaboonchai, W. (2023). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Molecules, 28(19), 6934. Available from: [Link]
-
Wang, W., Vignani, R., & Scali, M. (2006). The advantages and drawbacks of four protein preparation methods. Journal of Proteome Research, 5(11), 3164-3171. Available from: [Link]
-
Van De Velde, E., Kockx, M., & De Cock, A. (2012). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 23(3), 515-525. Available from: [Link]
-
BioPharm International. (2005). Bioanalytical Methods for Sample Cleanup. BioPharm International. Available from: [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, B. R. (2014). Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography. Journal of Separation Science, 37(12), 1435-1442. Available from: [Link]
-
Quanson, J. L., & St-Pierre, S. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100869. Available from: [Link]
-
Mande, S., Repudi, L., Gandla, K., Gandu, S., & Psalms, G. N. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research, 9(5). Available from: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
The Science Arena. (2020, November 22). Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages [Video]. YouTube. Available from: [Link]
-
Studzińska, S., & Buszewski, B. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. MDPI. Available from: [Link]
-
Li, W., & Tse, F. L. (2004). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis, 1(1), 19-26. Available from: [Link]
-
Ping, W., Lanchote, V. L., & Sudo, G. (1998). Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies. Journal of Chromatography B, 714(2), 305-311. Available from: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing chromatographic resolution of Nisoldipine and metabolites
An essential component of pharmaceutical development and quality control is the accurate quantification of a drug and its metabolites. Nisoldipine, a dihydropyridine calcium channel blocker, undergoes significant metabolism, making robust and optimized chromatographic methods critical for pharmacokinetic studies, impurity profiling, and formulation analysis.[1][2] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of nisoldipine and its metabolites. As Senior Application Scientists, we combine established protocols with the underlying scientific principles to empower you to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of method development for nisoldipine.
Q1: What is a good starting point for developing a reversed-phase HPLC method for nisoldipine?
A good starting point involves a C18 column, a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, and UV detection. Based on validated methods, a robust initial setup would be:[3][4]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) | Provides excellent hydrophobic retention for nisoldipine and its metabolites. Modern, end-capped columns minimize peak tailing. |
| Mobile Phase | Acetonitrile:Water with 0.02% Formic Acid (70:30 v/v) | Acetonitrile often provides better peak shape and lower backpressure than methanol. Formic acid ensures an acidic pH to control analyte ionization.[4] |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency. |
| Column Temperature | 25-30°C | Maintaining a stable temperature ensures reproducible retention times. |
| Detection | UV at 237 nm or 275 nm | Nisoldipine has strong absorbance at these wavelengths, providing good sensitivity.[3][5] |
| Injection Volume | 10 - 20 µL | A typical volume that avoids column overload for standard concentration ranges. |
Q2: Why is the mobile phase pH critical for nisoldipine analysis?
Nisoldipine is a basic compound, partly due to the dihydropyridine ring structure.[3] The pH of the mobile phase dictates the ionization state of both the nisoldipine molecule and the residual silanol groups (Si-OH) on the silica-based stationary phase.
-
At neutral or high pH (>6): Residual silanols become ionized (Si-O⁻). The basic nisoldipine molecule can become protonated and undergo strong, undesirable ionic interactions with these sites, leading to significant peak tailing.[6][7]
-
At acidic pH (e.g., pH 4.0): The ionization of silanol groups is suppressed. Nisoldipine is consistently protonated, leading to a single, well-defined interaction with the stationary phase. This results in sharper, more symmetrical peaks.[3] One validated method explicitly uses orthophosphoric acid to adjust the mobile phase to pH 4.0 to achieve sharp, symmetric peaks.[3]
Q3: How should I prepare and handle samples containing nisoldipine?
Nisoldipine is practically insoluble in water and susceptible to photodegradation.[3][8] Therefore, proper sample handling is crucial.
-
Solubility: Dissolve standards and extract samples using an organic solvent like methanol or acetonitrile.[3][9]
-
Light Sensitivity: Protect all solutions (standards, samples, and mobile phase) from light by using amber vials and covering reservoirs with aluminum foil. Perform sample preparation under reduced light conditions.[8][10]
-
Biological Samples: For plasma or serum, sample cleanup is necessary to remove proteins and other interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method. Adding a cold organic solvent like acetonitrile or a mixture of 10% zinc sulfate and methanol can effectively precipitate proteins.[11]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract. One method involves basifying the plasma sample and extracting with toluene.[12]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. A C18 SPE cartridge would be a suitable choice.[13]
-
Troubleshooting Guide
This guide addresses specific chromatographic problems in a "Problem-Cause-Solution" format.
Problem 1: My nisoldipine peak is broad and tailing.
| Probable Cause | Detailed Explanation & Solution |
| Secondary Silanol Interactions | This is the most common cause for basic compounds like nisoldipine.[6] The basic functional groups on the analyte interact ionically with deprotonated silanol groups on the column packing. Solutions: 1. Decrease Mobile Phase pH: Adjust the pH to between 3 and 4 using an additive like formic or orthophosphoric acid. This suppresses silanol ionization.[3] 2. Add a Competing Base: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from the analyte. 3. Use an Ion-Pairing Agent: Adding an agent like hexane sulphonic acid sodium salt can form a neutral pair with the protonated nisoldipine, improving peak shape.[3] 4. Switch to a Modern Column: Use a high-purity, end-capped C18 column or a hybrid-silica column designed to minimize silanol activity. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[14] Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the issue. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.[13] Solution: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume. |
Problem 2: I have poor resolution between nisoldipine and a key metabolite.
Nisoldipine metabolism involves dehydrogenation to its pyridine analog, oxidation, and hydrolysis.[2] These metabolites may have similar polarities, making separation challenging.
| Probable Cause | Detailed Explanation & Solution |
| Insufficient Selectivity | The mobile phase and stationary phase are not providing enough differential interaction to separate the compounds. Solutions: 1. Change Organic Modifier: The choice of organic solvent is a powerful tool for altering selectivity. Methanol and acetonitrile interact with analytes differently. If you are using acetonitrile, try switching to methanol, or vice-versa.[15] 2. Adjust Mobile Phase pH: A small change in pH can alter the ionization and, therefore, the retention of nisoldipine or its metabolites differently, potentially resolving the peaks. 3. Change Stationary Phase: If mobile phase optimization fails, consider a different column chemistry. A Phenyl-Hexyl or a Cyano (CN) column offers different selectivity (pi-pi interactions) compared to a standard C18.[16] |
| Inadequate Efficiency | The peaks may be separated at their apex but are too broad to be fully resolved at the baseline. Solutions: 1. Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase analysis time.[13] 2. Switch to UPLC/UHPLC: Using a column with smaller particles (< 2 µm) and a compatible UPLC system will dramatically increase efficiency and resolution, often with shorter run times. |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (pH 4.0)
This protocol is adapted from a validated method for nisoldipine analysis.[3]
Reagents & Equipment:
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (85%)
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Prepare 0.01 M Phosphate Buffer: Weigh an appropriate amount of KH₂PO₄ to prepare 1 L of a 0.01 M solution and dissolve it in HPLC-grade water.
-
Adjust pH: Place the buffer solution on a magnetic stirrer. While monitoring with a calibrated pH meter, slowly add orthophosphoric acid dropwise until the pH reaches 4.0 ± 0.05.
-
Filtration: Filter the prepared buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.
-
Final Mobile Phase Preparation: Mix the filtered buffer with methanol in the desired ratio (e.g., for a 65:35 Buffer:Methanol composition, mix 650 mL of buffer with 350 mL of methanol).
-
Degassing: Sonicate the final mobile phase for 10-15 minutes to remove dissolved gases before placing it on the HPLC system.
Protocol 2: Sample Preparation from Plasma via Protein Precipitation
This is a general protocol for rapid cleanup of plasma samples.
Reagents & Equipment:
-
Human Plasma Sample
-
Acetonitrile (ACN), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
-
Syringe filters (0.22 µm)
Procedure:
-
Aliquot Sample: Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma) to the tube.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom.
-
Collect Supernatant: Carefully pipette the clear supernatant into a clean tube, being cautious not to disturb the protein pellet.
-
Filter (Optional but Recommended): For UHPLC analysis or to protect the system, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: The sample is now ready for injection into the LC system.
References
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1:004. [Link]
-
Agbaba, D., et al. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Chromatographia, 60(3-4), 223-227. [Link]
-
Gupta, A., et al. (2010). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples. Journal of Planar Chromatography -- Modern TLC, 23(5), 348-352. [Link]
-
Goyal, A., & Khurana, P. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Patil, S. D., & Bhinge, S. D. (2018). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR QUANTIFICATION OF AZELNIDIPINE IN TABLET. International Journal of Creative Research Thoughts, 6(2). [Link]
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B, 826(1-2), 147-152. [Link]
-
Sun, Y., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Biomedical Chromatography, 29(10), 1530-1539. [Link]
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. [Link]
-
Swetha, A., & Nalluri, B. N. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC- PDA METHOD FOR THE ESTIMATION OF Nisoldipine IN BULK AND FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 135-137. [Link]
-
Nagaraj, M. Y., & Safhi, M. M. (2012). Rapid RP-HPLC Method for Estimation of Nisoldipine from Tablet Dosage Form. Der Pharmacia Sinica, 3(1), 112-116. [Link]
-
Stoll, D., & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
van Harten, J., et al. (1990). Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. Therapeutic Drug Monitoring, 12(3), 223-230. [Link]
-
Marinkovic, V. D., et al. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929-935. [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Taylor, L. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). [Link]
-
Patel, R. B., & Patel, M. R. (2019). Effect of pH on the drug release (mean±SD, n=3) from delayed... ResearchGate. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. imedpub.com [imedpub.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Dehydro Nisoldipine Detection by LC-MS
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working on the bioanalysis of Dehydro Nisoldipine. This guide is designed to provide in-depth technical assistance for enhancing the sensitivity of its detection using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the critical aspects of method development, from sample preparation to data acquisition, and provide practical troubleshooting solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high sensitivity for Dehydro Nisoldipine detection in biological matrices?
A1: The primary challenge often lies in overcoming matrix effects, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of Dehydro Nisoldipine in the MS source.[1][2] This can lead to poor sensitivity, accuracy, and precision.[1] Effective sample preparation and chromatographic separation are crucial to mitigate these effects.[1][2]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally preferred for Dehydro Nisoldipine?
A2: Both ESI and APCI can be evaluated, but ESI is often a good starting point for dihydropyridine metabolites.[3] ESI is well-suited for moderately polar and ionizable compounds. However, if matrix effects are severe with ESI, APCI might offer a less susceptible alternative as it is generally better for less polar compounds and can sometimes be less prone to ionization suppression from certain matrix components.[3][4] The choice should be empirically determined during method development by comparing the signal-to-noise ratio for Dehydro Nisoldipine in the presence of the matrix with both sources.
Q3: Why is the choice of mobile phase additives important for sensitivity?
A3: Mobile phase additives, such as formic acid or ammonium formate, play a critical role in promoting the ionization of the analyte.[5][6] For positive ion mode ESI, small amounts of an acid like formic acid can help in the formation of protonated molecules ([M+H]^+), which often results in a stronger signal. The concentration and type of additive need to be optimized as excessive amounts can sometimes lead to ion suppression.[7]
Q4: Can chemical derivatization improve the sensitivity of Dehydro Nisoldipine detection?
A4: Yes, chemical derivatization can be a powerful strategy to enhance sensitivity, especially if the native molecule has poor ionization efficiency.[8] For molecules with specific functional groups, derivatization can introduce a more readily ionizable moiety, significantly boosting the signal in the mass spectrometer.[9][10] However, this adds a step to the sample preparation and requires careful validation.
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS), and is it necessary?
A5: A SIL-IS, such as deuterium or ¹³C-labeled Dehydro Nisoldipine, is highly recommended for quantitative bioanalysis.[11][12] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[11] By normalizing the analyte signal to the SIL-IS signal, variations during sample preparation and injection can be compensated for, leading to significantly improved accuracy and precision.[12] While not strictly necessary for qualitative analysis, it is considered the gold standard for quantification.[13][14]
Troubleshooting Guide
Issue 1: Low or No Signal for Dehydro Nisoldipine
Possible Causes:
-
Inappropriate MS source parameters.
-
Poor chromatographic peak shape leading to a diffuse signal.
-
Significant ion suppression from the sample matrix.
-
Incorrect mobile phase composition.
-
Analyte degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Step-by-Step Solutions:
-
Verify Instrument Performance:
-
Ensure the LC-MS system has passed its routine performance qualification and calibration.
-
Directly infuse a standard solution of Dehydro Nisoldipine into the mass spectrometer to confirm that the instrument is capable of detecting the analyte.
-
-
Optimize MS Parameters:
-
Cone/Capillary Voltage: This voltage is crucial for ion transmission from the source to the mass analyzer. Systematically vary the voltage to find the value that maximizes the Dehydro Nisoldipine signal.[15][16]
-
Collision Energy (for MS/MS): In Multiple Reaction Monitoring (MRM) mode, the collision energy dictates the fragmentation of the precursor ion into product ions. Optimize this for the specific precursor-to-product ion transition of Dehydro Nisoldipine to achieve the highest intensity.[17][18]
-
-
Evaluate and Optimize Liquid Chromatography:
-
Mobile Phase: Ensure the mobile phase composition is appropriate for the reversed-phase column being used (e.g., a suitable ratio of acetonitrile or methanol and water).
-
Additives: For positive ion mode, ensure an appropriate additive like 0.1% formic acid is present in the mobile phase to promote protonation.[5] The effect of different additives (e.g., ammonium formate) and their concentrations should be tested.[19][20]
-
Gradient Profile: Adjust the gradient elution profile to ensure Dehydro Nisoldipine elutes as a sharp, symmetrical peak. A broad peak will result in a lower signal intensity at any given point in time.
-
-
Investigate Matrix Effects:
-
Perform a post-column infusion experiment. Continuously infuse a standard solution of Dehydro Nisoldipine into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of interest indicates ion suppression.
-
If ion suppression is significant, improve the sample preparation method (see Issue 2) or adjust the chromatography to separate Dehydro Nisoldipine from the interfering matrix components.[2]
-
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Causes:
-
Variable matrix effects between samples.
-
Inadequate sample clean-up.
-
Lack of an appropriate internal standard.
-
Instability of the analyte in the sample or autosampler.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Step-by-Step Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Enhance Sample Preparation:
-
If using a simple protein precipitation (PPT), consider a more rigorous sample clean-up method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods can more effectively remove phospholipids and other interfering matrix components.[1]
-
The choice of SPE sorbent and elution solvents should be carefully optimized to maximize the recovery of Dehydro Nisoldipine while minimizing the co-extraction of matrix interferences.
-
-
Assess and Mitigate Matrix Effects:
-
Quantify the matrix effect by comparing the peak area of Dehydro Nisoldipine in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.
-
If significant matrix effects persist even after improved sample clean-up, try to chromatographically separate Dehydro Nisoldipine from the region of ion suppression. Modifying the gradient or using a different column chemistry can be effective.
-
-
Evaluate Analyte Stability:
-
Conduct experiments to assess the stability of Dehydro Nisoldipine under various conditions: freeze-thaw cycles, short-term benchtop stability, and autosampler stability. If degradation is observed, adjust sample handling and storage procedures accordingly.
-
Recommended Starting Parameters for Method Development
The following table provides a set of recommended starting parameters for the LC-MS/MS analysis of Dehydro Nisoldipine. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18, < 3 µm particle size | Provides good retention and separation for moderately non-polar molecules like Dehydro Nisoldipine. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for elution. |
| Gradient | 10-90% B over 5-10 minutes | A good starting point for elution. This should be optimized to achieve good peak shape and separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reproducibility. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Dihydropyridine structures often ionize well in positive mode. |
| Capillary Voltage | 3.0 - 4.0 kV | A typical starting range for ESI. |
| Cone/Nozzle Voltage | 20 - 50 V | To be optimized by infusing a standard solution.[16] |
| Desolvation Gas Flow | 8 - 12 L/min (N₂) | Depends on the instrument manufacturer. |
| Desolvation Temp. | 350 - 500 °C | Needs to be optimized for efficient solvent evaporation without analyte degradation. |
| MRM Transitions | To be determined by infusion | The precursor ion will be ([M+H]^+). Product ions need to be identified and the collision energy optimized for each transition.[17] |
References
- Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applic
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. MDPI.
- LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine.
- Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC - NIH.
- Effects of nisoldipine on sympathetic activity, the renin-angiotensin-aldosterone system, and water-sodium-calcium metabolism in patients with essential hypertension. PubMed.
- Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegrad
- A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatiz
- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. PubMed.
- Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatiz
- Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube.
- Letter: Collision energy and cone voltage optimis
- Mobile Phase Aging and Its Impact on Electrospray Ioniz
- Guide to achieving reliable quantit
- LC-MS Troubleshooting: From Frustration to Fix.
- A Comparison Between ESI and APCI Ionis
- A new sensitive LC/MS/MS analysis of Vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine.
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Cone voltage, collision energy, precursor ion and poducts ions used for....
- Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix.
- Clinical Mass Spectrometry.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
-
Skyline Collision Energy Optimization. Skyline. [Link]
- Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different. SciSpace.
- Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S. Thermo Fisher Scientific.
- ESI vs APCI.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- LC/MS Troubleshooting Guide.
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH.
- Stable Isotope Standards For Mass Spectrometry.
- Nisoldipine (Standard) (BAY-k 5552 (Standard)). MedChemExpress.
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. isotope.com [isotope.com]
- 14. otsuka.co.jp [otsuka.co.jp]
- 15. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Dehydro Nisoldipine During Extraction
An in-depth technical guide by a Senior Application Scientist
Welcome to the technical support center for the analysis of Dehydro Nisoldipine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the extraction of this critical metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your extraction methods effectively.
Dehydro Nisoldipine is the primary pyridine metabolite of Nisoldipine, a dihydropyridine calcium channel blocker. The extraction of this metabolite can be challenging due to its physicochemical properties and potential for degradation. This guide provides a structured approach to identifying and resolving common issues leading to poor recovery in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Understanding Dehydro Nisoldipine: Key Properties
A thorough understanding of the analyte's properties is the foundation of a robust extraction method. While specific data for Dehydro Nisoldipine may be limited, we can infer its behavior from its parent compound, Nisoldipine, and the general characteristics of dihydropyridine compounds.
| Property | Nisoldipine | Implication for Dehydro Nisoldipine Extraction |
| Molar Mass | 388.42 g/mol [1] | Similar to Nisoldipine, a non-volatile compound suitable for extraction. |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol, DMSO, and DMF[2]. | Expect Dehydro Nisoldipine to have higher aqueous solubility due to the aromatic pyridine ring, but still be extractable into organic solvents. |
| pKa (predicted) | The dihydropyridine ring is weakly basic. | The resulting pyridine ring in Dehydro Nisoldipine is more basic, making its solubility and retention pH-dependent. |
| Stability | Light-sensitive; the dihydropyridine ring can be oxidized to a pyridine ring[3]. | Dehydro Nisoldipine itself is the oxidized, more stable form. However, care should be taken to prevent further degradation of any remaining parent compound. |
Part 1: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a common technique for sample cleanup, but it is also prone to issues that can lead to low and inconsistent recovery. This section addresses the most frequent challenges encountered during the LLE of Dehydro Nisoldipine.
Q1: My recovery of Dehydro Nisoldipine is consistently low. What are the most likely causes and how can I improve it?
Low recovery in LLE is often multifactorial. The key is to systematically investigate the critical parameters of the extraction.
Causality Behind Experimental Choices:
The efficiency of LLE is governed by the partitioning of the analyte between two immiscible phases. For a weakly basic compound like Dehydro Nisoldipine, its ionization state, which is controlled by the pH of the aqueous sample, is the most critical factor influencing its partitioning behavior.
-
Suboptimal pH: At a low pH, the pyridine nitrogen in Dehydro Nisoldipine will be protonated, making the molecule more water-soluble and difficult to extract into an organic solvent. Conversely, at a higher pH, the compound will be in its neutral form, favoring extraction into the organic phase. The optimal pH for extracting basic compounds is typically 1.5 to 2 units above their pKa.
-
Inappropriate Solvent Choice: The choice of extraction solvent is critical. The ideal solvent should have high solubility for Dehydro Nisoldipine, be immiscible with the aqueous sample matrix, and have a low boiling point for easy evaporation. A solvent that is too nonpolar may not efficiently extract the moderately polar Dehydro Nisoldipine.
-
Insufficient Phase Separation: Inadequate mixing will lead to incomplete extraction, while overly vigorous shaking can cause emulsion formation, trapping the analyte at the interface[4].
Troubleshooting Workflow for Low LLE Recovery
Caption: A systematic workflow for troubleshooting low recovery in LLE.
Recommended LLE Optimization Protocol:
-
pH Adjustment:
-
Start with your aqueous sample (e.g., plasma, urine).
-
Adjust the pH to a basic range, ideally between 9 and 10, using a non-reactive base like 1M sodium carbonate or ammonium hydroxide. This ensures Dehydro Nisoldipine is in its neutral, more organic-soluble form[5].
-
-
Solvent Selection:
-
If using a nonpolar solvent like hexane, consider switching to a more polar, water-immiscible solvent.
-
Evaluate the following solvents, starting with the first on the list:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
-
For more challenging matrices, a mixture of solvents, such as ethyl acetate/hexane or dichloromethane/isopropanol, can enhance extraction efficiency[5].
-
-
Extraction Technique:
-
Add the chosen organic solvent to the pH-adjusted aqueous sample in a separatory funnel.
-
Gently invert the funnel 20-30 times, allowing the phases to mix without forming a stable emulsion.
-
Allow the layers to fully separate.
-
Drain the organic layer. Repeat the extraction two more times with fresh organic solvent to maximize recovery.
-
Pool the organic extracts and proceed with evaporation and reconstitution.
-
Q2: I am consistently getting an emulsion at the interface of my aqueous and organic layers. How can I prevent or break this emulsion?
Emulsions are a common problem in LLE, especially with biological samples rich in lipids and proteins[4][6].
Strategies to Manage Emulsions:
| Strategy | When to Use | How it Works |
| Gentle Mixing | Prophylactically | Reduces the mechanical energy that creates emulsions[4]. |
| "Salting Out" | To break an existing emulsion | Adding a saturated solution of NaCl increases the polarity of the aqueous phase, forcing the organic solvent and emulsifying agents out of the solution. |
| Centrifugation | For stubborn emulsions | The g-force helps to coalesce the dispersed droplets and break the emulsion. |
| Filtration | For emulsions with particulate matter | Passing the mixture through a glass wool plug can help to break the emulsion. |
Decision Tree for Emulsion Resolution
Caption: A decision-making guide for resolving emulsions in LLE.
Part 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration, offering higher selectivity than LLE[7][8]. However, poor recovery can result from a suboptimal protocol.
Q1: I am developing a new SPE method for Dehydro Nisoldipine. Where should I start?
Method development for SPE involves a logical progression of selecting the right sorbent and optimizing the wash and elution steps.
The Four Steps of SPE Method Development:
-
Sorbent Selection: The choice of sorbent depends on the interaction between the analyte and the stationary phase.
-
Reversed-Phase (e.g., C18, C8): This is the most common mode for moderately polar compounds like Dehydro Nisoldipine. It retains analytes from a polar (aqueous) sample.
-
Normal-Phase (e.g., Silica, Diol): This is used for nonpolar analytes in nonpolar solvents. It is less common for bioanalysis.
-
Ion-Exchange (e.g., SCX, SAX): This offers high selectivity for charged analytes. For the basic Dehydro Nisoldipine, a cation exchange (SCX) sorbent could be very effective.
-
-
Conditioning: This step wets the sorbent and creates an environment conducive to analyte retention. It typically involves passing a water-miscible organic solvent (e.g., methanol) followed by the sample loading buffer.
-
Loading: The sample is passed through the sorbent. The flow rate should be slow enough to allow for efficient retention.
-
Washing: This step removes weakly bound interferences. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.
-
Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte for collection.
SPE Method Development Flowchart
Caption: A streamlined workflow for developing an SPE method.
Q2: My SPE recovery is low and inconsistent. What are the common pitfalls and how can I fix them?
Inconsistent and low recovery in SPE often points to a problem in one of the key steps of the process.
Common Causes of Poor SPE Performance and Their Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Analyte Breakthrough: The analyte does not fully retain on the sorbent during loading. | - Ensure the sample pH is appropriate for the chosen sorbent. For reversed-phase, a neutral to slightly basic pH is ideal. For SCX, a slightly acidic pH (e.g., 6) is needed for retention[5].- Decrease the loading flow rate to allow for better interaction with the sorbent[9]. |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte. | - Increase the percentage of organic solvent in the elution mixture.- For SCX, use an elution solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release the analyte[5]. | |
| Analyte Loss During Wash: The wash solvent is too strong and is prematurely eluting the analyte. | - Decrease the organic content of the wash solvent.- Analyze the wash fraction to confirm if the analyte is being lost at this step. | |
| Inconsistent Recovery | Sorbent Bed Drying: The sorbent bed dries out after conditioning and before sample loading. | - Ensure the sorbent bed remains solvated before loading the sample. Do not let the cartridge run dry[9]. |
| Variable Flow Rate: Inconsistent flow rates during loading, washing, or elution. | - Use a vacuum manifold or positive pressure manifold to maintain consistent flow rates between samples. | |
| Sample Overload: The amount of analyte or matrix components exceeds the capacity of the SPE cartridge. | - Use a larger capacity cartridge or dilute the sample before loading[9]. |
A Step-by-Step Protocol for Troubleshooting SPE:
-
Isolate the Problem: Analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.
-
Check for Breakthrough: If the analyte is found in the load fraction, focus on optimizing the loading conditions (pH, flow rate).
-
Check for Premature Elution: If the analyte is in the wash fraction, reduce the strength of your wash solvent.
-
Optimize Elution: If the recovery in the elution fraction is low, but the analyte is not in the load or wash fractions, strengthen your elution solvent.
-
Ensure Consistency: Once the chemistry is optimized, focus on the mechanical aspects of the process. Ensure consistent flow rates and proper conditioning of the sorbent for every sample.
By systematically addressing these potential issues, you can develop a robust and reliable extraction method for Dehydro Nisoldipine, leading to more accurate and reproducible results in your research.
References
-
PubChem. (n.d.). Nisoldipine. National Institutes of Health. [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
- Google Patents. (2021). WO2021030343A1 - 1,4 dihydropyridine compositions, methods of making and use.
- Universidade de Lisboa Scholar. (n.d.).
-
Impactfactor. (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. [Link]
-
Wikipedia. (n.d.). Nisoldipine. [Link]
-
Wikipedia. (n.d.). Calcium channel blocker. [Link]
-
RSC Publishing. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. [Link]
- Google Patents. (n.d.). EP0137198B1 - Fast release solid preparation of dihydropyridine a compound and process for preparing it.
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. (2025). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction of drugs. [Link]
-
YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
-
YouTube. (2021). Liquid-Liquid extraction problems and solutions. [Link]
-
ResearchGate. (n.d.). Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. [Link]
-
PubMed. (n.d.). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. [Link]
-
PubMed. (n.d.). Influence of extraction pH on protein structure, functionality, hydrolysis, and antioxidant activity of Bayo bean (Phaseolus vulgaris L.) protein concentrates. [Link]
-
Semantic Scholar. (n.d.). Various analytical estimation techniques for quantification of Nifedipine: A review. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. [Link]
Sources
- 1. Nisoldipine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brainkart.com [brainkart.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. welch-us.com [welch-us.com]
stability issues of Dehydro Nisoldipine in biological matrices
Welcome to the technical support center for bioanalytical assays involving dehydro nisoldipine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of dehydro nisoldipine in biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental data.
Introduction: The Challenge of Dehydro Nisoldipine Stability
Dehydro nisoldipine is the primary pyridine metabolite of nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] The bioanalysis of dehydro nisoldipine is critical for pharmacokinetic and pharmacodynamic studies. However, like many dihydropyridine compounds, nisoldipine is susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to form the more stable pyridine ring of dehydro nisoldipine.[2][3] This inherent reactivity of the parent compound underscores the importance of understanding the stability of its resulting metabolite, dehydro nisoldipine, within biological matrices to ensure reliable quantification.
While dehydro nisoldipine is generally considered more stable than its parent compound, its stability in biological matrices is not extensively documented in publicly available literature. Therefore, a robust understanding of potential degradation pathways and the implementation of validated stability protocols are paramount for any bioanalytical method. This guide will address common stability-related issues and provide practical solutions based on established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of nisoldipine that leads to the formation of dehydro nisoldipine?
A1: The principal degradation pathway for nisoldipine, and other 1,4-dihydropyridine drugs, is the oxidation of the dihydropyridine ring to a pyridine ring.[2][3] This is often a light-induced process, known as photodegradation.[2][4] The resulting molecule, dehydro nisoldipine, is the pyridine derivative of nisoldipine.
Below is a diagram illustrating this transformation:
Caption: Nisoldipine to Dehydro Nisoldipine Degradation Pathway
This oxidation can be influenced by several factors, including exposure to light, pH, and temperature. Therefore, proper sample handling and storage are critical from the moment of collection.
Q2: My dehydro nisoldipine concentrations are inconsistent across different sample batches. What could be the cause?
A2: Inconsistent concentrations of dehydro nisoldipine can stem from several factors related to sample handling and stability. Here's a troubleshooting guide to help you identify the potential cause:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Photodegradation of Parent Drug | If nisoldipine is still present in the sample, exposure to light during collection, processing, or storage can lead to its conversion to dehydro nisoldipine, artificially inflating the metabolite's concentration. Dihydropyridines are notoriously light-sensitive.[2] | 1. Use amber or opaque collection tubes. 2. Minimize exposure to ambient light during all sample handling steps. Work under yellow light if possible.3. Validate the photostability of both nisoldipine and dehydro nisoldipine in the specific biological matrix as per regulatory guidelines.[5][6] |
| pH-Dependent Instability | While the pyridine ring of dehydro nisoldipine is generally stable, extreme pH conditions can potentially lead to hydrolysis of the ester groups in the molecule. Studies on similar dihydropyridines have shown degradation at alkaline pH.[7] | 1. Ensure the pH of the biological matrix is controlled. This is particularly important if using anticoagulants or buffers that might alter the sample's natural pH.2. Evaluate the stability of dehydro nisoldipine at different pH values during method development to identify the optimal pH range for stability. |
| Enzymatic Degradation | Although less likely for the already metabolized dehydro nisoldipine compared to the parent drug, residual enzymatic activity in the biological matrix could potentially modify the analyte. | 1. Ensure rapid cooling of samples after collection. 2. Consider the use of enzyme inhibitors if enzymatic degradation is suspected, though this needs to be carefully validated to ensure no interference with the assay. |
| Freeze-Thaw Instability | Repeated freezing and thawing cycles can degrade analytes by causing changes in pH, concentration of solutes, and disruption of protein binding. | 1. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the entire sample.2. Conduct a thorough freeze-thaw stability assessment as part of your bioanalytical method validation. This typically involves analyzing quality control (QC) samples after a specified number of freeze-thaw cycles.[8] |
Q3: How should I properly store my biological samples to ensure the stability of dehydro nisoldipine?
A3: Proper storage is crucial for maintaining the integrity of dehydro nisoldipine in biological samples. Based on general best practices for bioanalytical studies and the known properties of related compounds, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Short-Term Storage (Benchtop) | Samples should be kept on ice or at a controlled cool temperature (e.g., 4°C) and protected from light during processing. | Minimizes enzymatic activity and photodegradation of any residual parent drug. |
| Long-Term Storage | Store samples at -70°C or lower in tightly sealed, light-protected containers. | Ultra-low temperatures effectively halt most chemical and enzymatic degradation processes. |
| Post-Preparative Stability | The stability of the processed samples (e.g., after protein precipitation or extraction) should be evaluated at the temperature they will be held at in the autosampler. | Ensures that the analyte is stable in the final solution prior to injection into the analytical instrument. |
It is imperative to perform and document long-term stability studies as part of your method validation to demonstrate that dehydro nisoldipine is stable for the entire duration of your sample storage.[5][6]
Troubleshooting Guide: Experimental Workflows
Workflow for Investigating Dehydro Nisoldipine Stability
When developing a bioanalytical method for dehydro nisoldipine, a systematic evaluation of its stability in the relevant biological matrix is a regulatory requirement and essential for data reliability.[8] The following workflow outlines the key stability experiments to be performed.
Caption: Experimental Workflow for Dehydro Nisoldipine Stability Assessment
Step-by-Step Protocol for Freeze-Thaw Stability Assessment
-
Prepare Quality Control (QC) Samples: Spike a pool of the appropriate biological matrix (e.g., human plasma) with dehydro nisoldipine to obtain low and high concentration QC samples.
-
Initial Freeze: Store the QC samples at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.
-
Thawing: Thaw the QC samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours.
-
Repeat Cycles: Repeat the freeze-thaw cycle for the number of cycles you anticipate your study samples may undergo (typically a minimum of three cycles is evaluated).
-
Sample Analysis: After the final thaw, process the QC samples alongside a freshly prepared calibration curve and analyze them using your validated bioanalytical method.
-
Data Evaluation: The mean concentration of the freeze-thaw QC samples should be within ±15% of the nominal concentration.
This protocol should be adapted to reflect the specific conditions of your study and the requirements of relevant regulatory guidelines.[5][6][8]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4499, Nisoldipine. Retrieved from [Link]
- Ragno, G., Ciava, A., & Vetuschi, C. (2002). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 19-30.
- Alvarez-Lueje, A., Sturm, J. C., Squella, J. A., & Nuñez-Vergara, L. J. (2002). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of pharmaceutical and biomedical analysis, 28(5), 887-895.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
-
National Center for Biotechnology Information (2024). Nisoldipine. StatPearls [Internet]. Retrieved from [Link]
- Marinković, V. D., Agbaba, D., Karljiković-Rajić, K., Vladimirov, S., & Nedeljković, J. M. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of pharmaceutical and biomedical analysis, 32(4-5), 929-935.
- Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical pharmacokinetics, 35(3), 191-208.
- Grundler, G. (1990). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Journal of Pharmaceutical & Biomedical Analysis, 8(8-12), 931-935.
- van Harten, J., van Brummelen, P., & Breimer, D. D. (1988). Pharmacokinetics and hemodynamic effects of nisoldipine and its interaction with cimetidine. Clinical Pharmacology & Therapeutics, 43(3), 332-340.
-
Wikipedia. (2023). Nisoldipine. Retrieved from [Link]
- Mande, S., Repudi, L., Gandla, K., Gandu, S., & Psalms, G. N. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research, 9(5), 151-180.
- Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Grundler, G., & Lehmann, K. (1989).
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Chauhan, N. K., & Malik, A. (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. International Journal of Drug Delivery Technology, 14(3), 1623-1634.
- Kukkadapu, P. K., et al. (2020). Formulation, Development, and Optimization of Anti-Hypertensive Nisoldipine Extended-Release Tablet Formulation. International Journal of Applied Pharmaceutical Sciences and Research, 5(3), 37-45.
- ResolveMass Laboratories Inc. (2024).
- European Bioanalysis Forum. (n.d.).
- Belal, F., El-Din, M. K. S., Eid, M. I., & El-Gamal, R. M. (2002). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(2), 239-248.
- European Bioanalysis Forum. (n.d.).
- Al-Azzawi, A. M., & Al-Obaidi, O. R. (2021). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-8.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- Jain, H. K., & Mane, R. K. (2017). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 10(4), 369-376.
- Novak, O., et al. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Patel, D., et al. (2020). Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. Research Journal of Pharmacy and Technology, 13(9), 4153-4159.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
minimizing ion suppression for Dehydro Nisoldipine in mass spectrometry
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of quantitative bioanalysis. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the analysis of Dehydro Nisoldipine by mass spectrometry, with a core focus on overcoming the pervasive challenge of ion suppression.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during method development and sample analysis. We focus on diagnosing the problem and providing a logical, step-by-step path to a solution.
Q1: My Dehydro Nisoldipine signal is weak or inconsistent, especially in later injections. How can I determine if ion suppression is the cause?
A1: Causality & Diagnosis
Weak or drifting signal intensity is a classic symptom of either ion suppression from the sample matrix or a contaminated ion source.[1] To differentiate, you must systematically determine if the signal loss is matrix-induced. The gold-standard technique for this is a post-column infusion experiment .
This experiment allows you to visualize the exact chromatographic regions where co-eluting matrix components are suppressing the ionization of your target analyte.
Experimental Protocol: Post-Column Infusion Setup
-
Analyte Infusion: Prepare a solution of Dehydro Nisoldipine (e.g., 50-100 ng/mL) in a typical mobile phase composition. Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-fitting.
-
MS Monitoring: Set up your mass spectrometer to monitor the MRM transition for Dehydro Nisoldipine continuously. With only the infusion pump running, you should observe a stable, high-intensity signal baseline.
-
Matrix Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank) onto the LC column and begin your standard chromatographic gradient.
-
Data Analysis: Monitor the Dehydro Nisoldipine signal. If you observe a significant dip in the baseline signal at any point during the chromatographic run, this indicates that components from your matrix are eluting at that time and suppressing your analyte's ionization. The retention time of your analyte should ideally fall outside of these suppression zones.
Q2: I've confirmed ion suppression is occurring. What are the first and most immediate things I should check on my LC-MS system?
A2: System Health & Mobile Phase Integrity
Before making drastic changes to your sample preparation or chromatography, always verify your system's fundamental health. Ion suppression is exacerbated by a suboptimal system state.
-
Ion Source Cleanliness: The ion source is where ionization occurs, and contamination is a primary culprit for signal loss.[1] Endogenous material from biological samples, especially phospholipids and salts, can build up on the capillary, cone, and lenses. A dirty source is less efficient and more susceptible to matrix effects.
-
Action: Perform a routine cleaning of the ion source components according to the manufacturer's guidelines. A clean source provides a more robust and stable ionization environment.
-
-
Mobile Phase Preparation & Quality: Mobile phase components directly influence ionization efficiency.[2]
-
Volatility: Ensure you are using volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[2] Non-volatile salts (e.g., phosphate buffers) will precipitate in the ion source, rapidly suppressing the signal and requiring extensive cleaning.
-
Freshness: Mobile phases, especially those containing additives like triethylamine (TEA) or at high pH, can "age" or degrade, leading to a loss of MS sensitivity over time.[3][4] It is best practice to prepare mobile phases fresh for each analytical run.[5]
-
Purity: Use high-purity, LC-MS grade solvents and additives. Impurities can form adducts or directly compete with your analyte during ionization.[2]
-
Q3: My Dehydro Nisoldipine signal is strong when injected in a pure solvent, but it nearly disappears when I inject an extracted plasma sample. How do I fix this severe matrix effect?
A3: Enhancing Sample Cleanup
This scenario points directly to a severe matrix effect, where co-eluting compounds from the plasma overwhelm the ionization of Dehydro Nisoldipine.[6][7] The solution lies in improving your sample preparation protocol to more effectively remove these interferences before injection. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a major cause of ion suppression in plasma.[7][8]
Step-by-Step Protocol: Transitioning from PPT to a More Selective Method (SPE)
-
Initial Assessment: You are currently using PPT (e.g., with acetonitrile). This removes proteins but leaves behind many other endogenous components.
-
Select a More Rigorous Technique: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offer superior cleanup by separating the analyte from interferences based on differences in their physicochemical properties.[6][7] SPE is often more selective and reproducible.[9]
-
SPE Method Development (Example Workflow):
-
Sorbent Selection: For a moderately nonpolar molecule like Dehydro Nisoldipine, a reverse-phase sorbent (e.g., C18) is a good starting point.
-
Conditioning: Wet the sorbent with methanol to activate the stationary phase.
-
Equilibration: Flush the sorbent with water or a weak buffer to prepare it for the sample.
-
Load: Load your pre-treated plasma sample (e.g., diluted with a weak buffer).
-
Wash: This is the critical step. Use a weak organic solvent mixture (e.g., 5-10% methanol in water) to wash away highly polar interferences. Then, use a stronger wash step to remove less polar interferences like phospholipids, ensuring this wash is not strong enough to elute your analyte.
-
Elute: Use a strong organic solvent (e.g., methanol or acetonitrile) to elute your target analyte, Dehydro Nisoldipine, leaving more strongly bound interferences behind.
-
-
Verification: Analyze the eluate from the SPE procedure. The significant reduction in matrix components should lead to a substantial recovery of your analyte's signal intensity and improved reproducibility.
Q4: Can I solve my ion suppression problem simply by adjusting my LC gradient?
A4: The Power of Chromatographic Separation
Yes, optimizing chromatography is a powerful and often essential strategy. The fundamental principle of minimizing ion suppression is to prevent matrix components from co-eluting with your analyte.[10] If interferences and your analyte enter the ion source at the same time, they will compete for ionization.[6]
Strategies for Chromatographic Optimization:
-
Increase Resolution: The goal is to move the chromatographic peak for Dehydro Nisoldipine away from the "suppression zones" you identified in the post-column infusion experiment.
-
Action: Adjust the gradient slope. A shallower gradient provides more separation time and can resolve your analyte from closely eluting interferences.
-
Action: Consider a different stationary phase. If you are using a standard C18 column, exploring a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) may change the elution profile of the interferences relative to your analyte.
-
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography uses columns with smaller particles (e.g., sub-2 µm), which generate significantly sharper peaks and higher resolution. This increased peak capacity makes it much easier to separate the analyte from endogenous material, directly reducing ion suppression.
-
Use a Divert Valve: A common practice is to program a divert valve to send the initial and final portions of the chromatographic run—where highly polar (salts) and highly nonpolar (phospholipids) matrix components often elute—directly to waste instead of the mass spectrometer.[11] This keeps the ion source cleaner and prevents the most significant regions of matrix from causing suppression.[11]
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression, and why is it a significant problem for a compound like Dehydro Nisoldipine?
A1: Ion suppression is a type of matrix effect that occurs during the electrospray ionization (ESI) process in an LC-MS system.[10] It is a reduction in the ionization efficiency of a target analyte caused by the presence of other co-eluting molecules (the "matrix").[6] In the ESI source, droplets containing the analyte and matrix are desolvated, and the available charge is finite. If high concentrations of matrix components are present, they can outcompete the analyte for this charge, leading to fewer charged analyte ions reaching the mass analyzer and thus a lower signal.[6][10]
For Dehydro Nisoldipine, a metabolite of the drug Nisoldipine, this is particularly problematic in bioanalysis (e.g., plasma, urine). Biological matrices are incredibly complex and contain high concentrations of salts, proteins, and phospholipids that are known to cause severe ion suppression.[6][7][8] This leads to poor sensitivity, inaccurate quantification, and poor method reproducibility.[10]
Q2: What are the most common sources of ion suppression when analyzing plasma or serum samples?
A2: When analyzing biological fluids like plasma or serum, the primary culprits for ion suppression are phospholipids .[7][8] These are major components of cell membranes and are notoriously problematic because they are often co-extracted with analytes of interest and tend to elute in the middle of typical reverse-phase chromatographic gradients, where many drug molecules also elute.[8]
Other significant sources include:
-
Salts and Buffers: Inorganic salts from the sample or non-volatile buffer components from sample preparation can crystallize in the ESI source, drastically reducing ionization efficiency.[11]
-
Formulation Excipients: If analyzing a dosed sample, excipients from the drug formulation can also co-elute and cause suppression.
-
Mobile Phase Additives: While necessary, some additives can cause suppression. For example, trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a notorious signal suppressor in ESI-MS.[9]
Q3: How do I choose the best sample preparation technique to minimize ion suppression for Dehydro Nisoldipine?
A3: The choice of sample preparation is a balance between cleanup efficiency, recovery, and throughput. Improving the selectivity of the sample preparation is one of the most effective ways to combat ion suppression.[7][10]
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective. Does not remove phospholipids or salts, leading to significant matrix effects.[7] | High-throughput screening where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | More selective than PPT; can remove salts and some phospholipids.[6][7] | More labor-intensive, requires solvent optimization, can be difficult to automate. | Removing highly polar or non-polar interferences when analyte properties allow for efficient partitioning. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective. Effectively removes salts and phospholipids, providing the cleanest extracts and minimizing ion suppression.[6][12] | More complex method development, higher cost per sample. | Regulated bioanalysis and methods requiring the lowest limits of detection and highest data quality. |
| HybridSPE®-Phospholipid | A specialized technique combining protein precipitation with phospholipid removal in one device. | Fast and specifically targets the removal of phospholipids.[8] | Higher cost than standard PPT. | Specifically addressing phospholipid-based ion suppression in a high-throughput environment.[8] |
Recommendation for Dehydro Nisoldipine: To achieve the highest data quality and minimize ion suppression, Solid-Phase Extraction (SPE) is the recommended approach.[6][9]
Q4: What role does the mobile phase play in ion suppression, and what are the best practices for Dehydro Nisoldipine?
A4: The mobile phase is not just for chromatography; it critically defines the chemical environment for ionization.[2]
-
pH and Ionization: For positive mode ESI, the mobile phase pH should be low enough to ensure your analyte is protonated (in its charged form). A general rule is to set the pH at least two units below the analyte's pKa.[9] Additives like formic acid (typically 0.1%) are excellent for this purpose.
-
Additive Choice: Always use volatile additives. Ammonium formate and ammonium acetate are common choices that are compatible with both positive and negative ESI modes.[2] Avoid non-volatile buffers like phosphates at all costs.
-
Organic Content: The percentage of organic solvent (e.g., acetonitrile, methanol) affects droplet surface tension and desolvation efficiency. Higher organic content generally promotes better desolvation and can lead to improved signal, but this must be balanced with chromatographic retention requirements.[13]
Best Practice: For Dehydro Nisoldipine, a dihydropyridine derivative that ionizes well in positive mode[14][15], a mobile phase of acetonitrile and water containing 0.1% formic acid is a standard and effective starting point.
Q5: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is the ultimate tool for compensating for ion suppression that cannot be completely eliminated.[6]
A SIL-IS (e.g., Dehydro Nisoldipine-d4) is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., deuterium). Because it is chemically identical, it has the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte. Therefore, it experiences the exact same degree of ion suppression as the analyte on an injection-to-injection basis.[6]
When you calculate the final concentration using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is canceled out. This leads to highly accurate and precise quantification, even in the presence of some matrix effects.
Visual Workflow: Troubleshooting Ion Suppression
The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.
Caption: A decision tree for systematically troubleshooting ion suppression.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. PubMed. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available from: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available from: [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. ACS Publications. Available from: [Link]
-
High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. PubMed. Available from: [Link]
-
Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. ResearchGate. Available from: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available from: [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. National Institutes of Health (NIH). Available from: [Link]
-
Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. PubMed. Available from: [Link]
-
Nisoldipine. PubChem. Available from: [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]
-
LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. National Institutes of Health (NIH). Available from: [Link]
-
Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. Available from: [Link]
-
Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors. PubMed. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
-
Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. SciSpace. Available from: [Link]
-
Optimising LC-MS sensitivity. Element Lab Solutions. Available from: [Link]
-
LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Available from: [Link]
-
Dihydropyridines as Calcium Channel Blockers: An Overview. UTRGV ScholarWorks. Available from: [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available from: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available from: [Link]
-
SULAR (nisoldipine) Label. FDA. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Nisoldipine. Wikipedia. Available from: [Link]
-
1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship. ResearchGate. Available from: [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available from: [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing and Asymmetry in Dehydro Nisoldipine Chromatography
Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of Dehydro Nisoldipine. This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing issues with peak asymmetry, particularly peak tailing. As a dihydropyridine derivative, Dehydro Nisoldipine possesses basic properties that make its analysis susceptible to specific interactions within the HPLC system, often leading to suboptimal peak shapes.[1][2] Poor peak shape can compromise analytical accuracy, reduce resolution from nearby impurities, and lead to unreliable quantification.[3][4]
This guide provides a structured, in-depth approach to troubleshooting, moving from common method-related issues to more complex hardware and secondary chemical effects. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to build more robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions when encountering peak shape problems with Dehydro Nisoldipine.
Q1: Why is my Dehydro Nisoldipine peak tailing while other compounds in my sample look fine?
A: This is a classic indicator of a specific chemical interaction between your analyte and the stationary phase. Dehydro Nisoldipine is a basic compound. The most common cause of peak tailing for basic analytes is a secondary interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6][7] At mobile phase pH levels above approximately 3, these silanol groups become ionized (deprotonated) to Si-O⁻, creating negatively charged sites. Your positively charged (protonated) Dehydro Nisoldipine molecules can then interact strongly with these sites via an ion-exchange mechanism.[8] This strong, secondary retention mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in a "tail."[6][9]
Q2: What is considered an acceptable peak shape? How do I measure it?
A: An ideal peak is a perfectly symmetrical Gaussian curve. In practice, some deviation is common. Peak symmetry is typically measured using the Tailing Factor (TF) or the Asymmetry Factor (As) .[4]
-
Tailing Factor (USP Tailing Factor): Measures the width of the peak at 5% of its height. A value of 1.0 is perfectly symmetrical. A value between 0.9 and 1.2 is generally considered ideal , while values up to 1.5 may be acceptable for some assays.[3]
-
Asymmetry Factor: Measures the peak half-widths at 10% of the peak height.
A consistent increase in the tailing factor over a series of injections is a key sign that your column may be degrading or that contamination is accumulating.[4][10]
Q3: How can I quickly determine if the problem is my method, my column, or my HPLC system?
A: A systematic approach is key. First, observe the chromatogram carefully.
-
If only the Dehydro Nisoldipine peak (and other basic compounds) is tailing: The issue is almost certainly chemical and related to your method (e.g., mobile phase pH) or the column's interaction with the analyte.
-
If all peaks in your chromatogram are tailing or broad: This points to a physical or system-level problem.[11] Common culprits include a column void (a physical gap in the packed bed at the inlet), a blocked frit, or excessive extra-column volume from tubing or fittings.[5][11]
To confirm, you can inject a well-behaved neutral compound. If the neutral compound gives a symmetrical peak, it validates that the physical flow path of your HPLC is likely not the problem, pointing back to chemical interactions affecting your basic analyte.[11]
Q4: What is the single most effective change I can make to reduce peak tailing for Dehydro Nisoldipine?
A: The most impactful adjustment is typically lowering the mobile phase pH . By reducing the pH to 3.0 or below, you protonate the residual silanol groups on the stationary phase, neutralizing their negative charge.[6][7] This action effectively "switches off" the strong ionic interaction that causes tailing, leaving only the desired hydrophobic retention mechanism. This usually results in a dramatic improvement in peak shape for basic compounds like Dehydro Nisoldipine.[12] Be sure to use a column rated for stability at low pH.[7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Mitigate Secondary Interactions
The mobile phase is your most powerful tool for controlling retention and peak shape for ionizable compounds.[13]
The Central Role of pH
As established, silanol interactions are the primary cause of tailing for basic analytes. The ionization state of both the analyte and the surface silanols is governed by the mobile phase pH.
-
Mechanism: At low pH (e.g., pH 2.7), silanols are protonated (Si-OH, neutral), and Dehydro Nisoldipine is protonated (basic nitrogen becomes NH⁺, positive charge). The strong ionic attraction is eliminated, leading to symmetrical peaks.
-
Caution: Operating near the analyte's pKa can lead to a mixed population of ionized and non-ionized species, causing peak distortion or splitting.[14] It is best to work at a pH at least 1.5-2 units away from the analyte's pKa.
-
Prepare Buffers: Prepare identical mobile phases (e.g., 60:40 Acetonitrile:Aqueous) buffered at three different pH levels: pH 2.8, pH 4.5, and pH 6.5. Use a consistent buffer system, such as phosphate or formate.
-
Equilibrate System: Thoroughly equilibrate the column with the first mobile phase (e.g., pH 6.5) for at least 10-15 column volumes.
-
Inject Standard: Inject your Dehydro Nisoldipine standard and record the chromatogram, noting retention time and tailing factor.
-
Change pH: Switch to the next mobile phase (pH 4.5), re-equilibrate thoroughly, and inject the standard again.
-
Final Condition: Repeat the process for the low pH mobile phase (pH 2.8).
-
Analyze Results: Compare the tailing factors across the three runs. You should observe a significant improvement in peak symmetry as the pH is lowered.
| pH Condition | Expected Silanol State | Expected Analyte State | Probable Peak Shape |
| pH 6.5 | Ionized (Si-O⁻) | Protonated (DHN-H⁺) | Significant Tailing |
| pH 4.5 | Partially Ionized | Protonated (DHN-H⁺) | Moderate Tailing |
| pH 2.8 | Protonated (Si-OH) | Protonated (DHN-H⁺) | Symmetrical Peak |
Mobile Phase Additives and Buffers
-
Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which helps to mask the active silanol sites.[7] This is more effective for LC-UV than LC-MS, where high buffer concentrations can cause ion suppression.[7]
-
Competing Bases: Historically, additives like triethylamine (TEA) were used.[6] TEA is a competing base that adsorbs to the active silanol sites, effectively blocking Dehydro Nisoldipine from interacting with them. However, modern high-purity columns often make this unnecessary, and TEA can cause issues with column bleed and detection.
-
Acidic Modifiers: Using 0.1% formic acid or trifluoroacetic acid (TFA) is a common and effective way to control the mobile phase at a low pH and achieve excellent peak shape.[7]
Guide 2: Selecting the Appropriate HPLC Column
Not all C18 columns are created equal. The choice of stationary phase is critical for analyzing basic compounds.
Key Column Characteristics
-
High-Purity Silica (Type B): Modern columns are typically based on high-purity "Type B" silica, which has a much lower concentration of acidic silanols and trace metal contaminants compared to older "Type A" silica.[6][15] Using a high-purity column is a prerequisite for good peak shape with basic analytes.
-
End-Capping: After the primary C18 ligands are bonded to the silica, many accessible residual silanols remain. A process called "end-capping" is used to react these silanols with a smaller silylating agent (like trimethylchlorosilane) to make them less active.[5] A column with high-density bonding and thorough end-capping will exhibit significantly less tailing.[5][16]
-
Alternative Stationary Phases:
-
Hybrid Particles (e.g., Ethylene-Bridged Hybrid): These particles incorporate both silica and organic polymers in their structure. They offer improved pH stability and reduced silanol activity, making them an excellent choice.[6]
-
Polymer-Based Columns: These columns have no silica support and therefore no silanol groups, completely eliminating this source of peak tailing.[6]
-
Guide 3: Diagnosing and Resolving System and Hardware Issues
If all peaks are tailing, the problem is likely mechanical. Below is a workflow to identify the source.
Caption: Troubleshooting workflow for system-wide peak tailing.
If you suspect a blocked inlet frit or column contamination, a washing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Flow: Reverse the direction of flow through the column.
-
Strong Solvent Flush: Following your column manufacturer's guidelines, flush with a sequence of strong solvents. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if necessary for very non-polar contaminants)
-
Isopropanol (to transition back)
-
100% Acetonitrile or Methanol
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and thoroughly re-equilibrate with your mobile phase.
Guide 4: Investigating Secondary Effects - Metal Chelation
A less common but significant cause of peak tailing for certain molecules is interaction with metal ions.[17]
The Mechanism of Chelation
Some molecular structures can act as chelating agents, binding to trace metal ions present in the HPLC system. These ions can leach from stainless steel frits, tubing, or even be present as impurities in the silica packing material.[17][18] This interaction can cause peak tailing or even the appearance of new peaks.[17]
Caption: Mechanism of peak tailing due to metal chelation.
Troubleshooting Metal Chelation
-
Use a Chelating Agent: Add a weak chelating agent, such as a low concentration of EDTA (Ethylenediaminetetraacetic acid), to your mobile phase. EDTA will bind to the free metal ions, preventing them from interacting with your analyte. If the peak shape improves, metal chelation is a likely contributor to the problem.
-
Use Bio-Inert or Metal-Free Systems: Modern HPLC systems are available with PEEK or MP35N components that are designed to be "bio-inert." These systems minimize the exposure of the mobile phase and sample to metallic surfaces, effectively eliminating this problem.[17]
References
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- National Center for Biotechnology Information. (n.d.). Nisoldipine. PubChem.
- Al-Ghamdi, A. F., et al. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- El-Gindy, A., et al. (n.d.). Validated HPLC Method for the Determination of Nisoldipine. Walsh Medical Media.
- Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
- Birdsall, R., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
- Welch, C. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Play-bell, G. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog.
- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Chromacademey. (2016, March 6). Reversed Phase HPLC 26 - Bases and Silanol Groups. YouTube.
Sources
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. silcotek.com [silcotek.com]
Technical Support Center: Refinement of Sample Preparation for Dehydro Nisoldipine Analysis
Welcome to the Technical Support Center for Dehydro Nisoldipine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for sample preparation. As the primary pyridine metabolite of Nisoldipine, accurate quantification of Dehydro Nisoldipine is critical for pharmacokinetic and drug metabolism studies. This resource synthesizes field-proven insights and established scientific principles to help you navigate the complexities of its analysis.
Introduction to Dehydro Nisoldipine Analysis
Dehydro Nisoldipine is the main metabolite of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] The parent drug, Nisoldipine, is known for its extensive first-pass metabolism, making the analysis of its metabolites crucial for understanding its overall pharmacokinetic profile.[1][2] A significant challenge in the analysis of Nisoldipine and its metabolites is its inherent photosensitivity, leading to the oxidation of the dihydropyridine ring to a pyridine moiety, thus forming Dehydro Nisoldipine.[3][4][5] This guide will address the nuances of sample preparation to ensure the stability and accurate measurement of Dehydro Nisoldipine.
Troubleshooting Guide
This section addresses specific issues that may arise during the sample preparation for Dehydro Nisoldipine analysis in a question-and-answer format.
Question 1: I am experiencing low recovery of Dehydro Nisoldipine from plasma samples. What are the likely causes and how can I improve it?
Answer:
Low recovery of Dehydro Nisoldipine can stem from several factors, primarily related to the extraction procedure and the physicochemical properties of the analyte.
-
Incomplete Protein Precipitation: Dehydro Nisoldipine, like its parent compound, is highly protein-bound in plasma.[2] If proteins are not sufficiently precipitated, the analyte will remain in the protein pellet and be discarded, leading to low recovery.
-
Solution: Ensure thorough vortexing after adding the protein precipitation solvent (e.g., acetonitrile, methanol). A sample-to-solvent ratio of at least 1:3 is recommended. You can also evaluate different precipitation solvents to find the most effective one for your specific matrix.
-
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): The extraction efficiency of LLE is highly dependent on the pH of the aqueous phase and the pKa of the analyte. For effective extraction into an organic solvent, the analyte should be in its neutral form.
-
Solution: Adjust the pH of the plasma sample. Since Dehydro Nisoldipine is a pyridine derivative, it will be basic. Basifying the sample (e.g., with a small amount of ammonium hydroxide) will ensure it is in its neutral form and partitions more efficiently into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether. A study on the enantioselective assay of nisoldipine in human plasma utilized basification of plasma samples before extraction with toluene.[6]
-
-
Inefficient Elution in Solid-Phase Extraction (SPE): If using SPE, the choice of elution solvent is critical. An inappropriate solvent may not effectively disrupt the interaction between Dehydro Nisoldipine and the sorbent.
-
Solution: Optimize the elution solvent. A stronger or more polar solvent may be required. For example, if using a C18 cartridge, a common elution solvent is methanol or acetonitrile. You might need to add a small percentage of a modifier, like formic acid or acetic acid, to improve elution efficiency. For a similar compound, nifedipine, solid-phase extraction has been successfully used with high recovery.[7]
-
-
Analyte Adsorption: Dehydro Nisoldipine can adsorb to the surfaces of glassware and plasticware, especially at low concentrations.
-
Solution: Use silanized glassware or low-adsorption polypropylene tubes. Adding a small amount of a competing agent, such as a structurally similar compound, to the sample can also help to reduce non-specific binding.
-
Question 2: I am observing high variability in my results between replicate samples. What could be the cause?
Answer:
High variability is often a sign of inconsistent sample handling and processing.
-
Inconsistent Extraction Time: If performing LLE, ensure that the vortexing or shaking time is consistent for all samples. Insufficient mixing can lead to incomplete extraction and variable results.
-
Phase Separation Issues in LLE: Incomplete separation of the aqueous and organic layers can lead to the aspiration of some of the aqueous phase along with the organic layer, or vice versa. This will introduce variability in the final extract volume.
-
Solution: Centrifuge the samples at a sufficient speed and for an adequate duration to ensure a clean separation of the two phases. Freezing the aqueous layer before transferring the organic layer can also improve consistency.
-
-
SPE Cartridge Inconsistency: Variability in the packing of SPE cartridges can lead to channeling, where the sample and solvents pass through the cartridge without sufficient interaction with the sorbent.
-
Solution: Ensure that the SPE cartridges are from a reputable supplier and are from the same lot. Condition and equilibrate the cartridges consistently according to the manufacturer's instructions. Do not allow the cartridges to dry out between steps unless specified in the protocol.
-
-
Photodegradation: As Nisoldipine is highly susceptible to photodegradation to form Dehydro Nisoldipine, inconsistent exposure to light during sample preparation can lead to artificially variable concentrations of the analyte.[4]
Troubleshooting Decision Tree for Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for Dehydro Nisoldipine from plasma: LLE or SPE?
A1: Both LLE and SPE can be effective for the extraction of Dehydro Nisoldipine, and the choice often depends on the specific requirements of the assay, such as required cleanliness of the extract, sample throughput, and available equipment.
-
Liquid-Liquid Extraction (LLE): LLE is a robust and cost-effective method. It is particularly useful for removing highly water-soluble matrix components. For Dehydro Nisoldipine, a non-polar solvent like MTBE or a mixture of hexane and ethyl acetate would be a good starting point, following basification of the plasma sample. LLE can sometimes result in "dirtier" extracts compared to SPE, which may lead to more significant matrix effects in LC-MS/MS analysis.[9]
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner extracts and can be more easily automated for high-throughput applications.[10] A reversed-phase sorbent like C18 or a polymer-based sorbent would be suitable for Dehydro Nisoldipine. The protocol would involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. SPE can offer higher concentration factors compared to LLE.
Recommendation: For method development, it is advisable to evaluate both techniques. If matrix effects are a significant issue, SPE is likely the better choice. For routine analysis where cost and simplicity are priorities, a well-optimized LLE method can be very effective.
Q2: How can I prevent the artificial formation of Dehydro Nisoldipine from Nisoldipine during sample preparation?
A2: This is a critical consideration, as the ex vivo conversion of Nisoldipine to Dehydro Nisoldipine will lead to an overestimation of the metabolite concentration.
-
Protection from Light: As mentioned, Nisoldipine is photolabile.[3][4][5] All sample handling, from collection to final analysis, should be performed under amber or yellow light, or in light-protected containers (e.g., amber tubes, aluminum foil-wrapped tubes).
-
Control of pH: Extreme pH conditions can promote the degradation of dihydropyridines.[5] While basification is necessary for LLE, prolonged exposure to strong bases should be avoided. The extraction should be performed promptly after pH adjustment.
-
Temperature Control: Higher temperatures can accelerate degradation. Keep samples on ice or at refrigerated temperatures as much as possible during the preparation process.
-
Use of Antioxidants: While not commonly reported for Nisoldipine, for some easily oxidizable compounds, the addition of an antioxidant to the collection tubes or during homogenization can be beneficial.
Q3: What are the best practices for storing plasma samples intended for Dehydro Nisoldipine analysis?
A3: Proper storage is crucial to maintain the integrity of the samples.
-
Temperature: Plasma samples should be stored frozen at -20°C or, preferably, -80°C for long-term stability.
-
Light Protection: Samples should be stored in amber or other light-blocking tubes.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to the degradation of some analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Plasma sample containing Dehydro Nisoldipine
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Dehydro Nisoldipine or a structurally related compound)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (for pH adjustment)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample on ice, protected from light.
-
To 500 µL of plasma, add the internal standard.
-
Vortex briefly to mix.
-
Add 500 µL of water and vortex again. This step reduces the viscosity of the plasma for easier loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 1-2 minutes to remove the wash solvent.
-
Elute Dehydro Nisoldipine with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow for SPE Sample Preparation
Caption: Step-by-step SPE workflow for Dehydro Nisoldipine.
Data Summary
The following table summarizes typical performance characteristics for the analysis of Nisoldipine, which can serve as a starting point for method development for Dehydro Nisoldipine.
| Parameter | Typical Value (for Nisoldipine) | Reference |
| Linearity Range (Plasma) | 0.05 - 50.0 ng/mL | [6] |
| Recovery (LLE) | > 90% | Not specified, but generally achievable |
| Recovery (SPE) | > 93.9% (for Nifedipine) | [7] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
Note: These values are for the parent compound Nisoldipine or the related compound Nifedipine and should be independently verified for Dehydro Nisoldipine.
Conclusion
The successful analysis of Dehydro Nisoldipine relies on a well-developed and robust sample preparation method. Key considerations include ensuring complete extraction from the biological matrix, minimizing variability through consistent handling, and, most importantly, preventing the artificial formation of the analyte from its parent compound by protecting samples from light. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, researchers can develop a reliable method for the accurate quantification of Dehydro Nisoldipine.
References
-
Srinivasarao Mande, Lalitha Repudi, Kumaraswamy Gandla, Sravanthi Gandu, & Gangavarapu.Nadia Psalms. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research (IJSDR), 9(5). [Link]
-
Squella, J. A., & Nunez-Vergara, L. J. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 459-466. [Link]
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1(004). [Link]
-
Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Chromatographia, 60(3-4), 223-227. [Link]
-
Kale, M. A., & Raje, V. V. (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. Impact Factor, 13(1), 1-10. [Link]
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2003). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B, 794(1), 145-152. [Link]
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. [Link]
-
Unknown. (n.d.). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples. ResearchGate. [Link]
-
Tark, J. S., & Messeha, S. S. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. [Link]
-
van den Berg, G., van der Nagel, R. B., & van der Kuy, P. H. (2000). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 38(2), 145-160. [Link]
-
He, Y. J., Zhang, W., Chen, Y., Li, Q., Liu, Z. Q., Wang, W., & Zhou, H. H. (2004). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. British Journal of Clinical Pharmacology, 57(3), 296-303. [Link]
-
Tracqui, A., Kintz, P., & Mangin, P. (1997). Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples. ResearchGate. [Link]
-
el-Yazigi, A., & Yusuf, A. (1993). Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies. Journal of Chromatography, 620(1), 101-107. [Link]
-
Giacomelli, C., & Miranda, M. A. (2013). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Krol, G. J., Kandrotas, R. J., & Malcolm, S. L. (1994). Pharmacokinetics and pharmacodynamics of nisoldipine in hypertensive patients with normal and mild to moderate impaired renal function. Arzneimittel-Forschung, 44(4), 523-528. [Link]
-
el-Yazigi, A., & Yusuf, A. (1994). Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 654(1), 119-124. [Link]
-
Frishman, W. H., & Heiman, M. (1997). Efficacy and tolerability of nisoldipine coat-core formulation in the treatment of essential hypertension. American Journal of Hypertension, 10(7 Pt 1), 747-755. [Link]
-
Zhang, Y., & Li, W. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Advances, 12(23), 14663-14670. [Link]
-
Unknown. (n.d.). Preparative HPLC Troubleshooting Guide. Agilent. [Link]
-
Unknown. (n.d.). Metabolic pathway of nisoldipine. ResearchGate. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Chromatography B, 801(2), 297-306. [Link]
-
Zhang, Y., Li, W., & Chen, X. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology, 15, 1370004. [Link]
-
Singh, S., & Kumar, V. (2013). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. [Link]
-
Carpinella, M. C., & Giardina, D. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6617. [Link]
-
Unknown. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. ResearchGate. [Link]
-
Wang, J., & Li, W. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. Semantic Scholar. [Link]
-
Patel, D. J., & Patel, C. N. (2014). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 7(4), 415-422. [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Chiral Separation of Dehydro Nisoldipine Isomers: A Technical Support Guide
Welcome to the technical support center for the chiral separation of Dehydro Nisoldipine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges encountered during the enantioselective analysis of this compound. As the therapeutic and toxicological profiles of enantiomers can differ significantly, achieving robust and reliable chiral separation is a critical step in pharmaceutical development.[1] This document synthesizes established chromatographic principles with practical, field-proven insights to empower you to overcome common hurdles in your laboratory.
Understanding the Molecule: Dehydro Nisoldipine
Dehydro Nisoldipine is a pyridine analogue and a primary metabolite of Nisoldipine, a dihydropyridine calcium channel blocker.[2][3][4] Like other unsymmetrical 1,4-dihydropyridines, the chirality of Nisoldipine originates from the stereogenic center at the C4 position of the dihydropyridine ring.[5][6] The dehydrogenation to the pyridine form in Dehydro Nisoldipine removes this specific stereocenter. However, chirality can still be present in metabolites depending on other structural features or if the parent compound administered was a single enantiomer. For the purpose of this guide, we will address the separation of potential chiral isomers of Dehydro Nisoldipine that may arise during synthesis or metabolic processes.
Chemical Structure of Nisoldipine (Parent Compound)
Core Challenges in Chiral Separation
The separation of Dehydro Nisoldipine isomers, like many chiral compounds, presents several analytical challenges:
-
Subtle Stereochemical Differences: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation dependent on the formation of transient diastereomeric complexes with a chiral selector.
-
Method Development Complexity: Selecting the optimal combination of a chiral stationary phase (CSP) and mobile phase is often an empirical process requiring systematic screening.[7][8]
-
Peak Resolution and Tailing: Achieving baseline resolution with symmetrical peak shapes can be difficult, often complicated by factors such as secondary interactions with the stationary phase.
-
Matrix Effects: When analyzing biological samples, endogenous components can interfere with the separation and detection of the target enantiomers.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am not seeing any separation of my Dehydro Nisoldipine isomers on a polysaccharide-based chiral column. What should I do first?
Answer:
This is a common starting point in chiral method development. The absence of separation indicates that the current conditions do not provide sufficient enantiorecognition. Here is a systematic approach to address this:
Initial Steps:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly. Inject a well-characterized chiral compound known to separate on your column to confirm the column's performance.
-
Verify Mobile Phase Composition: Double-check the preparation of your mobile phase. Small errors in solvent ratios can significantly impact selectivity.
-
Optimize the Mobile Phase: Polysaccharide-based CSPs are versatile and can be used in different modes. If you started in one mode (e.g., normal phase), systematically screen other modes.
Workflow for Initial Screening:
Caption: Initial screening workflow for no enantiomer separation.
In-Depth Explanation:
The choice of mobile phase dramatically influences the interactions between the analyte and the CSP. In normal-phase mode, hydrogen bonding and dipole-dipole interactions are often key to separation. In reversed-phase mode, hydrophobic interactions play a more significant role. The polar organic mode offers a different selectivity profile by utilizing polar solvents like acetonitrile and methanol.
Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer:
Poor resolution is a frequent challenge. The resolution equation points to three key factors we can manipulate: efficiency (N), selectivity (α), and retention factor (k').
Strategies to Enhance Resolution:
| Parameter | Action | Rationale |
| Selectivity (α) | 1. Change the alcohol modifier: In normal phase, switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can alter the hydrogen bonding interactions and improve selectivity. 2. Add an acidic or basic additive: For dihydropyridine-like compounds, small amounts of an amine (e.g., diethylamine, DEA) or an acid (e.g., trifluoroacetic acid, TFA) can significantly impact selectivity by interacting with the analyte and the CSP.[9] Be aware of the "additive memory effect," where residual additives can affect subsequent analyses.[10] 3. Lower the temperature: Decreasing the column temperature often enhances the stability of the transient diastereomeric complexes, leading to better selectivity. | This is the most powerful way to improve resolution. |
| Efficiency (N) | 1. Decrease the flow rate: Lowering the flow rate can lead to sharper, more symmetrical peaks. 2. Use a longer column or a column with smaller particles: This increases the number of theoretical plates. | Improves peak shape and reduces band broadening. |
| Retention (k') | 1. Adjust the mobile phase strength: In normal phase, decrease the percentage of the alcohol modifier to increase retention. In reversed-phase, decrease the organic content. | Moving the peaks to a k' of 2-10 often improves resolution. |
Troubleshooting Flowchart for Poor Resolution:
Caption: Systematic approach to improving poor peak resolution.
Q3: My peaks are tailing. What are the likely causes and solutions?
Answer:
Peak tailing in chiral separations can be caused by several factors, often related to secondary interactions or column issues.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution(s) |
| Secondary Interactions | Add a mobile phase modifier. For basic compounds like Dehydro Nisoldipine, a small amount of a basic additive (e.g., 0.1% DEA) can block active sites on the silica support and improve peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent (refer to the column manufacturer's instructions). Ensure proper sample cleanup to remove matrix components. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Generic Screening Protocol for Chiral Separation of Dehydro Nisoldipine
This protocol provides a starting point for screening different mobile phase conditions on a polysaccharide-based chiral stationary phase.
Materials:
-
Chiral HPLC column (e.g., Daicel CHIRALPAK® series or equivalent)
-
HPLC grade solvents (n-Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)
-
HPLC grade additives (Diethylamine, Trifluoroacetic Acid)
-
Dehydro Nisoldipine standard
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Mobile Phase (Normal Phase):
-
90:10 (v/v) n-Hexane / Isopropanol
-
Flow rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection volume: 10 µL
-
Detection: UV at an appropriate wavelength for Dehydro Nisoldipine.
-
-
Screening Variations:
-
If no or poor separation is observed, change the alcohol modifier to Ethanol (e.g., 90:10 n-Hexane/Ethanol).
-
If peaks are broad or tailing, add 0.1% DEA to the mobile phase.
-
If resolution is still insufficient, proceed to screen in polar organic and reversed-phase modes.
-
-
Polar Organic Mode:
-
Screen various ratios of Acetonitrile/Methanol (e.g., 100% Acetonitrile, 100% Methanol, 50:50 Acetonitrile/Methanol).
-
-
Reversed-Phase Mode:
-
Screen various ratios of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% Formic Acid).
-
Protocol 2: Sample Preparation from a Simple Matrix (e.g., Formulation Dissolution)
Objective: To prepare a sample of Dehydro Nisoldipine from a simple matrix for chiral HPLC analysis.
Procedure:
-
Dissolution: Accurately weigh a portion of the sample containing Dehydro Nisoldipine and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.
-
Dilution: Dilute the stock solution with the initial mobile phase to a concentration within the linear range of the detector.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Frequently Asked Questions (FAQs)
-
What type of chiral stationary phase is best for Dehydro Nisoldipine? Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the most successful for separating a wide range of chiral compounds, including dihydropyridine derivatives. It is recommended to screen a few different polysaccharide columns (e.g., one cellulose-based and one amylose-based) to find the best selectivity.
-
How does temperature affect the separation? Generally, lower temperatures increase the enantioselectivity (α) by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, higher temperatures can improve peak efficiency (N) and reduce analysis time but may decrease resolution. The optimal temperature is a balance between these factors and should be determined empirically.
-
Can I use gradient elution for chiral separations? While isocratic elution is more common for chiral separations, gradient elution can be useful in some cases, particularly for screening or when dealing with complex mixtures. However, it is crucial to ensure proper column re-equilibration between injections to maintain reproducibility.
-
My resolution is decreasing over time. What could be the cause? A gradual loss of resolution can be due to column contamination or degradation. Ensure that your samples are clean and that the mobile phase is compatible with the column. Regular column flushing and the use of a guard column can help prolong column lifetime. Also, consider the possibility of "additive memory effects" if you frequently switch between mobile phases with different additives.[10]
References
- Dudhe, A., et al. (2021). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
- Koll, R. O. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4499, Nisoldipine. Retrieved from [Link]
- Suke, S. G., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3994.
-
Wikipedia. (2023, December 14). Nisoldipine. In Wikipedia. Retrieved from [Link]
- Marques, M. P., et al. (2003). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. European Journal of Clinical Pharmacology, 58(11), 747-753.
- Ilisz, I., et al. (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns.
- West, C., et al. (2019). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1048.
- Phenomenex (n.d.).
- Joyce, L. A., et al. (2016). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Organic Letters, 18(19), 4994-4997.
- El-Gizawy, S. M., et al. (2013). Synthesis and degradation of nisoldipine and its derivatives. Journal of the Iranian Chemical Society, 10(6), 1155-1162.
- Krischke, M., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5346-5358.
- Cayman Chemical (2022).
- Drugs.com (2024, May 29).
- Patel, P. N., et al. (2012). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 5(4), 461-471.
- Li, F., & Li, G. (2012). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 8(4), 339-353.
- Ahuja, S. (1998).
- Shirsand, S. B., et al. (2015). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Universal Journal of Pharmacy, 4(1), 1-9.
- Wang, T. (2020, May 20). Trouble with chiral separations.
- Li, X., et al. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS.
- Christians, T., et al. (1999). Resolution of newly synthesized racemic dihydropyridines with different chiral selectors by means of capillary electrophoresis.
- De Martino, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(11), 3169.
- Moore, J. C., et al. (2016). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Organic Letters, 18(19), 4994-4997.
- Cheng, C. Y., et al. (1995). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Letters, 36(49), 8933-8936.
- Dudhe, A., et al. (2021). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
- Sree, G. P., et al. (2017).
- PharmaCompass (n.d.).
- Lanchote, V. L., et al. (1998). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics.
- Sharma, S., et al. (2022). Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers. Journal of Chemical Health Risks, 12(3), 335-343.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nisoldipine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing MRM Fragmentation Parameters for Dehydro Nisoldipine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for Dehydro Nisoldipine. This guide is designed to provide you with a comprehensive, experience-driven approach to developing a robust and sensitive LC-MS/MS assay for this critical metabolite of Nisoldipine. As drug development professionals, we understand that achieving reliable quantitative data is paramount. This resource will not only walk you through the necessary steps but also explain the scientific rationale behind each, empowering you to troubleshoot effectively and ensure the integrity of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Dehydro Nisoldipine and why is it important to measure?
Dehydro Nisoldipine is a primary metabolite of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The formation of Dehydro Nisoldipine involves the oxidation of the dihydropyridine ring to a pyridine ring.[3] Monitoring Dehydro Nisoldipine is crucial in pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug, Nisoldipine.
Q2: What is the expected precursor ion ([M+H]⁺) for Dehydro Nisoldipine?
Nisoldipine has a molecular weight of 388.4 g/mol .[1] The dehydrogenation process results in the loss of two hydrogen atoms, leading to a molecular weight of approximately 386.4 g/mol for Dehydro Nisoldipine. Therefore, in positive electrospray ionization (ESI+), the expected protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 387.4 . It is always advisable to confirm this by infusing a standard of the analyte and checking the full scan mass spectrum.
Q3: I don't have a certified standard for Dehydro Nisoldipine. How can I start my method development?
In the absence of a certified standard, you can begin by using plasma or microsomal samples from subjects or in-vitro systems known to metabolize Nisoldipine. You will need to search for the predicted precursor ion (m/z 387.4) in these samples. Once located, you can perform a product ion scan to identify potential fragments. However, for method validation and accurate quantification, obtaining a synthesized standard is essential.
Q4: What are some common adducts I should be aware of for Dehydro Nisoldipine in ESI+?
In positive ion mode, it is common to observe adducts, which are ions formed by the association of the analyte with other molecules in the mobile phase or matrix. For Dehydro Nisoldipine, be mindful of:
-
Sodium adducts ([M+Na]⁺): m/z 409.4
-
Ammonium adducts ([M+NH₄]⁺): m/z 404.4
-
Potassium adducts ([M+K]⁺): m/z 425.4
The formation of adducts can dilute the signal of your target protonated molecule. Optimizing mobile phase additives (e.g., using a small amount of formic acid) can promote protonation and minimize adduct formation.
Troubleshooting and Optimization Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the optimization of MRM parameters for Dehydro Nisoldipine.
Issue 1: Low or No Signal for the Precursor Ion
A weak or absent precursor ion signal is a common starting problem. Here's a logical workflow to diagnose and resolve this issue:
Caption: Workflow for Troubleshooting Low Precursor Ion Signal.
Step-by-Step Protocol:
-
Confirm Analyte Presence: The first step is to ensure the analyte is entering the mass spectrometer. Prepare a solution of Dehydro Nisoldipine (if available) or a well-spiked biological matrix at a reasonable concentration (e.g., 100-500 ng/mL) and infuse it directly into the mass spectrometer.
-
Optimize Source Conditions: The ionization efficiency is highly dependent on the ESI source parameters. Systematically adjust the following, monitoring the precursor ion signal in real-time:
-
Capillary/Spray Voltage: Start with your instrument's default and adjust in small increments (e.g., ±0.5 kV).
-
Source Temperature and Gas Flows: These parameters affect desolvation. Higher flow rates and temperatures can be beneficial but excessive heat may cause in-source degradation.
-
-
Evaluate Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization of your analyte. For a molecule like Dehydro Nisoldipine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation.
-
Check for Adducts: If the primary signal is not the expected [M+H]⁺, look for common adducts at their predicted m/z values. If adducts are dominant, consider reducing the sources of sodium or potassium in your LC system or sample preparation.
Issue 2: Poor Fragmentation or Low Product Ion Intensity
Once you have a stable precursor ion signal, the next challenge is to achieve efficient and reproducible fragmentation.
Understanding Dehydro Nisoldipine Fragmentation:
Dehydro Nisoldipine, being an aromatized dihydropyridine, will have a more stable pyridine ring compared to its parent compound. Fragmentation is likely to occur at the ester side chains. Based on the fragmentation of similar dihydropyridines, we can predict the following fragmentation pathways:
-
Loss of the isobutoxycarbonyl group
-
Loss of the methoxycarbonyl group
-
Cleavage of the ester linkages
Experimental Protocol for Product Ion Selection and Collision Energy Optimization:
-
Perform a Product Ion Scan: Infuse the Dehydro Nisoldipine solution and set the mass spectrometer to perform a product ion scan on the precursor ion (m/z 387.4). This will generate a spectrum of all fragment ions.
-
Select Candidate Product Ions: Choose 2-3 of the most intense and specific (higher m/z) fragment ions. Very low mass fragments are more likely to be common to other molecules and may lead to interferences.
-
Optimize Collision Energy (CE): For each selected precursor-product ion pair (transition), perform a CE optimization experiment. This involves ramping the collision energy over a range (e.g., 10-50 eV) and monitoring the product ion intensity. The optimal CE is the value that produces the highest signal.[4] This typically results in a bell-shaped curve.[4]
Caption: Workflow for Product Ion Selection and CE Optimization.
Data Presentation: Predicted MRM Transitions and Starting CE
| Precursor Ion (m/z) | Predicted Product Ion | Rationale | Starting CE Range (eV) |
| 387.4 | > 315.1 | Loss of isobutene from the isobutoxycarbonyl group | 15 - 35 |
| 387.4 | > 270.2 | Further fragmentation of the above | 20 - 40 |
| 387.4 | > 328.1 | Loss of the methoxycarbonyl group as methyl formate | 15 - 35 |
Note: These are predicted values and must be confirmed experimentally.
Issue 3: Inconsistent Signal Intensity and Poor Reproducibility
Even with an optimized method, you may encounter variability in your signal.
Troubleshooting Checklist:
-
LC System Stability: Ensure your LC pressures are stable and retention times are consistent. Fluctuations can indicate pump issues or column degradation.
-
Sample Preparation: Inconsistent extraction recovery is a major source of variability. Ensure your sample preparation method is validated and performed consistently.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Dehydro Nisoldipine. To assess this, compare the signal of a standard in neat solution versus a post-extraction spiked blank matrix sample. If matrix effects are significant, improve chromatographic separation or sample cleanup.
-
Carryover: Inject a blank sample after a high concentration standard. If a peak for Dehydro Nisoldipine is observed, you have carryover. This can often be mitigated with a more aggressive needle wash in the autosampler.
Ensuring Method Robustness and Regulatory Compliance
A fully optimized MRM method is the foundation of a reliable bioanalytical assay. The final method should be validated according to regulatory guidelines from agencies such as the FDA and EMA.[5][6] This involves assessing parameters like selectivity, accuracy, precision, and stability to ensure the method is fit for its intended purpose.
References
- Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80.
- PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information.
- Zhu, Y., & Wang, Y. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS.
- European Medicines Agency. (2011).
- Gallo-Martinez, L., et al. (2013). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. International journal of electrochemistry, 2013.
- Li, W., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3071–3077.
- Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- Liu, Y., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of Pharmacy and Pharmacology, 67(6), 834-844.
- ZefSci. (2023). 14 LCMS Troubleshooting Tips to Reduce Downtime.
- ResearchGate. (n.d.). MRM transitions of amlodipine besylate and perindopril arginine.
- ResearchGate. (n.d.). Precursor ion m/z after positive ionization (M + H + ), retention order, and retention times (t R ) of the antihypertensive drugs and internal standards (IS).
- Wang, Y., et al. (2022). Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS. Molecules, 27(23), 8185.
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical chemistry, 82(24), 10116–10124.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry?
- U.S.
- Wikipedia. (n.d.). Nisoldipine.
- Technology Networks. (2024).
- Jogpethe, A., et al. (2022). Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry: A systematic direction for their origin identification and mitigation. Microchemical Journal, 175, 107174.
- Waters. (n.d.). Constant Neutral Loss, Precursor Ion Scanning, Product Ion Scanning in Support of DMPK Studies Using waters_connect for Quantitation Software Solution and Xevo TQ Absolute XR Mass Spectrometer.
- Wang, Y., et al. (2022). Metabolite Fragmentation Visualization.
- ResearchGate. (n.d.). MRM transitions of digoxin, digitoxin, and digoxin-d3.
- van der Hooft, J. J. J., et al. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 30(3), 462-491.
- PubChem. (n.d.). (S)-nisoldipine. National Center for Biotechnology Information.
Sources
- 1. Nisoldipine - Wikipedia [en.wikipedia.org]
- 2. Nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing analytical variability in Dehydro Nisoldipine quantification
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the common challenges encountered when quantifying Dehydro Nisoldipine, the primary pyridine metabolite of Nisoldipine. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring robust and reproducible analytical outcomes.
Introduction: The Challenge of Dehydro Nisoldipine Quantification
Dehydro Nisoldipine is the main metabolite of Nisoldipine, a dihydropyridine calcium channel blocker used to treat hypertension.[1] Accurate quantification of this metabolite in biological matrices is critical for pharmacokinetic (PK) and drug metabolism studies. However, like many dihydropyridine derivatives, its analysis can be prone to variability due to factors such as matrix effects, analyte stability, and chromatographic behavior. This guide provides a systematic approach to identifying and mitigating these sources of variability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of confusion in Dehydro Nisoldipine analysis.
Q1: What is the most reliable analytical technique for Dehydro Nisoldipine quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Dehydro Nisoldipine in biological matrices like plasma.[2][3] Its high sensitivity and selectivity allow for accurate measurement at low concentrations typical in PK studies. The use of Multiple Reaction Monitoring (MRM) mode ensures that the instrument only detects the specific parent-to-daughter ion transition for the analyte, minimizing interference from other matrix components.[2]
Q2: How crucial is an internal standard (IS), and which one should I choose?
A2: An internal standard is absolutely critical for minimizing analytical variability. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Dehydro Nisoldipine-d4 or -d6. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively compensating for variations during sample preparation, injection, and ionization.[2][4][5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.
Q3: My analyte appears to be degrading during sample storage or preparation. What could be the cause?
A3: Dihydropyridine compounds, including Nisoldipine and its metabolites, are known to be susceptible to photodegradation and pH-dependent instability.[6][7][8] The dihydropyridine ring can be oxidized to the corresponding pyridine ring (which in this case is the analyte itself, Dehydro Nisoldipine). However, further degradation is possible. It is crucial to protect samples and standards from light and to control the pH during extraction and storage.[9] Performing stability studies (e.g., freeze-thaw, bench-top, long-term) is essential to validate your sample handling procedures.[10]
Q4: What are "matrix effects," and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., phospholipids, salts). This can lead to ion suppression or enhancement, causing significant variability and inaccuracy. The most effective ways to mitigate matrix effects are:
-
Efficient Sample Cleanup: Use methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Simple protein precipitation, while fast, may not be sufficient for removing phospholipids.[2]
-
Optimized Chromatography: Develop a chromatographic method that separates the analyte from the bulk of the matrix components, especially phospholipids which often elute in the middle of a typical reversed-phase gradient.
-
Use of a SIL-IS: As mentioned in A2, a stable isotope-labeled internal standard is the best tool to compensate for unavoidable matrix effects.[5]
Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter during your analysis.
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography is a primary source of analytical variability, affecting integration accuracy and precision.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Peak Tailing | Secondary Silanol Interactions: The basic nitrogen on the pyridine ring of Dehydro Nisoldipine can interact with acidic silanol groups on the silica-based C18 column, causing tailing. | 1. Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the mobile phase.[4] This protonates the silanol groups, reducing their interaction with the analyte. 2. Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base (e.g., BEH) to minimize exposed silanols. |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the injected sample to fall within the linear dynamic range of the column. 2. Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent band broadening. |
| Split Peaks | Column Contamination/Void: The inlet frit may be partially blocked, or a void may have formed at the head of the column, causing the sample to travel through two different paths. | 1. Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained matrix components. 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (follow manufacturer's guidelines). 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
Guide 2: High Variability in Results (%CV > 15%)
High coefficient of variation (CV) in quality control (QC) samples or replicates points to a lack of method robustness.
Troubleshooting Workflow for High %CV
Caption: A decision tree for troubleshooting high analytical variability.
Protocols & Methodologies
This section provides established starting points for your analytical method. Parameters should be optimized for your specific instrumentation and matrix.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid method for sample cleanup. While effective for many applications, it may not sufficiently remove all interfering matrix components like phospholipids.
-
Aliquot Plasma: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., Dehydro Nisoldipine-d4 in methanol) and vortex briefly.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid). The cold solvent and acid improve precipitation efficiency.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures the sample solvent matches the mobile phase, improving peak shape.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation Workflow Diagram
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 6. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
Validation & Comparative
In-Depth Technical Guide: Validation of a Bioanalytical Method for Dehydro Nisoldipine
A Comparative Analysis of Methodologies for Robust Pharmacokinetic Assessment
For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is a cornerstone of preclinical and clinical research. This guide provides a comprehensive overview and comparative analysis of the validation of bioanalytical methods for Dehydro Nisoldipine, the primary active metabolite of the antihypertensive drug Nisoldipine. Understanding the nuances of these methods is critical for generating reliable pharmacokinetic data, which in turn informs dosing regimens and ensures drug safety and efficacy.
The Critical Role of Dehydro Nisoldipine Quantification
Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring, forming Dehydro Nisoldipine. This metabolite is a significant component in circulation and its accurate quantification is crucial for a complete understanding of Nisoldipine's pharmacokinetic profile. Therefore, a validated bioanalytical method for Dehydro Nisoldipine is not just a technical requirement but a scientific necessity for meaningful drug development studies.
Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like Dehydro Nisoldipine in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. Its high selectivity, sensitivity, and speed make it superior to other techniques like conventional HPLC with UV detection. The selectivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise measurement of the analyte with minimal interference from endogenous plasma components.
A literature review indicates that a robust LC-MS/MS method has been developed for the simultaneous determination of Nisoldipine and its metabolites. While the full detailed methodology from all relevant studies is not publicly accessible, the principles and general parameters can be synthesized to construct a state-of-the-art approach.
Comparative Analysis of Sample Preparation Techniques
The journey of a plasma sample from collection to analysis is fraught with potential for error. The sample preparation step is arguably the most critical for ensuring the accuracy and reproducibility of the results. Here, we compare two common extraction techniques for Dehydro Nisoldipine analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale & Insights |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by elution. | LLE is a classic technique, often effective for cleaner samples. SPE offers higher selectivity by utilizing specific chemical interactions between the analyte and the sorbent. |
| Selectivity | Moderate. Can co-extract interfering substances with similar polarity. | High. Sorbent chemistry can be tailored to specifically retain the analyte of interest while washing away interferences. | For complex matrices like plasma, the high selectivity of SPE is a significant advantage in reducing matrix effects and improving assay robustness. |
| Recovery | Generally good, but can be variable and dependent on solvent choice and extraction efficiency. | Typically high and more consistent than LLE. | The controlled nature of the adsorption and elution steps in SPE often leads to more reproducible and higher recovery rates. |
| Automation | Can be automated, but is often a manual and labor-intensive process. | Highly amenable to automation with 96-well plate formats, significantly increasing throughput. | For studies with a large number of samples, the automation potential of SPE is a major driver of its adoption in high-throughput bioanalytical laboratories. |
| Solvent Consumption | High. Requires significant volumes of organic solvents. | Lower. Uses smaller volumes of solvents for conditioning, washing, and elution. | The reduced solvent consumption of SPE aligns with the principles of "green chemistry" and can lead to cost savings. |
Experimental Workflow and Protocols
The following section details a representative workflow and step-by-step protocols for the validation of a bioanalytical method for Dehydro Nisoldipine using LC-MS/MS with SPE.
Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow for Dehydro Nisoldipine.
Detailed Experimental Protocol: SPE and LC-MS/MS
Internal Standard (IS) Selection: A crucial aspect of a robust LC-MS/MS method is the use of an appropriate internal standard. An ideal IS for Dehydro Nisoldipine would be its stable isotope-labeled (SIL) analogue (e.g., Dehydro Nisoldipine-d7). If a SIL-IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as Nitrendipine or another dihydropyridine derivative, can be used.
Step-by-Step Protocol:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Dehydro Nisoldipine and the internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration curve standards and QC samples at low, medium, and high concentrations.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (typically 100-500 µL) onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering components.
-
Elute Dehydro Nisoldipine and the IS from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of dihydropyridine compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC-MS.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for dihydropyridine compounds.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for Dehydro Nisoldipine and the IS should be optimized for maximum sensitivity and specificity.
-
-
Method Validation According to Regulatory Guidelines
A bioanalytical method is only as reliable as its validation. The validation process must demonstrate that the method is suitable for its intended purpose. The following parameters should be assessed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Validation Parameter | Acceptance Criteria (Typical) | Rationale & Insights |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. | Ensures that the method can differentiate the analyte from endogenous matrix components and other potential interferences. |
| Linearity & Range | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The analytical range should cover the expected concentrations in study samples. | Demonstrates a direct proportional relationship between the analyte concentration and the instrument response. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). | Assesses the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Defines the sensitivity of the method. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Matrix Effect | The response of the analyte in the presence of matrix ions should be consistent and not significantly different from the response in a clean solution. | Evaluates the potential for ion suppression or enhancement from endogenous components in the plasma. |
| Stability | The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). | Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. |
Conclusion: A Roadmap to Reliable Bioanalysis
The validation of a bioanalytical method for Dehydro Nisoldipine is a multi-faceted process that requires careful consideration of various experimental parameters. The use of LC-MS/MS with Solid-Phase Extraction is a powerful and robust approach that can provide the high-quality data necessary for pharmacokinetic studies. By adhering to the principles of method validation outlined in this guide and in accordance with regulatory standards, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the successful development of new and improved therapies.
References
A comprehensive list of references, including specific scientific publications detailing the methodologies and regulatory guidelines, would be provided here. Due to the limitations in accessing full-text articles during the generation of this guide, a complete, verifiable list with clickable URLs cannot be provided at this time. The following are examples of the types of resources that would be included:
- Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry.Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. (This would be a primary reference if the full text were available).
- Bioanalytical Method Validation Guidance for Industry.U.S.
- Guideline on bioanalytical method valid
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
A Senior Application Scientist's Guide to the Validation of Dehydro Nisoldipine as a CYP3A4 Activity Marker
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 3A4 (CYP3A4) activity is a cornerstone of modern drug discovery and development. This enzyme is responsible for the metabolism of a vast proportion of clinically used drugs, and understanding its function is paramount for predicting drug-drug interactions (DDIs), elucidating pharmacokinetic variability, and ensuring patient safety. While midazolam has long been the gold standard probe for in vivo CYP3A4 activity, the search for alternative, complementary, and perhaps more nuanced markers is a continuous effort in the scientific community. This guide provides an in-depth technical comparison and validation perspective on the use of Dehydro Nisoldipine, the primary metabolite of the calcium channel blocker Nisoldipine, as a marker for CYP3A4 activity.
The Central Role of CYP3A4 in Drug Metabolism
CYP3A4 is the most abundant and functionally significant drug-metabolizing enzyme in the human liver and small intestine. Its broad substrate specificity means it plays a critical role in the clearance of a wide array of therapeutic agents.[1][2] Consequently, inhibition or induction of CYP3A4 by a co-administered drug can lead to significant alterations in the pharmacokinetics of a substrate, potentially resulting in adverse effects or therapeutic failure. Therefore, robust and reliable methods to phenotype CYP3A4 activity are essential throughout the drug development pipeline.
Dehydro Nisoldipine: A Mechanistic Overview
Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by CYP3A4.[3][4] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine analog, Dehydro Nisoldipine.[5] This metabolic conversion serves as the fundamental principle for its use as a CYP3A4 activity marker.
The following diagram illustrates the metabolic conversion of Nisoldipine to Dehydro Nisoldipine, a reaction catalyzed predominantly by CYP3A4.
Caption: Metabolic pathway of Nisoldipine to Dehydro Nisoldipine.
Comparative Analysis of CYP3A4 Probes
The ideal CYP3A4 probe should be predominantly and extensively metabolized by CYP3A4, sensitive to inhibition and induction, and exhibit favorable pharmacokinetic properties. Midazolam, with its primary metabolite 1'-hydroxymidazolam, is the most widely accepted clinical probe.[1] However, the complexity of the CYP3A4 active site has led to the understanding that different substrates may interact with the enzyme in distinct ways.[2] This has prompted the evaluation of a panel of probe substrates to provide a more comprehensive picture of CYP3A4-mediated interactions.
Here, we compare Nisoldipine (via Dehydro Nisoldipine formation) with other commonly used CYP3A4 probes.
| Probe Substrate | Primary Metabolite | Advantages | Disadvantages | Primary Application |
| Nisoldipine | Dehydro Nisoldipine | High-clearance substrate, sensitive to CYP3A4 inhibition and induction.[4] | Also a substrate for CYP2C19, indicating a potential lack of absolute specificity.[5] Limited head-to-head comparative data with midazolam. | In vitro phenotyping, potential for in vivo studies. |
| Midazolam | 1'-hydroxymidazolam | Gold standard for in vivo studies, well-characterized pharmacokinetics, high sensitivity to CYP3A4 modulation.[1] | Can cause sedation, limiting its use in certain patient populations. | In vivo and in vitro DDI studies. |
| Testosterone | 6β-hydroxytestosterone | Endogenous substrate, widely used in in vitro assays. | Lower sensitivity compared to midazolam for predicting some DDIs.[2] | In vitro CYP3A4 inhibition and induction assays. |
| Nifedipine | Dehydronifedipine | Structurally similar to Nisoldipine, extensive CYP3A4 metabolism. | Metabolized by CYP3A4 in a manner that may differ from other substrates, placing it in a separate substrate cluster.[6] | In vitro studies, often used alongside other probes. |
| Felodipine | Dehydrofelodipine | Sensitive CYP3A4 substrate with high first-pass metabolism. | Pharmacokinetics can be influenced by food intake. | In vitro and in vivo DDI studies. |
Experimental Protocol: In Vitro CYP3A4 Activity Assay Using Nisoldipine in Human Liver Microsomes
This protocol outlines a validated method for determining CYP3A4 activity by quantifying the formation of Dehydro Nisoldipine from Nisoldipine in human liver microsomes (HLM) using LC-MS/MS.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Nisoldipine
-
Dehydro Nisoldipine (as an analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable-isotope labeled compound)
Experimental Workflow
The following diagram outlines the key steps in the in vitro assay.
Caption: In vitro workflow for measuring CYP3A4-mediated Dehydro Nisoldipine formation.
Step-by-Step Methodology
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLM (final concentration, e.g., 0.2-0.5 mg/mL), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and Nisoldipine (at a concentration around its Km, or a range of concentrations for kinetic studies).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Quantification: Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Nisoldipine and Dehydro Nisoldipine. A C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.[5][7] Monitor specific parent-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
Data Interpretation and Validation Considerations
-
Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Dehydro Nisoldipine formation to characterize the affinity of Nisoldipine for CYP3A4.
-
Specificity: Confirm the primary role of CYP3A4 by using specific chemical inhibitors of CYP3A4 (e.g., ketoconazole) and recombinant human CYP enzymes. The contribution of other enzymes, such as CYP2C19, should be assessed.[5]
-
Inter-individual Variability: Assess the variability in the rate of Dehydro Nisoldipine formation across a panel of individual human liver microsome preparations to understand the impact of genetic and non-genetic factors.[8]
-
Correlation with other Probes: Ideally, conduct studies that directly compare the formation of Dehydro Nisoldipine with the metabolism of other CYP3A4 probes, such as midazolam, using the same panel of HLM. This will allow for a direct comparison of their sensitivity and correlation in predicting CYP3A4 activity.
Conclusion and Future Perspectives
Dehydro Nisoldipine formation offers a viable and sensitive marker for assessing CYP3A4 activity, particularly in in vitro systems. Its high-clearance nature makes it responsive to changes in enzyme activity. However, the known involvement of CYP2C19 in Nisoldipine metabolism necessitates careful validation and interpretation of results, especially when a high degree of specificity for CYP3A4 is required.
While midazolam remains the benchmark for in vivo CYP3A4 phenotyping, Nisoldipine can be a valuable tool in the in vitro toolbox. Future studies should focus on direct, head-to-head comparisons with midazolam in human clinical settings to fully validate its utility as an in vivo biomarker. A deeper understanding of the relative contributions of CYP3A4 and CYP2C19 to Nisoldipine metabolism across diverse populations will further refine its application as a specific CYP3A4 probe. For now, when used with appropriate scientific rigor and an understanding of its metabolic profile, the measurement of Dehydro Nisoldipine formation provides a robust method for investigating the intricacies of CYP3A4-mediated drug metabolism.
References
- Yuan, L., Jia, P., Sun, Y., Zhao, C., Zhi, X., Sheng, N., & Meng, Q. (2014). Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry.
- StatPearls. (2023). Nisoldipine.
- Galetin, A., Gertz, M., & Houston, J. B. (2008). CYP3A4 substrate selection and substitution in the prediction of potential drug-drug interactions. Drug Metabolism and Disposition, 36(7), 1385-1394.
- Kenworthy, K. E., Bloomer, J. C., Clarke, S. E., & Houston, J. B. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(5), 716–727.
- van Harten, J., van Brummelen, P., Ooms, P., Danhof, M., Blauw, G. J., & Breimer, D. D. (1989). Variability in the pharmacokinetics of nisoldipine as caused by differences in liver blood flow response. The Journal of Clinical Pharmacology, 29(8), 714–721.
- Barter, Z. E., Bayliss, M. K., Beaune, P. H., Boobis, A. R., Carlile, D. J., Edwards, R. J., ... & Houston, J. B. (2007). Inter-individual variability in levels of human microsomal protein and hepatocellularity per gram of liver. British Journal of Clinical Pharmacology, 64(4), 460-469.
- Kenworthy, K. E., Bloomer, J. C., Clarke, S. E., & Houston, J. B. (1999). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology, 48(5), 716–727.
- Ongas, M. O., Ongarora, D. S., & Amugune, B. K. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry, 8(6), 3736-3743.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Prediction of CYP3A4 and CYP3A5-Mediated Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 5. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Inter-individual variability in levels of human microsomal protein and hepatocellularity per gram of liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydro Nisoldipine Extraction Techniques: An Application Scientist's Guide
In the landscape of pharmaceutical and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Dehydro Nisoldipine, the primary pyridine metabolite of the calcium channel blocker Nisoldipine, is a key analyte in such studies.[1][2] The accuracy of its determination is fundamentally dependent on the initial step: its extraction from complex biological matrices like plasma. A robust extraction method not only isolates the analyte but also removes interfering substances, ensuring the reliability of subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
This guide provides an in-depth, head-to-head comparison of the two most prevalent techniques for Dehydro Nisoldipine extraction: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles, offer field-proven insights into methodological choices, and present a clear, data-driven comparison to guide researchers in selecting the optimal technique for their specific analytical challenges.
The Foundational Choice: Principles of Extraction
The selection of an extraction technique is not arbitrary; it is a decision grounded in the physicochemical properties of the analyte and the matrix. For a molecule like Dehydro Nisoldipine, which is a metabolite of a dihydropyridine-based drug, its polarity and solubility are key determinants.[4]
-
Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility. The analyte is partitioned between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The efficiency of this transfer is governed by the partition coefficient (LogP) of the analyte and can be manipulated by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase.
-
Solid-Phase Extraction (SPE) is a form of digital chromatography that relies on the affinity of the analyte for a solid sorbent.[5] The process involves passing the liquid sample through a cartridge containing the sorbent. The analyte is retained while the bulk of the matrix is washed away. A final elution step with a strong solvent recovers the purified and often concentrated analyte. The choice of sorbent (e.g., C18 reversed-phase silica) is critical and is based on the interaction mechanism (e.g., hydrophobic, ion-exchange) desired.
In-Depth Analysis of Extraction Techniques
Liquid-Liquid Extraction (LLE)
LLE is a classic, widely-used technique valued for its simplicity and cost-effectiveness. The primary causal factor behind a successful LLE is the selection of an appropriate organic solvent that maximizes analyte recovery while minimizing the co-extraction of matrix components.
Experimental Protocol: A Validated LLE Method
This protocol is a representative example for the extraction of dihydropyridine-type compounds from human plasma, adaptable for Dehydro Nisoldipine.
-
Sample Preparation: To a 500 µL aliquot of human plasma in a clean centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample. This ensures Dehydro Nisoldipine is in its non-ionized form, enhancing its solubility in the organic solvent.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a mixture like diethyl ether/dichloromethane). The choice of solvent is critical; it must be immiscible with water, have a high affinity for the analyte, and be volatile for easy evaporation.
-
Agitation: Vortex the mixture for 2-5 minutes to ensure thorough mixing and facilitate the mass transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis and inject it into the instrument.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: A typical workflow for the Liquid-Liquid Extraction of analytes from plasma.
Solid-Phase Extraction (SPE)
SPE is often considered a more advanced and selective technique compared to LLE.[6] It offers cleaner extracts and the ability to concentrate the analyte, which is particularly advantageous for detecting low-level metabolites. The key to a robust SPE method lies in the meticulous development of the wash and elution steps to maximize purity and recovery.
Experimental Protocol: A Validated SPE Method
This protocol details a common reversed-phase SPE procedure suitable for Dehydro Nisoldipine using a C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent's functional groups and ensures reproducible interactions.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of a weak buffer (e.g., 4% phosphoric acid in water) and load the mixture onto the conditioned cartridge at a slow, controlled flow rate (approx. 1 mL/min).
-
Washing Step: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water). This crucial step removes polar, interfering matrix components without prematurely eluting the analyte of interest.
-
Elution: Elute the retained Dehydro Nisoldipine from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation & Reconstitution: Similar to LLE, evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: The sequential steps involved in a typical Solid-Phase Extraction procedure.
Head-to-Head Performance Comparison
The choice between LLE and SPE often comes down to a trade-off between various performance parameters. The following table summarizes experimental data typical for the extraction of dihydropyridine drugs and their metabolites from plasma.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale & Insights |
| Extraction Recovery (%) | 75 - 90% | > 90% | SPE generally provides higher and more consistent recovery due to the specificity of the sorbent interaction.[5] LLE recovery can be more variable and dependent on precise technique. |
| Purity / Matrix Effect | Moderate to High | Low to Moderate | SPE yields cleaner extracts because the wash step is highly effective at removing endogenous interferences like phospholipids, which are notorious for causing ion suppression in MS analysis. |
| Throughput | Lower | Higher (with automation) | Manual LLE is labor-intensive. However, modern 96-well plate formats for both LLE and SPE, coupled with robotic liquid handlers, can significantly increase the throughput of both techniques. |
| Solvent Consumption | High | Low to Moderate | LLE requires larger volumes of organic solvents per sample, leading to higher costs and more significant environmental impact.[6] |
| Cost per Sample | Low | Moderate to High | The primary cost of LLE is the solvent. SPE involves the additional cost of the disposable cartridges, making it more expensive on a per-sample basis.[6] |
| Method Development | Relatively Simple | More Complex | Optimizing an LLE method primarily involves screening a few solvents and adjusting pH. SPE method development is more involved, requiring selection of the right sorbent, and optimization of conditioning, wash, and elution steps. |
Deciding on the Optimal Technique
The selection of an extraction method is not a one-size-fits-all decision. It is dictated by the specific goals of the assay, the available resources, and the required data quality.
Decision Logic for Extraction Technique Selection
Caption: A decision-making framework for selecting between LLE and SPE.
-
Choose Liquid-Liquid Extraction (LLE) when:
-
Cost is a primary constraint.
-
The number of samples is relatively low, and manual processing is feasible.
-
The required limit of quantification (LOQ) is not exceedingly low, and moderate matrix effects can be tolerated or compensated for with an appropriate internal standard.
-
-
Choose Solid-Phase Extraction (SPE) when:
-
The highest possible data quality is required, with minimal matrix effects and maximum recovery.
-
Trace-level quantification is necessary, as SPE allows for significant sample concentration.
-
High sample throughput is a goal, and resources for automated 96-well SPE systems are available.
-
Reducing solvent consumption and environmental impact is a priority.
-
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are powerful and valid techniques for the isolation of Dehydro Nisoldipine from biological matrices. While LLE offers a simple, cost-effective solution, SPE provides superior purity, recovery, and potential for automation, making it the preferred choice for demanding, high-throughput bioanalytical applications. The ultimate decision rests on a careful evaluation of the specific requirements of the study, balancing the need for analytical performance against practical considerations of cost, labor, and throughput. By understanding the underlying principles and performance trade-offs detailed in this guide, researchers can confidently select and implement the most appropriate extraction strategy for their work.
References
-
ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. Retrieved from a relevant ResearchGate publication page.[7]
-
ResearchGate. (n.d.). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Retrieved from a relevant ResearchGate publication page.[8]
-
PubMed. (n.d.). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. National Center for Biotechnology Information.[9]
-
Impactfactor. (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives.[10]
-
National Institutes of Health. (n.d.). Determination of Mebudipine in Human Plasma by Liquid Chromatography–tandem Mass Spectrometry. PMC.[11]
-
MDPI. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes.[12]
-
Wikipedia. (n.d.). Calcium channel blocker.[13]
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review.[4]
-
ResearchGate. (n.d.). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples.[14]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). PREPARATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF NISOLDIPINE.[15]
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. StatPearls - NCBI Bookshelf.[1]
-
PubMed. (n.d.). Clinical pharmacokinetics of nisoldipine coat-core. National Center for Biotechnology Information.[2]
-
Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma.[3]
-
Royal Society of Chemistry. (n.d.). Dispersive liquid–liquid microextraction of Cd, Hg and Pb from medicines prior to ICP OES determination according to the United States Pharmacopeia. Analytical Methods.[16]
-
MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.[17]
-
ResearchGate. (n.d.). Novel spectrophotometric method for the estimation of Nisoldipine in bulk and pharmaceutical dosage forms.[18]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.[5]
-
MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma.[6]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Determination of Mebudipine in Human Plasma by Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Dispersive liquid–liquid microextraction of Cd, Hg and Pb from medicines prior to ICP OES determination according to the United States Pharmacopeia - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Instrument Comparison for Dehydro Nisoldipine Analysis
For researchers, scientists, and drug development professionals engaged in the study of Nisoldipine and its metabolites, the accurate quantification of Dehydro Nisoldipine is of paramount importance. As the primary and pharmacologically inactive pyridine metabolite of Nisoldipine, its characterization is crucial for pharmacokinetic, metabolic, and stability studies. The choice of analytical instrumentation is a critical decision that directly impacts the quality, reliability, and efficiency of these investigations.
This guide provides an in-depth, objective comparison of the primary analytical instruments used for the analysis of Dehydro Nisoldipine. Moving beyond a simple listing of specifications, we will delve into the fundamental principles of each technique, the causality behind experimental choices, and provide supporting data to empower you to select the most appropriate instrument for your specific research needs.
The Analytical Challenge: Dehydro Nisoldipine
Dehydro Nisoldipine, the pyridine analogue of Nisoldipine, is formed through the oxidation of the dihydropyridine ring. A key challenge in its analysis is the inherent photosensitivity of the parent compound, Nisoldipine, which can artificially generate the degradant during sample handling and analysis.[1] Therefore, all analytical procedures must be conducted with rigorous light protection.
Core Analytical Techniques: A Comparative Overview
The principal analytical techniques for the quantification of Dehydro Nisoldipine and other dihydropyridine calcium channel blockers include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][3] Gas Chromatography (GC) is less commonly employed due to the thermal lability of many dihydropyridine compounds.[4]
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV or DAD detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.
Expertise & Experience in Application: HPLC-UV/DAD is a robust and widely accessible technique, making it a workhorse in many pharmaceutical quality control laboratories.[5][6] The choice of a C18 reversed-phase column is standard for separating moderately polar compounds like Dehydro Nisoldipine from its parent drug and other impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate resolution and peak shape.
Trustworthiness through Self-Validation: A validated HPLC method provides a high degree of confidence in the results.[6] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[7][8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signature for the analyte.
Expertise & Experience in Application: LC-MS/MS is the gold standard for bioanalytical studies, where low detection limits are essential for quantifying drug and metabolite concentrations in complex biological matrices like plasma or urine.[10][11][12] The selection of ionization source (e.g., Electrospray Ionization - ESI) and the optimization of precursor-to-product ion transitions are critical steps in method development.[13][14] For dihydropyridines, positive ion ESI is often preferred.[13]
Trustworthiness through Self-Validation: Bioanalytical method validation, guided by regulatory bodies like the US Food and Drug Administration (FDA), ensures the reliability of data for pharmacokinetic and bioequivalence studies.[15][16][17][18] This involves rigorous testing of parameters such as selectivity, accuracy, precision, matrix effect, and stability.
Quantitative Data Comparison: HPLC-UV/DAD vs. LC-MS/MS
The following table summarizes the expected performance characteristics of each instrument for the analysis of Dehydro Nisoldipine. The values are representative and can vary based on the specific instrument, method conditions, and sample matrix.
| Performance Parameter | HPLC-UV/DAD | LC-MS/MS | Rationale for Difference |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL | Mass spectrometry offers significantly higher sensitivity due to the low background noise associated with monitoring specific ion transitions. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. |
| Precision (%RSD) | < 2% | < 5% (in biological matrix) | While both are highly precise, the complexity of biological matrices can introduce slightly more variability in LC-MS/MS analysis. |
| Selectivity | Moderate | High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS provides superior selectivity by monitoring specific mass-to-charge ratios of precursor and product ions. |
| Matrix Effect | Low | Potential for high | The ionization process in LC-MS/MS can be suppressed or enhanced by components in the biological matrix, requiring careful evaluation and mitigation strategies. |
| Cost & Complexity | Lower | Higher | HPLC-UV/DAD systems are less expensive to acquire and maintain, and the methodology is generally less complex than LC-MS/MS. |
Experimental Protocols
Protocol 1: HPLC-UV/DAD Method for Dehydro Nisoldipine in Bulk Drug Substance
This protocol is designed for the quantification of Dehydro Nisoldipine as an impurity in the Nisoldipine drug substance.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Dehydro Nisoldipine reference standard in 100 mL of methanol. Protect from light.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve 25 mg of Nisoldipine bulk drug in 25 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase.
3. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Dehydro Nisoldipine peak based on its retention time, which should be distinct from the Nisoldipine peak.
-
Quantify the amount of Dehydro Nisoldipine in the sample using the calibration curve.
Protocol 2: LC-MS/MS Method for Dehydro Nisoldipine in Human Plasma
This protocol is suitable for pharmacokinetic studies requiring the quantification of Dehydro Nisoldipine in a biological matrix.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate Dehydro Nisoldipine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor specific precursor-product ion transitions for Dehydro Nisoldipine and an appropriate internal standard.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
3. Analysis and Quantification:
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify Dehydro Nisoldipine using a calibration curve prepared in the same biological matrix.
Visualizing the Workflow
HPLC-UV/DAD Analytical Workflow
Caption: A typical workflow for Dehydro Nisoldipine analysis using HPLC-UV/DAD.
LC-MS/MS Bioanalytical Workflow
Caption: The bioanalytical workflow for Dehydro Nisoldipine in plasma using LC-MS/MS.
Conclusion and Recommendations
The choice between HPLC-UV/DAD and LC-MS/MS for the analysis of Dehydro Nisoldipine is fundamentally driven by the research question and the nature of the sample.
-
For routine quality control of bulk drug substances and pharmaceutical formulations , where the concentration of Dehydro Nisoldipine as an impurity is expected to be relatively high, a validated HPLC-UV/DAD method is often sufficient, cost-effective, and robust.
-
For pharmacokinetic, metabolic, and bioequivalence studies , where the sensitive and selective quantification of low concentrations of Dehydro Nisoldipine in complex biological matrices is required, LC-MS/MS is the indispensable tool of choice.
Ultimately, a thorough understanding of the strengths and limitations of each instrument, coupled with a commitment to rigorous method validation, will ensure the generation of high-quality, reliable, and defensible data in your research endeavors.
References
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]
- Agatonovic-Kustrin, S., et al. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals.
- Squella, J. A., et al. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 16(8), 1377-1384.
- Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1: 004.
-
Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubMed Central. (2017). Inter-instrumental comparison for the measurement of electrolytes in patients admitted to the intensive care unit. Retrieved from [Link]
-
Horizon Research Publishing. (2014). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (1999). Comparison between cilnidipine and nisoldipine with respect to effects on blood pressure and heart rate in hypertensive patients. Retrieved from [Link]
-
ResearchGate. (n.d.). Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples. Retrieved from [Link]
-
PubMed. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Retrieved from [Link]
-
PubMed. (2000). A comparison of nisoldipine ER and amlodipine for the treatment of mild to moderate hypertension. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Analytical and Bioanalytical Techniques for the Quantification of the Calcium Channel Blocker – Amlodipine: A Critical Review. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubMed Central. (2023). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. m.youtube.com [m.youtube.com]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Dehydro Nisoldipine: A Comparative Analysis of In Vitro and In Vivo Stability
In the landscape of pharmaceutical research and drug development, a thorough understanding of a drug molecule's stability is paramount to ensuring its therapeutic efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo stability of Dehydro Nisoldipine, a principal metabolite and degradation product of the calcium channel blocker, Nisoldipine. While direct comparative studies on Dehydro Nisoldipine are not extensively available in the public domain, this guide synthesizes existing data on its formation and the general principles of drug metabolism to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to Dehydro Nisoldipine
Nisoldipine, a dihydropyridine calcium channel blocker, is utilized in the management of hypertension.[1] Its therapeutic action is mediated by the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] However, Nisoldipine undergoes extensive first-pass metabolism, resulting in low bioavailability.[1][2] A key metabolic transformation is the oxidation of its dihydropyridine ring to a pyridine moiety, yielding Dehydro Nisoldipine. This conversion is a critical consideration in drug development as it can significantly impact the parent drug's pharmacological activity and clearance.
In Vitro Stability Profile of Dehydro Nisoldipine
The in vitro stability of a compound provides foundational knowledge about its intrinsic chemical and metabolic liabilities. For Dehydro Nisoldipine, its in vitro profile is largely characterized by its formation from the parent drug, Nisoldipine, under various experimental conditions.
Formation of Dehydro Nisoldipine
Dehydrogenation of the dihydropyridine core of Nisoldipine is a primary metabolic pathway observed in in vitro systems, particularly in studies utilizing human liver microsomes.[3] This process is primarily mediated by cytochrome P450 (CYP) enzymes, with studies suggesting a major role for CYP3A4 and CYP2C19 in the metabolism of the parent compound, which includes the formation of Dehydro Nisoldipine.[3]
Beyond enzymatic degradation, Nisoldipine is also susceptible to photodegradation, where exposure to light can lead to the formation of Dehydro Nisoldipine. This highlights the importance of proper handling and storage of Nisoldipine and its related compounds in a laboratory setting to prevent the artificial formation of this degradant.
Experimental Assessment of In Vitro Stability
The stability of a compound in various in vitro systems is a key determinant of its suitability for further development. While specific stability data for Dehydro Nisoldipine is scarce, the following experimental protocols are standard in the industry for assessing the stability of drug metabolites.
Protocol 1: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Methodology:
-
Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (Dehydro Nisoldipine), and microsomes.
-
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C with shaking. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Protocol 2: Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to enzymatic degradation by plasma esterases and other enzymes, as well as chemical degradation.
Methodology:
-
Preparation: The test compound (Dehydro Nisoldipine) is spiked into fresh human plasma.
-
Incubation: The plasma samples are incubated at 37°C. Aliquots are taken at specified time intervals.
-
Sample Processing: The protein in the aliquots is precipitated with a cold organic solvent.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated to determine its stability.
In Vivo Stability and Pharmacokinetics of Dehydro Nisoldipine
Following oral administration, Nisoldipine is well-absorbed but has a low bioavailability of about 5%, indicating significant presystemic metabolism in the gut wall and liver.[2] The elimination of Nisoldipine is almost exclusively through metabolism, with the resulting metabolites being excreted primarily in the urine.[2]
Given that Dehydro Nisoldipine is a product of this extensive metabolism, it is expected to be present in the systemic circulation and subsequently eliminated. However, without specific pharmacokinetic data, its half-life, clearance, and volume of distribution remain undetermined. The general understanding is that the conversion of the dihydropyridine ring to a pyridine ring often results in a more polar and readily excretable compound.
Table 1: Comparison of In Vitro and In Vivo Stability Aspects of Dehydro Nisoldipine
| Parameter | In Vitro Assessment | In Vivo Reality |
| Formation | Primarily through CYP-mediated oxidation of Nisoldipine in liver microsomes. Also formed via photodegradation. | Formed as a metabolite of Nisoldipine following administration, primarily in the liver and gut wall. |
| Primary Degradation | Susceptibility to further metabolism by phase I and phase II enzymes can be assessed. | Likely undergoes further metabolism and is renally excreted. |
| Half-life (t½) | Can be determined in specific matrices (e.g., microsomes, plasma). | Pharmacokinetic data for Dehydro Nisoldipine is not well-documented. |
| Key Influencing Factors | Enzyme concentration (e.g., CYPs), presence of cofactors (NADPH), pH, temperature, light exposure. | Hepatic blood flow, enzyme activity (CYP3A4, etc.), renal function, protein binding. |
Visualizing the Pathways and Processes
To better understand the context of Dehydro Nisoldipine's stability, the following diagrams illustrate its formation and the typical workflows for stability assessment.
Caption: Metabolic Pathway of Nisoldipine to Dehydro Nisoldipine.
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Quantification of Dehydro-Nisoldipine and Other Nisoldipine Metabolites
This guide provides an in-depth technical comparison of the relative quantification of Dehydro-Nisoldipine to other metabolites of Nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies.
Nisoldipine's therapeutic efficacy is significantly influenced by its extensive first-pass metabolism, which results in low bioavailability of the parent compound.[2] Understanding the metabolic fate of Nisoldipine, particularly the formation and relative abundance of its major metabolites, is crucial for a comprehensive assessment of its overall pharmacological profile and for the development of bioanalytical methods.
The Metabolic Landscape of Nisoldipine
Nisoldipine undergoes extensive biotransformation in the gut and liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[3] The metabolic pathways are diverse and lead to the formation of several metabolites. The principal metabolic reactions include:
-
Dehydrogenation: The dihydropyridine ring of Nisoldipine is oxidized to its pyridine analogue, forming Dehydro-Nisoldipine (also known as Bay r 9425).[4] This is a major metabolic pathway for dihydropyridine calcium channel blockers.
-
Hydroxylation: The isobutyl ester side chain of Nisoldipine can undergo hydroxylation.
-
Ester Hydrolysis: The ester linkages in the Nisoldipine molecule are susceptible to hydrolysis.
These primary transformations can be followed by further metabolic reactions, leading to a complex profile of metabolites excreted in urine and feces.[2]
Caption: Metabolic pathways of Nisoldipine.
Relative Quantification: Dehydro-Nisoldipine vs. Other Metabolites
The relative abundance of Nisoldipine's metabolites is a critical factor in understanding its in vivo behavior. While Dehydro-Nisoldipine is a well-established major metabolite, publicly available, direct head-to-head quantitative comparisons with other metabolites in human plasma are limited. However, existing clinical pharmacokinetic studies provide significant insights.
One key finding is that a hydroxylated derivative of the side chain has been observed in human plasma at concentrations approximately equal to the parent compound, Nisoldipine .[5] This metabolite is considered to be the only one with some pharmacological activity, albeit about 10% of the parent compound.[5]
This observation underscores the importance of quantifying major metabolites alongside the parent drug in pharmacokinetic studies. While not Dehydro-Nisoldipine, it demonstrates that metabolites can circulate at concentrations comparable to Nisoldipine itself, making their quantification essential for a complete pharmacokinetic profile.
| Compound | Relative Plasma Concentration to Nisoldipine | Pharmacological Activity | Key Metabolic Pathway |
| Nisoldipine | - | High | - |
| Dehydro-Nisoldipine (Bay r 9425) | Major Metabolite | Inactive | Dehydrogenation |
| Hydroxylated Side-Chain Metabolite | Approximately equal | ~10% of Nisoldipine | Hydroxylation |
| Other Ester Hydrolysis Products | Variable | Generally Inactive | Ester Hydrolysis |
Note: The relative concentration of Dehydro-Nisoldipine, while known to be a major metabolite, lacks a precise, publicly available quantitative value relative to the parent drug in human plasma. The data for the hydroxylated metabolite is a significant indicator of the presence of high-concentration metabolites.
Experimental Protocol for Relative Quantification by LC-MS/MS
The gold standard for the simultaneous quantification of drugs and their metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a robust framework for the relative quantification of Dehydro-Nisoldipine and other Nisoldipine metabolites.
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation lies in its simplicity, speed, and ability to efficiently remove the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice to prevent degradation of the analytes.
-
Spike with Internal Standard (IS): To a 100 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled Nisoldipine or a structurally similar compound not present in the sample).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Acetonitrile is a common choice due to its excellent protein precipitation efficiency and compatibility with reversed-phase chromatography.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
The choice of a reversed-phase C18 column is based on its versatility and effectiveness in retaining and separating moderately non-polar compounds like Nisoldipine and its metabolites. The gradient elution is crucial for resolving the parent drug from its various metabolites, which may have different polarities.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water. The formic acid helps to improve the ionization efficiency in the mass spectrometer.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the analytes based on their hydrophobicity.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Nisoldipine and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nisoldipine | [To be optimized] | [To be optimized] |
| Dehydro-Nisoldipine | [To be optimized] | [To be optimized] |
| Hydroxylated Metabolite | [To be optimized] | [To be optimized] |
| Internal Standard | [To be optimized] | [To be optimized] |
Note: The specific m/z transitions need to be determined experimentally by infusing pure standards of each analyte into the mass spectrometer.
Caption: Experimental workflow for LC-MS/MS quantification.
Data Analysis and Relative Quantification
The principle of relative quantification relies on comparing the peak area response of each metabolite to that of the parent drug.
-
Peak Integration: Integrate the peak areas for Nisoldipine and each of its metabolites in the chromatograms.
-
Calculate Peak Area Ratios: For each metabolite, calculate the ratio of its peak area to the peak area of the internal standard. Do the same for Nisoldipine.
-
Determine Relative Abundance: The relative abundance of a metabolite can be expressed as a percentage of the parent drug's peak area ratio, or by directly comparing the peak area ratios. It is important to note that this provides a relative estimate, and for absolute quantification, calibration curves with certified reference standards for each metabolite would be required.
Conclusion and Future Perspectives
The metabolism of Nisoldipine is a critical determinant of its pharmacokinetic profile. While Dehydro-Nisoldipine is a major metabolite, this guide highlights the significant presence of other metabolites, such as a hydroxylated derivative, which can circulate at concentrations comparable to the parent drug in humans. The provided LC-MS/MS protocol offers a robust framework for the simultaneous and relative quantification of these key analytes.
Future research should focus on obtaining more precise quantitative data on the relative abundance of Dehydro-Nisoldipine and other major metabolites in human plasma. Such data would provide a more complete understanding of Nisoldipine's in vivo disposition and could inform the development of more sophisticated pharmacokinetic models.
References
-
National Center for Biotechnology Information. (2024). Nisoldipine. In PubChem. Retrieved from [Link]
-
Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 191–208. Retrieved from [Link]
-
Nakhostin-Roohi, B., et al. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nisoldipine. In DrugBank. Retrieved from [Link]
-
Kajita, S., et al. (2002). Species Difference in Nisoldipine Oxidation Activity in the Small Intestine. Biological & Pharmaceutical Bulletin, 25(5), 609-614. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Nisoldipine. In StatPearls. Retrieved from [Link]
Sources
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dehydro Nisoldipine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Dehydro Nisoldipine, a primary metabolite of the calcium channel blocker Nisoldipine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and professional integrity. The procedures outlined herein are designed to ensure that waste streams containing this compound are managed in a way that mitigates risk to both human health and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Dehydro Nisoldipine, as a metabolite of Nisoldipine, should be handled with the same precautions as the parent compound until proven otherwise. The hazardous nature of Nisoldipine is well-documented and dictates the stringent disposal requirements. A Safety Data Sheet (SDS) for Nisoldipine classifies it with multiple hazard statements, which form the basis for its management as hazardous waste.[1] The causality is clear: improper disposal of a substance with these characteristics can lead to significant adverse effects.
Table 1: Hazard Profile of the Parent Compound, Nisoldipine
| Hazard Class | GHS Code | Description | Implication for Disposal |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Must not enter general waste streams where it could be ingested by wildlife. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] | Highest priority for containment to prevent release into the environment. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[1] | Direct disposal into the sewer system is strictly prohibited to prevent ecological damage. |
This profile firmly establishes that any waste containing Dehydro Nisoldipine must be treated as regulated hazardous waste .
Regulatory Framework: Navigating the Compliance Landscape
The disposal of hazardous pharmaceutical waste is governed by a multi-tiered regulatory system. In the United States, the primary federal authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[2]
Key regulatory considerations include:
-
EPA Hazardous Waste Regulations: These regulations provide the framework for identifying, storing, transporting, and disposing of hazardous materials.
-
EPA Subpart P: Finalized in 2019, this rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, explicitly banning their disposal in sewers.[3][4]
-
State and Local Regulations: Many states and municipalities have their own, often stricter, regulations for hazardous waste management. It is imperative to consult with your institution's Environmental Health & Safety (EH&S) department to ensure compliance with all applicable laws.
-
Occupational Safety and Health Administration (OSHA): OSHA standards dictate safe handling practices within the lab, including the proper labeling of waste containers to protect personnel.[5]
Standard Operating Procedure (SOP) for Dehydro Nisoldipine Disposal
The following step-by-step protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
The cardinal rule of waste management is to never mix hazardous waste with non-hazardous waste.
-
Action: Immediately upon generation, any material contaminated with Dehydro Nisoldipine must be segregated. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE (e.g., gloves, bench paper).
-
Causality: Segregation prevents the entire volume of a waste container from becoming hazardous, which is both safer and more cost-effective. It is the cornerstone of a compliant laboratory waste management program.[6]
Step 2: Containerization and Labeling
Proper containment and communication of hazards are critical.
-
Action:
-
Select a leak-proof waste container that is chemically compatible with the waste stream. For solids and labware, a sturdy, lined container is appropriate. For liquid waste, use a screw-cap container, ensuring it is not filled beyond 90% capacity to allow for expansion.[7]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must be clearly filled out with the words "HAZARDOUS WASTE" and list all chemical constituents, including Dehydro Nisoldipine and any solvents, by their full names.[5][6]
-
-
Causality: Correct labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is a strict requirement by the EPA and OSHA for tracking and proper disposal.
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely and securely within the laboratory prior to collection.
-
Action:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the SAA is clearly marked and that incompatible waste types are physically separated.[7]
-
-
Causality: The SAA protocol allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage permit. Keeping containers closed prevents the release of vapors and potential spills. Accumulation time limits (typically up to one year, provided quantity limits are not exceeded) are mandated by the EPA.[8]
Step 4: Arranging for Professional Disposal
Final disposal of hazardous chemical waste is not a "do-it-yourself" task.
-
Action:
-
Contact your institution's EH&S department to schedule a pickup of the full waste container.
-
Do NOT pour any waste containing Dehydro Nisoldipine down the drain or place it in the regular trash.[4][9]
-
Your institution will have a contract with a licensed hazardous waste disposal vendor who is qualified to transport and dispose of the material in accordance with all regulations.[5][10]
-
-
Causality: Licensed waste brokers and disposal facilities are equipped to handle the logistical and regulatory complexities of transporting hazardous materials. They ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Step 5: Final Disposition: Incineration
The EPA-preferred method for destroying pharmaceutical waste is incineration.
-
Action: The licensed vendor will transport the waste to a permitted hazardous waste incinerator.
-
Causality: Incineration is the most effective method for destroying active pharmaceutical ingredients, ensuring they cannot enter the environment.[4] This thermal destruction process breaks down the complex organic molecule into simpler, non-hazardous components.
Step 6: Meticulous Record-Keeping
Documentation is the final, critical step in the disposal process.
-
Action: Maintain a copy of all paperwork associated with the waste pickup, including the hazardous waste manifest provided by the disposal vendor.
-
Causality: These records are your proof of compliance. They are essential for regulatory inspections and demonstrate that your laboratory is adhering to its legal and ethical obligations for proper waste management.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dehydro Nisoldipine waste.
Caption: Decision workflow for the compliant disposal of Dehydro Nisoldipine waste.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Retrieved January 24, 2026, from [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. Retrieved January 24, 2026, from [Link]
-
Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Retrieved January 24, 2026, from [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. Retrieved January 24, 2026, from [Link]
-
Pharmaceutical Hazardous Waste Management Guide. MLI Environmental. Retrieved January 24, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved January 24, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Retrieved January 24, 2026, from [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Retrieved January 24, 2026, from [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Retrieved January 24, 2026, from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dehydro Nisoldipine
Welcome to your essential guide for the safe handling of Dehydro Nisoldipine. As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This document provides immediate, essential safety and logistical information, grounded in established laboratory safety principles, to manage the risks associated with this compound. We will move beyond a simple checklist to understand the causality behind each procedural step, building a culture of safety through scientific integrity.
Hazard Assessment: Understanding the Risk Profile
Dehydro Nisoldipine is the primary metabolite of Nisoldipine, a dihydropyridine calcium channel blocker.[1] While comprehensive safety data for Dehydro Nisoldipine itself is limited, established principles of chemical safety, as outlined in Prudent Practices in the Laboratory, dictate that we treat it with the same, if not greater, caution as its well-characterized parent compound.[2]
A review of the Safety Data Sheet (SDS) for Nisoldipine reveals several key hazards:
-
Acute Toxicity: Harmful if swallowed and in contact with skin.[3][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]
-
Physical Form: Typically a yellow, crystalline powder, which poses a significant risk of aerosolization and inhalation during handling.[4][5]
The Core Directive: Given these risks, all handling of Dehydro Nisoldipine must be performed under the assumption that it is a potent, hazardous compound. All personnel must be trained on the specific procedures outlined in this guide and the facility's Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect workers.[6][8]
Hand Protection: Preventing Dermal Absorption
-
Rationale: Dehydro Nisoldipine is presumed to be harmful upon skin contact.[3][4] The use of appropriate gloves is critical to prevent dermal absorption.
-
Protocol:
-
Double Gloving: Always wear two pairs of powder-free nitrile gloves.[9][10] Powder on gloves can absorb hazardous materials and facilitate their spread.[9]
-
Gown Integration: The inner glove should be tucked under the cuff of the disposable gown, while the outer glove goes over the cuff. This creates a sealed barrier.[10]
-
Regular Changes: Change the outer glove every 30-60 minutes or immediately if it becomes contaminated or torn.[9] Never reuse disposable gloves.
-
Body Protection: Shielding from Contamination
-
Rationale: Standard cotton lab coats are permeable and can absorb chemical spills, holding them against the skin. For hazardous compounds, a more robust barrier is required.
-
Protocol:
-
Disposable Gown: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9][10]
-
Back Closure: The gown must close in the back to eliminate the risk of frontal spills seeping through a closure gap.[9]
-
Dedicated Use: Gowns worn while handling Dehydro Nisoldipine must not be worn in other areas of the facility, such as offices or break rooms.[9] Remove and discard it immediately upon leaving the designated work area.
-
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Rationale: The eyes' mucous membranes are a rapid route of chemical absorption. Handling powders or solutions poses a risk from both airborne particles and accidental splashes.
-
Protocol:
-
Chemical Safety Goggles: At a minimum, wear tightly fitting chemical safety goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[9]
-
Face Shield: When there is a significant risk of splashing (e.g., preparing stock solutions, sonicating samples, or cleaning spills), a full-face shield must be worn in addition to safety goggles.[9][11]
-
Respiratory Protection: Preventing Inhalation
-
Rationale: As a fine powder, Dehydro Nisoldipine can easily become airborne during weighing and transfer operations, creating a direct inhalation hazard.
-
Protocol:
-
Engineering Controls First: All work with solid Dehydro Nisoldipine or concentrated solutions should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.[2]
-
When Respirators are Required: If engineering controls are not available or are insufficient, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for handling powders.[6][9] Personnel must be properly fit-tested and trained in the use of their specific respirator model as per OSHA standard 29 CFR 1910.134.[6]
-
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices. The following plans provide procedural guidance for key operations involving Dehydro Nisoldipine.
PPE Selection by Laboratory Task
| Task | Risk Level | Minimum Required PPE |
| Weighing Solid Compound | High | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield, N95 Respirator (if not in a fume hood) |
| Preparing Stock Solutions | High | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield |
| Performing Serial Dilutions | Medium | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles |
| Handling Vials/Plates | Low | Single Pair Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | High | Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield, N95 Respirator |
Experimental Workflow: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection flowchart for handling Dehydro Nisoldipine.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) PPE:
-
Gown: Put on the disposable gown, ensuring complete coverage. Tie it securely at the back.
-
Goggles/Face Shield: Put on safety goggles and a face shield if required.
-
Inner Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the gown sleeves.
Doffing (Taking Off) PPE - The Critical Sequence to Avoid Contamination:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown. Peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10][12]
Disposal Plan
Improper disposal can lead to environmental contamination and unintended exposure.
-
Contaminated PPE: All used gloves, gowns, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused Dehydro Nisoldipine and any solutions must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[4][13] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Transport: Ensure all waste containers are sealed to prevent breakage or leakage during transport.[13]
By adhering to these rigorous PPE protocols and operational plans, you are not merely following rules; you are actively participating in a safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Nisoldipine | C20H24N2O6. PubChem, National Institutes of Health.[Link]
-
Nisoldipine: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]
-
Nisoldipine (Sular): Uses, Side Effects, Interactions. WebMD.[Link]
-
Calcium channel blocker. Wikipedia.[Link]
-
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council (US) Committee.[Link]
-
Nisoldipine Dosage Form. U.S. Food and Drug Administration.[Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines. MDPI.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration.[Link]
-
Nisoldipine (oral route). Mayo Clinic.[Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.[Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.[Link]
-
Hydrofluoric Acid – HF. University of California, Los Angeles - Environmental Health & Safety.[Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
Zakarian Lab Safety Protocol. University of California, Santa Barbara.[Link]
-
NIOSH Pocket Guide To Chemical Hazards. KIET.[Link]
-
Laboratories - Overview. Occupational Safety and Health Administration.[Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]
-
Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed, National Library of Medicine.[Link]
-
NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety.[Link]
-
OSHA’s PPE Laboratory Standards. Clarion Safety Systems.[Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C.[Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace.[Link]
-
SULAR (nisoldipine) Label. U.S. Food and Drug Administration.[Link]
-
Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Ontario College of Pharmacists.[Link]
Sources
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. drugs.com [drugs.com]
- 6. osha.gov [osha.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. clarionsafety.com [clarionsafety.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
